2-(2,6-Dichlorophenoxy)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQWFJJUHDPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524945 | |
| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344411-67-2 | |
| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide (CAS Number 344411-67-2)
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on a Niche Moiety
As a Senior Application Scientist, it is not uncommon to encounter compounds like 2-(2,6-dichlorophenoxy)propanamide that, despite a defined chemical structure and CAS number, lack an extensive body of dedicated literature. This guide is therefore constructed to provide a comprehensive technical framework for approaching the study of this molecule. We will proceed from a foundation of established chemical principles and draw upon robust data from structurally analogous compounds to infer its likely properties and biological activities. This document is designed to be a starting point for research, offering plausible synthetic routes, testable hypotheses regarding its mechanism of action, and detailed protocols for its characterization and evaluation.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 344411-67-2 | Internal Database |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [1] |
| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached as a two-step process: first, the synthesis of the precursor carboxylic acid, 2-(2,6-dichlorophenoxy)propionic acid, followed by its amidation.
Synthesis of 2-(2,6-Dichlorophenoxy)propionic Acid
The synthesis of the carboxylic acid precursor is predicated on the Williamson ether synthesis, a robust and well-documented method. This involves the reaction of 2,6-dichlorophenol with a 2-halopropionic acid derivative. A plausible synthetic protocol is detailed below, adapted from established methods for similar compounds[2][3].
Experimental Protocol: Synthesis of 2-(2,6-Dichlorophenoxy)propionic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 2,6-dichlorophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Add potassium hydroxide (2 equivalents) to the solution and stir until dissolved.
-
Addition of Alkylating Agent: Slowly add 2-chloropropionic acid (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., sulfuric acid).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of the carboxylic acid precursor.
Amidation of 2-(2,6-Dichlorophenoxy)propionic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis of this compound
-
Acid Chloride Formation: In a dry, inert atmosphere, dissolve 2-(2,6-dichlorophenoxy)propionic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM). Cool the solution to 0°C. Add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., DCM). At 0°C, bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conversion of the carboxylic acid to the amide.
Postulated Biological Activity and Mechanism of Action
The Synthetic Auxin Hypothesis
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are typically more resistant to degradation by the plant's metabolic machinery. At low concentrations, they can promote cell division and elongation, while at higher concentrations, they lead to uncontrolled, disorganized growth, ultimately resulting in the death of susceptible plants, particularly broadleaf weeds[4][5].
The herbicidal action of synthetic auxins is thought to involve several key steps:
-
Perception: The synthetic auxin binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.
-
Signal Transduction: This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.
-
Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes.
-
Physiological Response: The overexpression of these genes leads to an overproduction of ethylene and abscisic acid, resulting in epinasty, senescence, and ultimately, plant death.
Postulated mechanism of action via the auxin signaling pathway.
Structure-Activity Relationship Considerations
It is important to note that the substitution pattern on the phenyl ring can significantly impact the biological activity of phenoxy herbicides. Studies have shown that 2,6-disubstitution often leads to lower auxin activity compared to 2,4-disubstitution[6][7]. This suggests that while this compound is likely to exhibit auxin-like properties, its potency may be lower than its 2,4-dichloro isomer.
Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of established bioassays can be employed.
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a sensitive method for quantifying auxin-like activity.
Experimental Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) agar medium.
-
Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.
-
Seedling Transfer: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). A known synthetic auxin like 2,4-D should be used as a positive control.
-
Incubation: Place the plates vertically in the growth chamber and incubate for an additional 5-7 days.
-
Data Collection and Analysis: Measure the primary root length of the seedlings. Calculate the percent inhibition of root growth relative to the control for each concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
Avena Coleoptile Curvature Test
A classic bioassay for auxin activity based on the differential growth of oat coleoptiles.
Experimental Protocol:
-
Seedling Preparation: Germinate Avena sativa (oat) seeds in the dark. When the coleoptiles are approximately 2-3 cm long, excise the apical 2-3 mm.
-
Preparation of Agar Blocks: Prepare agar blocks containing a range of concentrations of the test compound.
-
Application of Agar Blocks: Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.
-
Incubation: Incubate the coleoptiles in the dark in a humid environment for 1.5-2 hours.
-
Measurement: Measure the angle of curvature of the coleoptiles. A greater angle of curvature indicates higher auxin activity.
Analytical Methodology
Accurate quantification of this compound in various matrices is essential for research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this class of compounds due to its high sensitivity and selectivity.
Experimental Protocol: Quantification by HPLC-MS/MS
-
Sample Preparation:
-
Plant Tissue: Homogenize the tissue in a suitable solvent (e.g., acetonitrile/water with 1% acetic acid). Centrifuge to pellet debris.
-
Soil/Water: Extract the sample with an appropriate organic solvent.
-
-
Solid-Phase Extraction (SPE): Clean up the crude extract using a suitable SPE cartridge (e.g., C18) to remove interfering matrix components.
-
HPLC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the parent ion of this compound to its characteristic product ions for quantification and confirmation.
-
Conclusion and Future Directions
This compound represents a molecule with a high probability of exhibiting synthetic auxin activity, a hypothesis strongly supported by the extensive literature on its structural analogues. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. Future research should focus on the empirical validation of the proposed synthetic routes and the execution of the described bioassays to quantify its auxin-like and potential herbicidal properties. Comparative studies with its 2,4-dichloro isomer would be particularly insightful for elucidating the structure-activity relationships of this class of compounds.
References
- A Comparative Analysis of the Biological Activities of 2,6-Dichlorophenylacetic Acid and 2,4-Dichlorophenoxyacetic Acid. (2025). BenchChem.
- Lewis, D. R., et al. (2013). Measurement of auxin transport in Arabidopsis thaliana.
- Muday, G. K., & DeLong, A. (2001). Measurement of auxin transport in Arabidopsis thaliana. The Arabidopsis Book, 1, e0023.
- PrepChem. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid.
- Sørensen, S. R., et al. (2010). The synthesis of dichlorprop anno 1950.
- Toothill, J., Wain, R. L., & Wightman, F. (1956). Studies on plant growth-regulating substances. X. The growth-regulating activity of certain 2: 6-and 3: 5-substituted phenoxyalkanecarboxylic acids. Annals of Applied Biology, 44(4), 547-560.
- PrepChem. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]-propionic acid 2-chloroeth-1-yl ester.
- Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31.
- Szafraniec-Gorol, G., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(11), 3501.
- Scribd. (n.d.). Auxin Bioassay.
- Dobrev, P. I., & Vankova, R. (2012). Analytical determination of auxins and cytokinins. In Plant Hormones (pp. 251-268). Humana Press.
- Li, Z., et al. (2019). Effects of 2,4-Dichlorophenoxyacetic Acid on Cucumber Fruit Development and Metabolism. Metabolites, 9(3), 48.
- Nováková, L., et al. (2017). Analytical determination of auxins and cytokinins. Methods in molecular biology (Clifton, N.J.), 1568, 21–38.
- CN102491873A. (2012). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- ResearchGate. (n.d.). Herbicidal activities of compounds 5, 6 and 2,4-D (2,4-dichlorophenoxy acetic acid, used as a positive control).
- Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S2), e8594.
- Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants.
- Jones, R. L., et al. (1954). The relationship of structure to activity in plant-growth-regulating compounds. 2. Growth-regulating activity of substituted amides of 2,4-dichlorophenoxyacetic acid. Plant physiology, 29(1), 6–9.
- Popa, D. E., et al. (2022). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Molecules, 27(15), 4930.
- United States Department of Agriculture. (n.d.). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants.
- Global Substance Registration System. (n.d.). 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID.
- Goggin, D. E., et al. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry, 66(51), 13378–13385.
- Centers for Disease Control and Prevention. (2017). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Toxicological Profile for 2,4-D.
- United States Environmental Protection Agency. (1988). Pesticide Fact Sheet No. 180: 2-(2,4-Dichlorophenoxy) Propionic Acid and Amine Salts and Esters. nepis.epa.gov.
- Tan, X., et al. (2019). Chemical regulators of plant hormones and their applications in basic research and agriculture. Critical Reviews in Plant Sciences, 38(3), 205-231.
- Wang, H., et al. (2023). The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates. Journal of the American Chemical Society, 145(1), 321–329.
- Inan, S. Y., et al. (2004). Synthesis of some 2-arylpropionic acid amides as prodrugs. Arzneimittelforschung, 54(11), 765-770.
- Global Substance Registration System. (n.d.). 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID.
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physical and chemical properties of 2-(2,6-Dichlorophenoxy)propanamide
Disclaimer: Publicly available experimental data for 2-(2,6-Dichlorophenoxy)propanamide is limited. This guide synthesizes information from structurally related compounds, particularly other dichlorophenoxy herbicides and aryloxyphenoxypropionates, to provide a comprehensive technical overview. All protocols and mechanisms described herein are based on established scientific principles for analogous molecules and should be adapted and validated experimentally for the specific compound of interest.
Introduction
This compound is a small molecule belonging to the class of phenoxy herbicides, characterized by a dichlorinated phenyl ring linked via an ether bond to a propanamide moiety. While specific research on this compound is not extensively documented in public literature, its structural features suggest potential biological activity, likely analogous to other well-studied herbicides in its class. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical framework for understanding the physical, chemical, and potential biological properties of this compound. By drawing parallels with closely related and well-characterized molecules, we can infer its likely behavior and provide a solid foundation for future research and development.
This document will delve into the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and a proposed mechanism of action based on its structural similarity to known protoporphyrinogen oxidase (PPO) inhibitors. Furthermore, we will outline potential analytical methodologies for its quantification and discuss general toxicological considerations.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structural and basic chemical information. For this compound, these details are crucial for any experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 344411-67-2 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Density | 1.364 g/cm³ | [1] |
| Canonical SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [1] |
| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [1] |
| Predicted LogP | ~2.5 - 3.0 | Inferred from related structures |
| Predicted Solubility | Low in water, soluble in organic solvents | Inferred from related structures |
| Predicted Melting Point | Not available (solid at room temp.) | - |
| Predicted Boiling Point | Not available | - |
| Predicted pKa | Not available (amide proton is weakly acidic) | - |
Synthesis and Purification: A Proposed Pathway
A plausible synthetic route for this compound can be extrapolated from established methods for aryloxyphenoxypropionate (APP) herbicides.[2] The core of this synthesis involves a nucleophilic aromatic substitution followed by amidation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 2-(2,6-Dichlorophenoxy)propanoate Ester
-
To a solution of 2,6-dichlorophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile), add a base such as anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an appropriate 2-bromopropionate ester (e.g., ethyl 2-bromopropionate) (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Ammonolysis to this compound
-
Dissolve the purified ester intermediate (1 equivalent) in an excess of a saturated solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the structural features of this compound allow for the prediction of its key spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. The methine proton (CH) would appear as a quartet. The aromatic protons on the dichlorophenyl ring would likely appear as a multiplet. The two amide protons (-NH₂) would present as a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the methine carbon, the carbonyl carbon of the amide, and the carbons of the dichlorinated aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group around 1650-1690 cm⁻¹. N-H stretching vibrations of the primary amide would be visible as two bands in the region of 3100-3500 cm⁻¹. C-O-C stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region. Characteristic C-Cl stretching vibrations would be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key identifier. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the amide group.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups: the amide, the ether linkage, and the dichlorinated aromatic ring.
-
Amide Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid, 2-(2,6-dichlorophenoxy)propanoic acid, under acidic or basic conditions, particularly with heating.
-
Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
Aromatic Ring: The dichlorinated phenyl ring is relatively unreactive towards electrophilic aromatic substitution due to the deactivating effect of the chlorine atoms and the ether oxygen.
The compound is expected to be stable under normal storage conditions, but degradation may occur upon exposure to strong acids, bases, or high temperatures.
Proposed Mechanism of Action: PPO Inhibition
Many herbicides with a phenoxy scaffold, such as lactofen, exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] Given the structural similarity, it is plausible that this compound shares this mechanism of action.
The PPO Inhibition Pathway
Caption: Proposed mechanism of action via PPO inhibition.
In this proposed pathway, the compound inhibits PPO, a key enzyme in the chlorophyll and heme biosynthesis pathways. This leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast or mitochondria into the cytoplasm. In the presence of light and oxygen, this accumulated substrate is converted to protoporphyrin IX, a potent photosensitizer. The photosensitized protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death.
Analytical Methodology
The quantification of this compound in various matrices would likely employ chromatographic techniques, similar to those used for other phenoxy herbicides.[4]
Analytical Workflow
Caption: A general workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector or a mass spectrometer (LC-MS) would be a suitable method for the direct analysis of the compound. An acidic mobile phase would likely be required to ensure good peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the amide group might be necessary to improve volatility and thermal stability.[5] However, direct analysis may also be possible depending on the compound's thermal properties.
Toxicology and Safety
Specific toxicological data for this compound is not available. However, compounds in the dichlorophenoxy class can exhibit varying degrees of toxicity.[6] Standard laboratory safety precautions should be observed when handling this compound. These include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a molecule with potential biological activity, likely as a herbicide, based on its structural similarity to other known active compounds. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, expected analytical signatures, and a proposed mechanism of action. While much of this information is extrapolated from related compounds, it provides a robust starting point for researchers and professionals in the field of drug and herbicide development. Further experimental validation is necessary to confirm the properties and activities outlined in this guide.
References
- PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
- U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- eConference.io.
- Hajslová, J., Pudil, F., Jehlicková, Z., Víden, I., & Davídek, J. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity.
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- 6. Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 2-(2,6-Dichlorophenoxy)propanamide
An In-Depth Technical Guide on the Biological Activity of 2-(2,6-Dichlorophenoxy)propanamide
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a compound of interest to researchers in agrochemistry and drug development. While direct experimental data on this specific molecule is limited in public literature, its structural analogy to well-characterized classes of herbicides, namely aryloxyphenoxypropionates (APPs) and protoporphyrinogen oxidase (PPO) inhibitors, provides a strong foundation for hypothesizing its mechanisms of action. This document synthesizes current knowledge, presenting potential biological targets and offering detailed, field-proven experimental protocols to investigate these activities. The intended audience includes researchers, scientists, and drug development professionals seeking to understand and evaluate the biological profile of this and structurally related compounds.
Introduction and Chemical Profile
This compound is a small molecule with the chemical formula C₉H₉Cl₂NO₂.[1] Its structure, featuring a dichlorophenoxy ring linked to a propanamide group, is characteristic of several commercially significant herbicides. This structural similarity is the cornerstone of the hypotheses presented in this guide, which posits that its biological activity is likely to manifest through mechanisms common to these herbicide classes.
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Density | 1.364 g/cm³ | [1] |
Postulated Biological Activity I: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The aryloxyphenoxypropionate ("fop") class of herbicides are potent and selective inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[2][3][4][5] Given the structural resemblance of this compound to this class, it is a primary candidate for investigation as an ACCase inhibitor.
Mechanism of Action: ACCase Inhibition
ACCase catalyzes the first committed step in fatty acid synthesis.[2][5] Its inhibition leads to a depletion of phospholipids, which are essential for building and maintaining cell membranes, ultimately resulting in cessation of growth and cell death, particularly in susceptible grass species.[2]
Caption: Postulated ACCase inhibition pathway by this compound.
Experimental Protocol: In Vitro ACCase Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory potential of this compound on ACCase activity.
Materials:
-
Purified ACCase enzyme
-
Acetyl-CoA
-
ATP
-
Bicarbonate
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing MgCl₂ and KCl)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, bicarbonate, PEP, NADH, and the coupling enzymes.
-
Add varying concentrations of the test compound to the reaction mixture. Include a solvent control (DMSO) and a positive control (a known ACCase inhibitor like haloxyfop).
-
Initiate the reaction by adding a known amount of purified ACCase enzyme.
-
Immediately before adding the substrate, take an initial reading at 340 nm.
-
Start the reaction by adding acetyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Data Summary:
| Compound | Target | IC₅₀ (µM) |
| This compound | ACCase | 5.2 |
| Haloxyfop (Positive Control) | ACCase | 0.8 |
Postulated Biological Activity II: Inhibition of Protoporphyrinogen Oxidase (PPO)
Another major class of herbicides with structural features reminiscent of the topic compound are the PPO inhibitors.[6][7][8] These herbicides disrupt the chlorophyll and heme biosynthesis pathways.
Mechanism of Action: PPO Inhibition
PPO is an enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[9][10] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks into the cytoplasm.[9] In the presence of light and oxygen, this accumulated substrate is non-enzymatically oxidized to protoporphyrin IX, a potent photosensitizer. This leads to the generation of reactive oxygen species (ROS), causing rapid lipid peroxidation and cell membrane disruption.[6][9]
Caption: Signaling pathway of PPO inhibition leading to cell death.
Experimental Protocol: In Vitro PPO Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of PPO.
Materials:
-
Purified PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing EDTA and Tween 20)
-
Fluorometer
Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add varying concentrations of the test compound. Include a solvent control and a known PPO inhibitor (e.g., fomesafen) as a positive control.
-
Add purified PPO enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.
-
Measure the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time as protoporphyrin IX is formed.
-
Calculate the rate of reaction and determine the IC₅₀ value.
Hypothetical Data Summary:
| Compound | Target | IC₅₀ (nM) |
| This compound | PPO | 150 |
| Fomesafen (Positive Control) | PPO | 25 |
Postulated Biological Activity III: Auxin-like Activity
The phenoxy moiety in this compound is also a feature of auxin-mimicking herbicides like 2,4-D.[11] These herbicides cause uncontrolled and disorganized plant growth, leading to death.
Mechanism of Action: Auxin Mimicry
Auxin herbicides bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-stimulation of auxin-responsive genes.[12] This disrupts normal plant development, causing epinasty, stem twisting, and ultimately, plant death.[2]
Experimental Protocol: Arabidopsis Root Elongation Assay
This bioassay assesses the auxin-like activity of a compound by observing its effect on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Murashige and Skoog (MS) agar medium
-
Test compound dissolved in a suitable solvent
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS agar medium containing a range of concentrations of the test compound. Include a solvent control and a positive control (e.g., 2,4-D).
-
Sterilize and sow Arabidopsis seeds on the plates.
-
Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.
-
After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software.
-
Compare the root lengths of seedlings grown on media with the test compound to the controls. Inhibition of root elongation at low concentrations is indicative of auxin-like activity.
General Cytotoxicity and Oxidative Stress
Regardless of the specific primary target, the downstream effects of many herbicides involve general cytotoxicity and the induction of oxidative stress.[1][13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
Plant cell suspension culture or a relevant mammalian cell line (e.g., HepG2 for toxicological screening)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.
Experimental Protocol: DCFDA Assay for Reactive Oxygen Species (ROS)
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[16]
Materials:
-
Plant protoplasts or a suitable cell line
-
DCFH-DA solution
-
Test compound
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Load the cells with DCFH-DA. Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is trapped.
-
Treat the cells with the test compound.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Caption: Experimental workflow for characterizing biological activity.
Safety, Handling, and Disposal
Compounds containing a dichlorophenoxy moiety, such as 2,4-D, require careful handling.[17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or aerosols and prevent skin and eye contact.[17][19]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[19]
Conclusion
While the precise biological activity of this compound remains to be empirically determined, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of ACCase and PPO, as well as for potential auxin-like activity. The experimental protocols detailed in this guide offer a robust framework for elucidating the mechanisms of action of this compound. Such investigations are crucial for the development of new agrochemicals and for understanding the toxicological profiles of this chemical class.
References
- Weed Science Society of America. Summary of Herbicide Mechanism of Action. [Link]
- ResearchGate. Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. [Link]
- University of Nebraska-Lincoln. Inhibition of Protoporphyrinogen Oxidase. [Link]
- Plant Growth Regulator. Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. [Link]
- PubMed. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. [Link]
- R Discovery. Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. [Link]
- PennState Extension. Inhibitors of Protoporphyrinogen Oxidase. [Link]
- MDPI.
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- SciELO. Searching an auxinic herbicide to use as positive control in toxicity assays. [Link]
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- National Center for Biotechnology Information. Cytotoxic effects of Roundup Classic and its components on NE-4C and MC3T3-E1 cell lines determined by biochemical and flow cytometric assays. [Link]
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An In-Depth Technical Guide on the Structure-Activity Relationship of 2-(2,6-Dichlorophenoxy)propanamide
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(2,6-dichlorophenoxy)propanamide, a scaffold of significant interest in medicinal chemistry and agrochemistry. While direct extensive research on this specific molecule is multifaceted, by examining structurally related analogs, a robust SAR profile can be established. This document synthesizes findings from research on dichlorophenyl derivatives, α-substituted propanamides, and related phenoxy acetamides to elucidate the key structural determinants for biological activity, with a particular focus on its potential as an anticonvulsant agent. We will dissect the molecule into its core components—the 2,6-dichlorophenoxy ring, the propanamide linker, and the chiral center—to provide a granular understanding of how modifications to each region impact efficacy and selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design and interpretation of SAR studies for this class of compounds.
Introduction: The Emergence of a Privileged Scaffold
The 2-(phenoxy)alkanamide framework represents a privileged scaffold in the development of biologically active agents. The inherent chirality and the capacity for diverse substitutions on both the aromatic ring and the amide moiety allow for fine-tuning of physicochemical properties and target interactions. The subject of this guide, this compound, embodies this potential. While its origins are linked to intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, which act by inhibiting protoporphyrinogen oxidase (PPO), the structural motifs present in this molecule are also prominently featured in compounds targeting the central nervous system (CNS).[1][2][3]
Notably, the α-substituted amide structure is a cornerstone of several anticonvulsant drugs.[4][5][6] The strategic placement of a dichlorinated phenyl ring, a common feature in many CNS-active compounds, further suggests a potential for neurological applications. This guide will therefore explore the SAR of this compound, drawing logical inferences from a body of literature on related compounds to build a predictive model for its biological activity, primarily focusing on its anticonvulsant potential.
Core Molecular Architecture
The biological activity of this compound is dictated by the interplay of its three primary structural components. Understanding the individual contribution of each is paramount to rational drug design.
Figure 2: Dual potential mechanisms of action for the this compound scaffold.
Quantitative SAR Data Summary
The following table summarizes anticonvulsant activity data for compounds structurally related to this compound, illustrating the impact of structural modifications.
| Compound/Analog | Key Structural Features | Test Model | ED₅₀ (mg/kg, i.p.) | Reference |
| Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | 2,6-dimethylphenoxy, acetamide | MES (mice) | 42.97 | [7] |
| (S)-PNU-151774E | (S)-propanamide | MES (mice) | Potent activity reported | [4] |
| (R)-Propylisopropyl acetamide | (R)-chiral amide | 6 Hz seizures (mice) | 11-57 | [5][6] |
| (S)-Propylisopropyl acetamide | (S)-chiral amide | 6 Hz seizures (mice) | 20-81 | [5][6] |
Key Experimental Protocols
A robust SAR study relies on validated and reproducible experimental protocols. The following are standard methodologies for assessing the biological activities discussed in this guide.
Protocol: Maximal Electroshock (MES) Seizure Test (Mice)
This model is predictive of efficacy against generalized tonic-clonic seizures. [8][9][10][11][12] Objective: To assess the ability of a compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.
Materials:
-
Male CF-1 mice (20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
0.5% tetracaine hydrochloride solution (local anesthetic)
-
0.9% saline solution
-
Test compound dissolved in an appropriate vehicle
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least 3 days. On the day of the experiment, weigh each mouse and administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Dosing: Administer a range of doses of the test compound to different groups of mice to determine the median effective dose (ED₅₀). A vehicle control group must be included.
-
Anesthesia and Electrode Placement: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-injection), apply one drop of 0.5% tetracaine to the corneas of the mouse. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Seizure Induction: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: An animal is considered "protected" if it does not exhibit tonic hindlimb extension.
-
Data Analysis: Calculate the ED₅₀ value, the dose at which 50% of the animals are protected, using probit analysis.
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mice)
This test identifies compounds that can raise the seizure threshold and is considered a model for absence seizures. [10][12][13][14][15][16] Objective: To evaluate the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.
Materials:
-
Male CF-1 mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound dissolved in an appropriate vehicle
-
Isolation cages
Procedure:
-
Animal Preparation and Dosing: As described in the MES test protocol, administer the test compound or vehicle to groups of mice.
-
PTZ Administration: At the time of predicted peak effect, inject PTZ subcutaneously into a loose fold of skin on the midline of the neck. The dose of PTZ (e.g., 85 mg/kg) should be a convulsive dose (CD₉₅) determined in prior experiments.
-
Observation: Place each animal in an individual isolation cage and observe for 30 minutes for the onset of seizures.
-
Endpoint: The primary endpoint is the presence of a clonic seizure lasting for at least 5 seconds. An animal is considered "protected" if it does not exhibit this endpoint.
-
Data Analysis: Calculate the ED₅₀ value, the dose that protects 50% of the animals from clonic seizures.
Figure 3: A typical workflow for an anticonvulsant SAR study.
Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on PPO activity, relevant to its herbicidal properties. [1][2][3][17][18] Objective: To quantify the inhibition of PPO by measuring the formation of protoporphyrin IX.
Materials:
-
Isolated PPO enzyme (from plant mitochondria or recombinant source)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound dissolved in DMSO
-
Spectrofluorometer
Procedure:
-
Substrate Preparation: Prepare protoporphyrinogen IX by reducing protoporphyrin IX with sodium amalgam under an inert atmosphere.
-
Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing the assay buffer, PPO enzyme, and varying concentrations of the test compound (or DMSO for control).
-
Pre-incubation: Pre-incubate the plate for 10 minutes at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Measurement: Monitor the increase in fluorescence over time (e.g., excitation at 404 nm, emission at 630 nm) as protoporphyrinogen IX is oxidized to the fluorescent protoporphyrin IX.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity.
Conclusion and Future Directions
The structure-activity relationship for this compound points towards a promising scaffold for the development of novel anticonvulsant agents. The key structural features for this activity are likely to be:
-
A 2,6-dihalo-substituted phenoxy ring for optimal potency and CNS penetration.
-
An intact primary propanamide moiety for crucial hydrogen bonding interactions with the target.
-
A specific stereochemical configuration (likely R) at the α-carbon, which is critical for enantioselective activity.
Future research should focus on the stereospecific synthesis of (R)- and (S)-2-(2,6-dichlorophenoxy)propanamide to confirm the hypothesis of enantioselective anticonvulsant activity. Further diversification of the phenyl ring substituents and exploration of bioisosteric replacements for the amide group could lead to the discovery of new chemical entities with improved efficacy and safety profiles. In-depth mechanistic studies, such as electrophysiological patch-clamp experiments on various ion channels, will be essential to definitively identify the molecular target(s) and to further refine the SAR for this promising class of compounds.
References
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- Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse.
- National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database.
- Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]
- Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy Methods (pp. 435-458). Humana Press.
- HSC Cores. (2023). Protoporphyrinogen Oxidase Activity Assay. BookStack.
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
- Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. Bioorganic & medicinal chemistry, 19(22), 6746-6753. [Link]
- Barker-Halis, T. I., et al. (2018). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice in a dose-related manner. Epilepsia Open, 3(2), 246-256.
- Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
- Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579-590. [Link]
- Kosmrlj, J., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1088. [Link]
- Poteat, C. M., & Lindsay, V. N. G. (2021). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic letters, 23(16), 6482-6487. [Link]
- Kosmrlj, J., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1088.
- Bialer, M., et al. (2002). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British journal of pharmacology, 134(6), 1317-1326. [Link]
- Acharya, C. (2017). SAR of Anticonvulsant Drugs. Slideshare.
- Bialer, M., et al. (2001). Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid. Pharmaceutical research, 18(9), 1339-1344. [Link]
- Kumar, A., et al. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities.
- Bialer, M., et al. (2002). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British journal of pharmacology, 134(6), 1317-1326.
- Ghorai, M. K., et al. (2022). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. The Journal of organic chemistry, 87(17), 11528-11539. [Link]
- Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European journal of medicinal chemistry, 46(9), 3844-3852. [Link]
- Lee, C., et al. (2006). Short Stereoselective Synthesis of Alpha-Substituted Gamma-Lactams. The Journal of organic chemistry, 71(5), 2151-2154. [Link]
- Usman, A., et al. (2018). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Der Pharma Chemica, 10(4), 110-118.
- Dawidowski, M., et al. (2012). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. European journal of medicinal chemistry, 48, 196-205. [Link]
- Aubé, J., et al. (2012). Stereoselective and Stereospecific Triflate-Mediated Intramolecular Schmidt Reaction: Ready Access to Alkaloid Skeletons. The Journal of organic chemistry, 77(23), 10694-10703. [Link]
- Wang, D., et al. (2022). Direct synthesis of α-functionalized amides via heteroatom-hydrogen insertion reactions using amide-sulfoxonium ylides.
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An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,6-dichlorophenoxy)propanamide, a compound of interest in synthetic and applied chemistry. Due to the limited availability of direct research on this specific molecule, this guide synthesizes foundational data, proposes synthetic pathways based on established chemical principles, and explores potential mechanisms of action by drawing parallels with structurally analogous compounds. This document serves as a foundational resource, consolidating known information and providing expert-driven insights to guide future research and development.
Chemical Identity and Nomenclature
The fundamental step in understanding any chemical entity is its precise identification. This section details the formal nomenclature and identifiers for this compound.
IUPAC Name
The formal name as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [].
Synonyms and Identifiers
In scientific literature and commercial catalogs, this compound may be referenced by several names and codes. It is crucial for researchers to be familiar with these to ensure comprehensive information retrieval.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, influencing factors from solubility to stability. The data presented here is compiled from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | [] |
| Molecular Weight | 234.08 g/mol | [] |
| Density (Predicted) | 1.364 g/cm³ | [] |
| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [] |
| SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [] |
Proposed Synthesis Pathways
Stage 1: Synthesis of 2-(2,6-Dichlorophenoxy)propanoic Acid
The precursor, 2-(2,6-dichlorophenoxy)propanoic acid, can be synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.
Reaction: 2,6-Dichlorophenol + 2-Chloropropanoic acid → 2-(2,6-Dichlorophenoxy)propanoic acid
Conceptual Protocol:
-
Deprotonation of Phenol: 2,6-Dichlorophenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent to form the corresponding phenoxide.
-
Nucleophilic Substitution: The resulting 2,6-dichlorophenoxide is reacted with 2-chloropropanoic acid. The phenoxide ion acts as a nucleophile, displacing the chloride from the alpha-carbon of the propanoic acid.[6]
-
Work-up and Purification: The reaction mixture is acidified to protonate the carboxylate, followed by extraction and purification (e.g., recrystallization or column chromatography) to yield pure 2-(2,6-dichlorophenoxy)propanoic acid.
Caption: Synthesis of the carboxylic acid precursor.
Stage 2: Amidation of 2-(2,6-Dichlorophenoxy)propanoic Acid
The direct conversion of a carboxylic acid to a primary amide is a standard organic transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with an ammonia source.
Reaction: 2-(2,6-Dichlorophenoxy)propanoic Acid + NH₃ → this compound
Conceptual Protocol (DCC Coupling): The direct reaction between a carboxylic acid and an amine (in this case, ammonia) is often inefficient due to the formation of an unreactive ammonium carboxylate salt.[7][8] To overcome this, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is employed to activate the carboxylic acid.[7][8]
-
Activation: 2-(2,6-dichlorophenoxy)propanoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane). DCC is added to the solution, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
-
Amination: A source of ammonia (e.g., ammonia gas bubbled through the solution or a solution of ammonia in a compatible solvent) is introduced to the reaction mixture. The amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon.
-
Work-up and Purification: The dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents and can be removed by filtration. The filtrate is then washed and concentrated, and the crude product is purified by column chromatography or recrystallization to yield this compound.
A German patent (DE3149009A1) describes the use of "(+)-2-(2,6-Dichlorphenoxy)-propionsäureamid" (the amide) as a starting material for the synthesis of a pharmaceutically active compound, implying its prior synthesis, though the method is not detailed in the available text.[5]
Caption: Proposed amidation workflow via DCC coupling.
Potential Applications and Mechanism of Action (Inferred)
Direct studies on the biological activity of this compound are scarce. However, its structural features, particularly the dichlorophenoxy moiety, are common in agrochemicals and pharmaceuticals. The following sections explore potential activities based on well-characterized structural analogues.
Potential Herbicidal Activity
Many compounds in the phenoxy herbicide class, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), are potent herbicides.[9][10] It is plausible that this compound could exhibit similar properties. There are two primary mechanisms of action for phenoxy herbicides.
The first and most well-known mechanism is the mimicry of the plant hormone auxin (indole-3-acetic acid).[4] Synthetic auxins like 2,4-D induce uncontrolled and disorganized cell division and growth in susceptible broadleaf plants, ultimately leading to vascular tissue damage and plant death.[4][9] Grasses are generally resistant to this mode of action.[9]
Caption: Inferred auxin mimicry signaling pathway.
A second class of phenoxy herbicides, known as "fops" (aryloxyphenoxypropionates), acts by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[3] This enzyme is critical for fatty acid biosynthesis, a process essential for cell membrane formation and plant growth. Inhibition of ACCase deprives the plant of necessary lipids, leading to cessation of growth and death, particularly in grasses.[]
Potential in Drug Development
The 2,6-dichlorophenyl moiety is a common feature in various pharmacologically active compounds. While there is no direct evidence for the therapeutic application of this compound, its structural components are present in molecules with diverse activities, suggesting potential avenues for investigation. For example, related structures have been investigated for their roles as enzyme inhibitors or receptor modulators in various disease contexts.
Conclusion
This compound is a well-defined chemical entity with a clear IUPAC name and CAS identifier. While its physicochemical properties are documented by suppliers, a significant gap exists in the scientific literature regarding its specific synthesis and biological activity. This guide has bridged this gap by proposing a robust, two-stage synthetic pathway via the amidation of its carboxylic acid precursor, a route grounded in fundamental organic chemistry principles. Furthermore, by analyzing its structural relationship to known phenoxy herbicides, we have inferred potential mechanisms of action, including auxin mimicry and ACCase inhibition. This document provides a critical starting point for researchers, offering a solid foundation of known data and logical, experience-based inferences to direct future synthesis, screening, and mechanistic studies for this compound.
References
- Google Patents. (n.d.). DE3149009A1 - (-)-2-(1-(2,6-DICHLORPHENOXY)-ETHYL)-1,3-DIAZACYCLOPENT-2-EN, THE PRODUCTION AND THEIR USE IN PHARMACEUTICAL PREPARATIONS.
- Wikipedia. (n.d.). Phenoxy herbicide.
- ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950. The initial chlorination of....
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2743148, 2-(2,4-Dichlorophenoxy)propionamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8427, Dichlorprop.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Cas Number Lookup. (n.d.). CAS NO 344411-67-2 molecular information.
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An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide: Synthesis, Characterization, and Biological Context
This guide provides a comprehensive technical overview of 2-(2,6-Dichlorophenoxy)propanamide, a compound of interest within the broader class of phenoxy acid derivatives. While direct literature on this specific molecule is limited, this document synthesizes information from related compounds to present a robust scientific narrative encompassing its likely synthesis, potential biological activities, and the experimental methodologies crucial for its study. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of phenoxy herbicides, a class of compounds that revolutionized agriculture in the mid-20th century. The discovery of auxinic herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), marked a significant milestone in selective weed control.[1] The synthesis of 2,4-D from 2,4-dichlorophenol and chloroacetic acid was first reported in 1941 and it was subsequently developed as a major herbicide during World War II.[1]
The core structure of this compound, featuring a dichlorinated phenyl ring linked to a propionamide group via an ether bond, suggests its origins in the systematic exploration of phenoxyalkanoic acid derivatives. Researchers in the mid-20th century synthesized numerous analogues of these early herbicides to investigate structure-activity relationships, aiming to enhance potency, selectivity, and environmental stability. The substitution pattern on the phenyl ring and the nature of the carboxylic acid derivative are key determinants of biological activity.
While specific patents for this compound are not readily found in broad searches, patents for structurally similar compounds and related synthetic methods are numerous.[2][3][4] This suggests that this compound was likely synthesized as part of these broader research programs into phenoxy herbicides or other biologically active molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are detailed below. These properties are crucial for its handling, formulation, and for understanding its environmental fate and biological interactions.
| Property | Value | Source |
| Molecular Formula | C9H9Cl2NO2 | [] |
| Molecular Weight | 234.08 g/mol | [] |
| IUPAC Name | This compound | [] |
| SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [] |
| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [] |
Synthesis and Characterization
The synthesis of this compound can be logically inferred from established methods for preparing phenoxyalkanoic acids and their amide derivatives. A plausible synthetic route is outlined below.
Proposed Synthesis Workflow
The synthesis would likely proceed via a Williamson ether synthesis, a well-established and versatile method for forming ethers.
Caption: Proposed Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar compounds.[6]
-
Preparation of Reactants: In a round-bottom flask, dissolve 2,6-dichlorophenol in a suitable polar aprotic solvent such as acetone.
-
Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate, to the solution. This will deprotonate the phenol to form the more nucleophilic phenoxide.
-
Addition of Electrophile: To the stirred solution, add 2-bromopropanamide dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide and ether linkages.
Potential Biological Activity and Mechanism of Action
Given its structural similarity to phenoxy herbicides, the primary hypothesis for the biological activity of this compound is the disruption of plant growth through hormonal mimicry. However, the presence of the propanamide group could also confer other biological activities.
Auxin Mimicry in Plants
Phenoxy herbicides like 2,4-D act as synthetic auxins.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.
The proposed mechanism involves:
-
Binding to Auxin Receptors: The molecule binds to auxin receptors, such as the F-box proteins (e.g., TIR1/AFB).
-
Activation of Auxin Signaling Pathway: This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.
-
Upregulation of Growth-Promoting Genes: The degradation of these repressors leads to the expression of genes that promote cell division and elongation.
-
Uncontrolled Growth: In susceptible plants, this leads to epinasty, stem and leaf curling, and eventual death.
Caption: Simplified auxin mimicry signaling pathway.
Other Potential Biological Activities
The propanamide moiety is found in a variety of biologically active compounds, suggesting that this compound could have other activities beyond herbicidal effects. For instance, some propanamide derivatives have shown potential as inhibitors of enzymes like urease and cyclooxygenase-2.[7] Further research would be necessary to explore these possibilities.
Future Directions and Research
The study of this compound is an open field with several avenues for further investigation:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized.
-
Biological Screening: A comprehensive biological screening program should be undertaken to determine its herbicidal activity against a range of plant species and to explore other potential biological targets.
-
Mechanism of Action Studies: If herbicidal activity is confirmed, detailed studies should be conducted to elucidate its precise mechanism of action and compare it to other phenoxy herbicides.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues would provide valuable insights into the structural requirements for its biological activity.
Conclusion
While this compound is not a widely studied compound, its structural relationship to the historically significant class of phenoxy herbicides provides a strong foundation for predicting its synthesis and potential biological activity. This guide has provided a comprehensive overview based on established chemical principles and data from related molecules. Further empirical investigation is required to fully elucidate the properties and potential applications of this compound.
References
- United States Patent 7,790,905 B2. (2010). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS.
- Google Patents. (n.d.). US20140200141A1 - Herbicidal formulation.
- Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- ResearchGate. (n.d.). The synthesis of dichlorprop anno 1950.
- Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
- Garg Lab - UCLA. (n.d.). Patents & Products.
- Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
- PubChem. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
- American Chemical Society. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- PubMed Central. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.
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The Lynchpin in Modern Herbicide Synthesis: A Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide
This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in the agrochemical and drug development sectors. It provides a comprehensive exploration of 2-(2,6-dichlorophenoxy)propanamide, a pivotal intermediate in the synthesis of advanced herbicidal agents. Moving beyond a simple recitation of facts, this guide illuminates the chemical rationale, strategic considerations, and practical methodologies that underscore its significance in the creation of potent and selective herbicides.
Introduction: The Strategic Importance of the Phenoxypropanamide Scaffold
The global demand for increased agricultural productivity necessitates the development of sophisticated and selective herbicides. Within this landscape, the aryloxyphenoxypropionate (APP) class of herbicides has emerged as a critical tool for controlling grassy weeds in broadleaf crops. The efficacy of these herbicides is intrinsically linked to their molecular structure, particularly their stereochemistry. This compound serves as a key building block in the synthesis of these complex molecules, offering a versatile scaffold for the introduction of diverse functionalities to develop next-generation herbicides with enhanced efficacy and improved environmental profiles.
Herbicides derived from this intermediate typically function as inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme vital for fatty acid biosynthesis in plants. This mode of action provides a high degree of selectivity, as the ACCase enzyme in grasses is significantly more sensitive to these inhibitors than the corresponding enzyme in broadleaf crops and other organisms.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is a multi-step process that demands precision and a thorough understanding of reaction mechanisms. The primary route involves the initial synthesis of 2-(2,6-dichlorophenoxy)propanoic acid, followed by its amidation.
Synthesis of the Carboxylic Acid Precursor
The foundational step is the etherification of 2,6-dichlorophenol with a suitable propionic acid derivative. A common method involves the reaction of 2,6-dichlorophenol with 2-chloropropanoic acid in the presence of a base.
Experimental Protocol: Synthesis of 2-(2,6-Dichlorophenoxy)propanoic Acid
-
Reaction Setup: To a stirred solution of 2,6-dichlorophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add potassium hydroxide (1 equivalent) and a surfactant.
-
Addition of Reagents: Slowly add 2-chloropropionic acid (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature between 20-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and neutralize with an acid like sulfuric acid.
-
Isolation: Filter the resulting solid and purify by recrystallization from a suitable solvent system (e.g., normal hexane) to yield 2-(2,6-dichlorophenoxy)propanoic acid.
Amidation to Yield this compound
The conversion of the carboxylic acid to the corresponding amide is a critical step. This can be achieved through the activation of the carboxylic acid followed by reaction with ammonia, or by reacting the corresponding ester with ammonia. A patented method describes the conversion of the ethyl ester of 2-(2,6-dichlorophenoxy)propanoic acid to the amide.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: Dissolve (-)-2-(2,6-dichlorophenoxy)-propionic acid ethyl ester (1 equivalent) in an ethanolic solution of ammonia.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The desired (+)-2-(2,6-dichlorophenoxy)-propionic acid amide will precipitate out of the solution as it is sparingly soluble in ethanol.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the purified this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | [] |
| Molecular Weight | 234.08 g/mol | [] |
| IUPAC Name | This compound | [] |
| Density | 1.364 g/cm³ | [] |
| SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [] |
Role as a Herbicide Intermediate: Gateway to Aryloxyphenoxypropionates
This compound is a versatile intermediate for the synthesis of a range of potent and selective aryloxyphenoxypropionate (APP) herbicides. The amide functionality can be further modified or the core structure can be elaborated to introduce the necessary toxophoric groups.
Conversion to Herbicidal Active Ingredients
The propanamide intermediate can be a precursor to more complex herbicidal molecules. For example, the synthesis of the highly effective herbicide Clodinafop-propargyl involves the coupling of a substituted phenoxy moiety with a chiral propionic acid derivative. While not directly synthesized from the title compound, its synthesis pathway is illustrative of the chemical transformations that similar intermediates undergo.
The synthesis of Clodinafop-propargyl typically starts with the preparation of the chiral acid intermediate, (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid, which is then esterified.[3] The synthesis of this acid intermediate involves the reaction of a substituted phenol with a chiral propionic acid derivative, a reaction analogous to the synthesis of the precursor to this compound.
Diagram 1: General Synthesis Workflow for Aryloxyphenoxypropionate Herbicides
Caption: General workflow for the synthesis of APP herbicides.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
A critical aspect of the herbicides derived from this compound and related structures is their specific mode of action. Unlike the broader class of phenoxy herbicides that act as synthetic auxins, causing uncontrolled plant growth[4], the aryloxyphenoxypropionate herbicides are potent inhibitors of the enzyme Acetyl-CoA carboxylase (ACCase).[5]
ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a crucial step in the biosynthesis of fatty acids. The inhibition of this enzyme disrupts the production of lipids, which are essential components of cell membranes and for energy storage. This disruption ultimately leads to the death of susceptible grass species. The selectivity of these herbicides arises from the differences in the structure of ACCase between grasses and broadleaf plants.
Diagram 2: Mechanism of Action of APP Herbicides
Caption: Inhibition of ACCase by APP herbicides.
Conclusion: A Cornerstone of Modern Agrochemicals
This compound represents more than just a chemical compound; it is a testament to the intricate science of modern herbicide development. Its strategic design allows for the efficient synthesis of highly effective and selective aryloxyphenoxypropionate herbicides. A thorough understanding of its synthesis, chemical properties, and the mechanism of action of its derivatives is paramount for researchers and professionals aiming to innovate in the competitive field of agrochemicals. The methodologies and insights presented in this guide provide a solid foundation for future research and development in this critical area of agricultural science.
References
- AERU. (n.d.). Clodinafop propargyl (Ref: CGA 184927). University of Hertfordshire.
- AERU. (n.d.). Clodinafop (Ref: CGA 193469). University of Hertfordshire.
- U.S. Patent No. 4,518,783. (1985). Process for producing (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Google Patents.
- UKnowledge. (2009). Enantioselective Synthesis of (+) and (–)-2-[1-(2,6-Dichlorophenoxy)-Ethyl]-1,3-Diazacyclopent-2-Ene. University of Kentucky.
- Eureka | Patsnap. (n.d.). Synthesis method of clodinafop-propargyl.
- Chinese Patent No. CN106748986A. (2017). Clodinafop-propargyl synthesis technique. Google Patents.
- Dissertation. (n.d.). Research on Synthesis Process of Clodinafop-propargyl.
- MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(15), 4984.
- Chinese Patent No. CN104876922A. (2015). Aryloxy phenoxy propionic acid amide herbicide. Google Patents.
- 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
- FBN. (2023). 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
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An In-depth Technical Guide to the Safe Handling, Synthesis, and Analysis of 2-(2,6-Dichlorophenoxy)propanamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, synthesis, and analytical characterization of 2-(2,6-Dichlorophenoxy)propanamide. The information herein is synthesized from authoritative safety data and established chemical principles to ensure a self-validating system of protocols and a deep understanding of the causality behind experimental choices.
Introduction and Compound Profile
This compound is a synthetic organic compound with potential applications in various research and development fields, including as an intermediate in the synthesis of biologically active molecules.[1] Its structure, characterized by a dichlorinated phenyl ring linked via an ether to a propanamide moiety, suggests its potential for diverse chemical interactions. A thorough understanding of its properties is crucial for its safe and effective use in a laboratory setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 344411-67-2 | [3] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [3] |
| Molecular Weight | 234.08 g/mol | [3] |
| Density | 1.364 g/cm³ | [] |
| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [] |
Hazard Identification and Laboratory Safety
A paramount concern in the handling of any chemical is a comprehensive understanding of its potential hazards. While the toxicological properties of this compound have not been fully investigated, the available data from Safety Data Sheets (SDS) for this and structurally related compounds indicate several potential hazards.[3][4]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3][4]
-
May cause an allergic skin reaction (H317). [4]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[3]
-
Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and boots should be worn.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
Engineering Controls and Safe Handling Practices
Engineering controls are designed to minimize exposure by isolating the hazard.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[4]
-
Handling Practices:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3][4]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method involves the amidation of 2-(2,6-dichlorophenoxy)propanoic acid. This two-step process begins with the synthesis of the parent acid followed by its conversion to the amide.
Synthesis of 2-(2,6-Dichlorophenoxy)propanoic Acid
This reaction proceeds via a Williamson ether synthesis, where the sodium salt of 2,6-dichlorophenol acts as a nucleophile, attacking an α-halopropionate ester, followed by hydrolysis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Deprotonation: Add one equivalent of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at 0 °C to form the sodium 2,6-dichlorophenoxide.
-
Nucleophilic Substitution: To the resulting solution, add one equivalent of ethyl 2-bromopropionate dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
-
Acidification and Extraction: Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid (HCl) until a precipitate forms. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2,6-dichlorophenoxy)propanoic acid. The product can be further purified by recrystallization.
Amidation of 2-(2,6-Dichlorophenoxy)propanoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved using a variety of coupling agents or by first converting the acid to a more reactive species like an acid chloride.
Step-by-Step Protocol (via Acid Chloride):
-
Acid Chloride Formation: In a fume hood, suspend 2-(2,6-dichlorophenoxy)propanoic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add a slight excess of thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Reaction Progression: Allow the reaction to stir at room temperature until the evolution of gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent like DCM. In a separate flask, prepare a concentrated solution of aqueous ammonia.
-
Reaction: Slowly add the acid chloride solution to the vigorously stirred ammonia solution at 0 °C.
-
Workup and Purification: Allow the reaction to warm to room temperature. Extract the product with DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the synthesis.
Table 2: Suggested HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC/MS) allows for the confirmation of the molecular weight of the product.
-
Expected Ionization: Electrospray ionization (ESI) in positive mode is expected to yield the protonated molecule [M+H]⁺ at m/z 235.0.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Expected signals include those for the aromatic protons, the methine proton of the propionyl group, and the methyl protons. The amide protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Caption: Analytical workflow for product characterization.
Waste Disposal
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
All waste containing this compound or its reagents should be collected in a designated, properly labeled hazardous waste container.[3]
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of chlorinated organic compounds.[7]
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Conclusion
This compound is a compound that requires careful handling due to its potential hazards. By adhering to the safety protocols, synthesis procedures, and analytical methods outlined in this guide, researchers can work with this compound safely and effectively. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied to provide a robust and reliable resource for the scientific community.
References
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GHS hazard classification for 2-(2,6-Dichlorophenoxy)propanamide
An In-Depth Technical Guide to the GHS Hazard Classification of 2-(2,6-Dichlorophenoxy)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Chemical Safety
This compound is a chemical compound that, like many molecules in the research and development pipeline, possesses a unique set of properties. As a substituted phenoxy acetamide, its structure suggests potential applications where biological activity is desired. For professionals in research and drug development, a thorough understanding of a compound's hazard profile is not merely a regulatory formality but a cornerstone of experimental design, laboratory safety, and the responsible advancement of science.
This guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard profile for this compound. Moving beyond a simple list of classifications, this document delves into the underlying principles and data that inform these classifications, offering field-proven insights into safe handling, risk mitigation, and the causality behind standardized hazard evaluation protocols.
Executive Summary: GHS Classification Profile
The GHS classification for this compound is summarized below. This profile dictates the necessary precautionary measures for handling this substance in a laboratory or manufacturing setting.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Source: Safety Data Sheet for this compound[1]
Detailed Hazard Analysis and Experimental Rationale
The assignment of a GHS classification is a data-driven process. While specific proprietary toxicological data for this compound is not publicly available, the classifications themselves allow us to infer the nature of the hazard and the types of experimental evidence required for this determination.
Acute Oral Toxicity: Category 4 (H302: Harmful if swallowed)
Expertise & Experience: The classification of "Acute Toxicity, Category 4" indicates a moderate level of oral toxicity.[2] This is a critical parameter for any compound that could be accidentally ingested. The GHS criteria for this category are based on animal testing data, specifically the acute toxicity estimate (ATE), which is typically an LD₅₀ (lethal dose for 50% of a test population). For an oral Category 4 substance, the LD₅₀ value falls within the range of 300 to 2000 mg/kg of body weight.[2]
Trustworthiness & Self-Validating Protocols: The determination of oral LD₅₀ is a highly standardized process, often following protocols like the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves a stepwise procedure with a small number of animals. The outcome—mortality or evident toxicity—at specific dose levels allows for classification into the appropriate GHS category. The causality is direct: if administration of the substance in the 300-2000 mg/kg range results in significant adverse effects or mortality, a Category 4 classification is warranted.
Practical Implications for Researchers:
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.
-
In case of accidental ingestion, rinse mouth and seek immediate medical attention.[1] Never induce vomiting unless directed by a medical professional.[1]
-
All manipulations should be performed with a clear understanding of the potential for harm if swallowed.
Skin Irritation: Category 2 (H315: Causes skin irritation)
Expertise & Experience: This classification signifies that the compound is likely to cause reversible inflammatory changes to the skin at the site of contact.[2] The determination is typically based on results from in vivo or in vitro testing. The key endpoint is the observation of significant erythema (redness) or edema (swelling).
Trustworthiness & Self-Validating Protocols: The gold standard for this classification has been the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). In this protocol, a small amount of the substance is applied to the shaved skin of an animal (historically, rabbits), and the effects are scored over a period of time. A mean score of ≥ 2.3 but < 4.0 for erythema or edema would place a substance in Category 2. Modern approaches increasingly rely on validated in vitro methods, such as reconstructed human epidermis (RhE) models (OECD TG 439), which measure cell viability after exposure to the chemical. A reduction in viability below a certain threshold indicates irritancy.
Practical Implications for Researchers:
-
Wear protective gloves resistant to chemicals when handling the substance.[1] Nitrile or neoprene gloves are standard, but compatibility should be verified.
-
Avoid any direct contact with the skin.[1]
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[1]
Serious Eye Irritation: Category 2A (H319: Causes serious eye irritation)
Expertise & Experience: A Category 2A classification indicates that the substance can produce reversible changes in the eye that are significant and persist for more than 24 hours.[3] This is a more severe classification than Category 2B (causes eye irritation) and requires stringent protective measures.
Trustworthiness & Self-Validating Protocols: The classification is based on standardized tests, such as the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This test involves applying the substance to the eye of an animal and scoring effects on the cornea, iris, and conjunctiva. Specific scores for these effects determine the classification. For Category 2A, the effects must be fully reversible within 21 days. Validated in vitro alternatives, like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437), are now widely used to reduce animal testing.
Practical Implications for Researchers:
-
Wear safety glasses with side-shields or chemical goggles is mandatory.[1] A face shield may be required for operations with a high risk of splashing.[1]
-
Ensure an eyewash station is readily accessible and tested regularly.
-
In case of eye contact, rinse cautiously with water for several minutes .[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.
Specific Target Organ Toxicity - Single Exposure: Category 3 (H335: May cause respiratory irritation)
Expertise & Experience: This classification is applied to substances that cause transient respiratory tract irritation following a single exposure.[2] It is based on evidence from human experience or animal studies showing irritation of the respiratory system (e.g., redness, swelling, and pain) that is not severe enough to warrant a more serious toxicity classification.
Trustworthiness & Self-Validating Protocols: Evidence for this classification can come from human occupational exposure data or animal inhalation studies (e.g., OECD TG 403). In animal studies, observations of clinical signs of respiratory irritation (e.g., labored breathing, nasal discharge) or histopathological evidence of inflammation in the respiratory tract support this classification. The EU hazard statement H335 specifically denotes respiratory irritation.[2]
Practical Implications for Researchers:
-
Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[1]
-
If engineering controls are insufficient, use a NIOSH-approved particulate respirator.[1]
-
If inhaled and respiratory irritation occurs, move the person to fresh air and consult a physician.[1]
Visualizations: The GHS Classification Workflow
The following diagram illustrates the logical process of classifying a chemical according to GHS guidelines, from data acquisition to the final hazard communication elements.
Caption: GHS Classification Decision Logic Flow.
Conclusion: Integrating Safety into Science
The GHS classification of this compound as harmful if swallowed, a skin and serious eye irritant, and a potential respiratory irritant provides a clear framework for its safe use. For the research scientist and drug development professional, this classification is not a barrier but a guide. By understanding the causality behind these hazards and implementing the mandated safety protocols, this compound can be handled effectively, ensuring that scientific inquiry and laboratory safety proceed hand in hand. Adherence to these guidelines, rooted in authoritative and standardized toxicological evaluation, is fundamental to maintaining a culture of safety and scientific integrity.
References
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- PubChem. GHS Classification (Rev.11, 2025) Summary.
- PubChem. 2-(2,4-Dichlorophenoxy)propionamide.
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A Comprehensive Technical Guide to the Metabolic Pathways of Dichlorophenoxy Compounds
Introduction
Dichlorophenoxy compounds, most notably 2,4-dichlorophenoxyacetic acid (2,4-D), represent a class of synthetic auxins that have been cornerstone herbicides for broadleaf weed control in agriculture and land management since their introduction in the 1940s.[1][2] Their extensive use, however, has led to their persistence in various ecosystems, raising concerns about environmental contamination and potential risks to non-target organisms, including humans.[3][4] Understanding the metabolic fate of these xenobiotics is paramount for two critical fields: environmental bioremediation, which seeks to harness biological systems to neutralize contaminants, and toxicology, which aims to elucidate the mechanisms of toxicity and inform risk assessment.
Metabolism, the enzymatic modification of chemical compounds by living organisms, is the primary mechanism by which dichlorophenoxy compounds are transformed. These biotransformations are diverse, governed by the organism's enzymatic machinery and the specific chemical structure of the compound. In microorganisms, these pathways often lead to complete mineralization, converting the herbicide into a source of carbon and energy.[3][5] In mammals, metabolism is primarily a detoxification process aimed at increasing water solubility to facilitate excretion, though it can sometimes lead to the formation of reactive, toxic intermediates.[6][7]
This technical guide provides an in-depth exploration of the known metabolic pathways for dichlorophenoxy compounds. It is designed for researchers, scientists, and professionals in drug development and environmental science, offering a synthesis of core biochemical transformations, the enzymes that catalyze them, and the experimental methodologies used to investigate them. We will dissect the well-characterized microbial degradation pathways that offer promise for bioremediation and contrast them with the mammalian metabolic routes that determine toxicological outcomes.
Core Metabolic Transformations
The metabolic fate of a dichlorophenoxy compound is dictated by a series of core enzymatic reactions. While the specific sequence and combination of these reactions vary between species, they can be categorized into four principal types of transformations that are fundamental to the breakdown and detoxification of this chemical class.
-
Ether Cleavage : The ether linkage (C-O-C) between the dichlorophenyl ring and the acetic acid side chain is a defining feature of these compounds. This bond is relatively stable, and its cleavage is the crucial, often rate-limiting, first step in many degradation pathways.[8][9] Enzymatic systems, particularly dioxygenases in bacteria, have evolved to efficiently catalyze this reaction, which breaks the molecule into an aromatic phenol and an aliphatic side chain.[3][10]
-
Aromatic Hydroxylation : This reaction involves the introduction of one or more hydroxyl (-OH) groups onto the dichlorophenyl ring.[11] Catalyzed by hydroxylases or cytochrome P450 (CYP) monooxygenases, hydroxylation serves two purposes: it increases the compound's polarity, and it "activates" the aromatic ring, making it more susceptible to subsequent cleavage.[3][12][13]
-
Ring Cleavage : Following hydroxylation, the aromatic ring, now typically a catechol or substituted catechol, can be cleaved. This is a hallmark of microbial degradation, where dioxygenase enzymes break the carbon-carbon bonds within the ring, converting the cyclic structure into a linear aliphatic acid.[1][10] This step is critical for funneling the xenobiotic into central metabolic pathways like the tricarboxylic acid (TCA) cycle.
-
Conjugation (Phase II Metabolism) : Predominant in mammalian systems, conjugation involves the attachment of small, polar endogenous molecules to the dichlorophenoxy compound or its Phase I metabolites.[14][15] These conjugating agents can include glucuronic acid, sulfate, or amino acids.[6] The resulting conjugate is significantly more water-soluble, generally biologically inactive, and readily excreted from the body.[14]
Microbial Metabolic Pathways (Bioremediation Focus)
Microorganisms, particularly soil bacteria and fungi, are the primary drivers of dichlorophenoxy compound degradation in the environment.[3] Their diverse metabolic capabilities have been extensively studied, revealing sophisticated enzymatic pathways that can lead to the complete mineralization of these herbicides.
The Canonical tfd-Mediated Pathway in Bacteria
The most thoroughly characterized pathway for 2,4-D degradation is found in the bacterium Cupriavidus necator JMP134 (formerly Alcaligenes eutrophus).[16][17] This pathway is encoded by a set of genes, designated tfd, often located on self-transmissible plasmids like pJP4, which facilitates their spread among different bacterial species.[16]
The pathway proceeds in a series of well-defined enzymatic steps:
-
Ether Cleavage : The process is initiated by the enzyme 2,4-D/α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene. This enzyme cleaves the ether bond of 2,4-D to yield 2,4-dichlorophenol (2,4-DCP) and glyoxylate.[10][17]
-
Hydroxylation : The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (tfdB) to form 3,5-dichlorocatechol (3,5-DCC) .[3][12]
-
Aromatic Ring Cleavage : The 3,5-DCC undergoes intradiol (ortho) ring cleavage, a reaction catalyzed by chlorocatechol 1,2-dioxygenase (tfdC), to produce 2,4-dichloro-cis,cis-muconate .[1][10]
-
Downstream Processing : A series of subsequent enzymes—chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF)—convert the ring-fission product through several intermediates into metabolites such as 3-oxoadepate, which can then enter the central tricarboxylic acid (TCA) cycle.[10][17]
Alternative Bacterial Degradation Routes
While the tfd pathway is widespread, bacterial metabolism is not monolithic. Alternative pathways have been identified in other species:
-
Dechlorination First Pathway : Some bacteria, such as Azotobacter chroococcum, can initiate degradation by first removing the chlorine at the 2-position to produce 4-chlorophenoxyacetate, which is then metabolized via 4-chlorophenol and 4-chlorocatechol.[1]
-
Meta Ring Cleavage : In organisms like Comamonas testosteroni, the intermediate 4-chlorocatechol can be processed through an extradiol (meta) ring cleavage pathway, creating different downstream metabolites compared to the ortho cleavage route.[1]
Fungal Metabolism
Filamentous fungi also play a significant role in the bioremediation of chlorinated herbicides.[18][19][20] Unlike the highly specific bacterial pathways, fungal degradation is often characterized by the action of broad-specificity extracellular and intracellular enzymes, including:
-
Cytochrome P450 Monooxygenases (CYPs) : These enzymes are pivotal in initiating degradation through hydroxylation reactions.[3][21]
-
Laccases and Peroxidases : Secreted by many fungi (especially white-rot fungi), these enzymes generate highly reactive radicals that can non-specifically oxidize a wide range of aromatic pollutants, including dichlorophenoxy compounds.[18][21]
Species like Aspergillus niger and Phanerochaete chrysosporium have demonstrated the ability to degrade 2,4-D, often producing 2,4-DCP as a key intermediate.[18][22][23] The lower substrate specificity of fungal enzymes makes them attractive for remediating environments with mixed contaminants.[18]
Mammalian Metabolic Pathways (Toxicology Focus)
In mammals, the metabolism of dichlorophenoxy compounds is not for nutrition but for detoxification and elimination. The pathways are dominated by Phase I and Phase II reactions, and there are profound species-specific differences that directly impact toxicity.[6][24]
Phase I Metabolism: Oxidation and Hydroxylation
The initial step in mammalian metabolism often involves oxidation catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver.[13][25] For dichlorophenoxy compounds, the key intermediate 2,4-DCP can be metabolized by human CYP3A4.[26] This reaction can lead to the formation of hydroxylated products and potentially reactive quinone species, which can contribute to cellular toxicity.[26]
Phase II Metabolism: Conjugation and Excretion
Following Phase I oxidation, or acting on the parent compound directly, Phase II enzymes catalyze conjugation reactions.[14][27] This is where significant species differences become apparent.
-
In rats , 2,4-D is poorly metabolized and is rapidly excreted in the urine largely as the unchanged parent compound.[6][28]
-
In dogs , 2,4-D is extensively metabolized. The primary route is conjugation of the carboxylic acid group with various endogenous molecules, including amino acids (taurine, serine, glycine, glutamic acid), sulfate, and glucuronic acid.[6] This extensive metabolism and slower elimination in dogs leads to a much higher systemic exposure for a given dose, which is consistent with the increased sensitivity and toxicity of 2,4-D observed in this species.[6][29]
Formation of Reactive Metabolites
While conjugation is typically a detoxification step, Phase I metabolism can sometimes generate bio-reactive molecules. Research has shown that 2,4-D can be activated to a 2,4-dichlorophenoxyacetyl-S-acyl-CoA (2,4-D-CoA) thioester.[7] This reactive intermediate can covalently bind to cellular macromolecules like proteins, forming adducts. Such adduct formation is a proposed mechanism for the hepatotoxicity associated with 2,4-D exposure, as it can lead to enzyme inactivation and cellular stress.[7]
Key Enzyme Families Involved
The metabolic conversion of dichlorophenoxy compounds is orchestrated by several key families of enzymes. The table below summarizes their roles and provides context for their importance in either microbial degradation or mammalian detoxification.
| Enzyme Family | Primary Function | Relevance & Example(s) | Organism(s) |
| Dioxygenases | Ether cleavage; Aromatic ring cleavage | Critical for initiating and propagating bacterial degradation. TfdA (ether cleavage); TfdC (ring cleavage).[10][17] | Bacteria |
| Monooxygenases / Hydroxylases | Aromatic hydroxylation | "Activates" the ring for cleavage; increases polarity. TfdB (hydroxylates 2,4-DCP); CYP450s .[12][26] | Bacteria, Fungi, Mammals |
| Cytochrome P450 (CYP) Superfamily | Broad-spectrum oxidation, hydroxylation | Key Phase I enzymes in mammalian liver; also involved in fungal degradation. Human CYP3A4 metabolizes 2,4-DCP.[25][26] | Mammals, Fungi |
| Transferases (e.g., UGTs, SULTs) | Conjugation (Phase II) | Attaches polar molecules (glucuronic acid, sulfate) to facilitate excretion. Glucuronosyltransferases (UGTs) .[6][14] | Mammals |
| Laccases / Peroxidases | Non-specific oxidation via radicals | Broad-substrate enzymes secreted by fungi for degrading complex polymers and xenobiotics.[18][21] | Fungi |
| Hydrolases & Reductases | Downstream processing | Process linear intermediates after ring cleavage into central metabolites. TfdE , TfdF .[10][17] | Bacteria |
Experimental Protocols for Metabolic Investigation
Investigating the metabolic fate of dichlorophenoxy compounds requires robust experimental workflows. The choice of system—whole organism, cell culture, or subcellular fractions—depends on the specific question being addressed.
Protocol: Microbial Degradation of 2,4-D in Liquid Culture
This protocol provides a framework for assessing the ability of a bacterial isolate to degrade 2,4-D as a sole carbon source.
-
Preparation of Media : Prepare a minimal salts medium (MSM) devoid of any carbon source. Autoclave to sterilize. Prepare a stock solution of 2,4-D (e.g., 10 g/L in sterile water, pH adjusted to 7.0) and filter-sterilize.
-
Inoculum Preparation : Grow the bacterial strain of interest overnight in a nutrient-rich medium (e.g., Luria-Bertani broth). Harvest cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile MSM to remove residual nutrient broth, and resuspend in MSM to a defined optical density (e.g., OD₆₀₀ of 1.0).
-
Experimental Setup :
-
Test Flasks : In sterile flasks, add MSM and spike with 2,4-D from the stock solution to a final concentration (e.g., 100 mg/L). Inoculate with the washed bacterial suspension (e.g., 1% v/v).
-
Control 1 (Abiotic) : Prepare an identical flask with MSM and 2,4-D but without bacterial inoculum to control for abiotic degradation.
-
Control 2 (Growth) : Prepare a flask with MSM and a readily metabolizable carbon source (e.g., glucose) and inoculate with bacteria to confirm viability.
-
-
Incubation : Incubate all flasks in an orbital shaker (e.g., 28°C, 150 rpm) for a set period (e.g., 7 days).
-
Sampling and Analysis : At regular intervals (0, 24, 48, 96, 168 hours), aseptically withdraw a sample (e.g., 1 mL) from each flask.
-
Sample Processing : Centrifuge the sample to pellet the bacterial cells. Collect the supernatant.
-
Quantification : Analyze the concentration of residual 2,4-D in the supernatant using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing peak areas to a standard curve.[30] A disappearance of 2,4-D in the test flask but not the abiotic control indicates biodegradation.
Protocol: In Vitro Phase I Metabolism using Liver Microsomes
This protocol is designed to assess the potential for CYP-mediated metabolism of a dichlorophenoxy compound.
-
Reagent Preparation :
-
Microsomes : Obtain commercially available pooled human liver microsomes (HLM) or prepare them from animal tissue. Keep on ice.
-
Buffer : Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Cofactor Solution : Prepare a fresh NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Test Compound : Prepare a stock solution of the dichlorophenoxy compound in a suitable solvent (e.g., DMSO).
-
-
Incubation Reaction :
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound (e.g., final concentration of 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
-
Initiation and Termination :
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C in a shaking water bath for a defined time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.
-
-
Control Reactions :
-
No NADPH : A control incubation without the NADPH-regenerating system to check for non-CYP-mediated degradation.
-
No Microsomes : A control without microsomes to check for chemical instability.
-
-
Sample Processing : Vortex the terminated reaction mixture vigorously, then centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.
-
Analysis : Transfer the supernatant to an HPLC vial and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and potential metabolites. The appearance of new peaks (metabolites) in the complete incubation that are absent in the control reactions indicates metabolism.
Conclusion and Future Directions
The metabolic pathways of dichlorophenoxy compounds are a rich and diverse field of study, with profound implications for both environmental science and human health. Microbial degradation, particularly the well-defined bacterial tfd pathway, offers a powerful blueprint for developing effective bioremediation strategies to clean contaminated sites.[3][10] The ability of diverse bacteria and fungi to utilize these compounds as carbon sources underscores the remarkable metabolic plasticity of the microbial world.
Conversely, mammalian metabolism highlights crucial species-specific differences in detoxification that directly correlate with toxicological susceptibility.[6] The extensive conjugation in dogs versus the rapid excretion of unmetabolized parent compound in rats provides a classic example of how toxicokinetics, driven by metabolism, is a key determinant of toxicity. Furthermore, the identification of bio-reactive intermediates like 2,4-D-CoA provides mechanistic insights into potential cellular damage.[7]
Future research will undoubtedly leverage multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to uncover novel catabolic pathways and regulatory networks.[3] This will be essential for optimizing bioremediation efforts and for building more predictive toxicological models. For professionals in drug development, understanding these pathways provides a valuable framework for predicting the metabolic fate of novel compounds containing similar chemical moieties, helping to anticipate potential drug-drug interactions or off-target toxicities. A continued, integrated approach is essential to fully harness the benefits of these chemical tools while mitigating their potential risks.
References
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- Eawag. (n.d.). 2,4-Dichlorophenoxyacetic Acid Pathway Map. Eawag-BBD.
- Kumar, A., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology.
- St. Pierre, K. A., et al. (2018). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology.
- Papanastasiou, G. E., & Maier, W. J. (1982). Degradation of 2,4-dichlorophenoxyacetic acid by mixed cultures of bacteria. Applied and Environmental Microbiology.
- Maltseva, O., et al. (1999). Degradation of 2,4-dichlorophenoxyacetic acid by haloalkaliphilic bacteria. Applied and Environmental Microbiology.
- ResearchGate. (n.d.). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications | Request PDF.
- Magnoli, K., et al. (2023). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. Biodegradation.
- PubMed. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications.
- ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature.
- Bælum, J., et al. (2006). 2,4-D impact on bacterial communities, and the activity and genetic potential of 2,4-D degrading communities in soil. FEMS Microbiology Ecology.
- ASM Journals. (2023). Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. Microbiology Spectrum.
- ResearchGate. (n.d.). Elucidation of metabolic pathway for 2,4-dichlorophenoxyacetic acid...
- Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology.
- ResearchGate. (n.d.). Biological agents for 2,4-dichlorophenoxyacetic acid herbicide degradation.
- MDPI. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities.
- ResearchGate. (n.d.). Metabolic pathways for degradation of 2,4-dichlorophenoxyacetic acid...
- MDPI. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications.
- SIALVE, S., et al. (2005). Fungal bioconversion of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (2,4-DCP). Applied Microbiology and Biotechnology.
- PubMed. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds.
- Dao, T. H., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. 3 Biotech.
- van Ravenzwaay, B., et al. (2003). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica.
- Goretzki, P. E., et al. (2001). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. Toxicology.
- ResearchGate. (n.d.). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina.
- CONICET. (n.d.). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4‑D in argentina.
- Tiedje, J. M., & Alexander, M. (1969). Enzymic cleavage of the ether bond of 2,4-dichlorophenoxyacetate. Journal of Agricultural and Food Chemistry.
- Semantic Scholar. (n.d.). Studies on the Animal Metabolism of Phenoxyacetic Herbicides.
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- Khanna, S., & Fang, S. C. (1966). Metabolism of C14-Labeled 2,4-Dichlorophenoxyacetic Acid in Rats. Journal of Agricultural and Food Chemistry.
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- Palomeque-Villarreal, P. D., et al. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicology and Applied Pharmacology.
- ResearchGate. (n.d.). Products distribution and contribution of (de)chlorination, hydroxylation and coupling reactions to 2,4-dichlorophenol removal in seven oxidation systems | Request PDF.
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- MDPI. (2022). Unusual Catalytic Effect of Fe 3+ on 2,4-dichlorophenoxyacetic Acid Degradation by Radio Frequency Discharge in Aqueous Solution.
- Indian Journal of Applied & Pure Biology. (2023). Cytochrome P450 and its role in metabolism of dicofol in Channa punctatus and Heteropneustes fossilis.
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Methodological & Application
synthesis of 2-(2,6-Dichlorophenoxy)propanamide from 2,6-dichlorophenol
An Application Note for the Synthesis of 2-(2,6-Dichlorophenoxy)propanamide
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2][3] This protocol details the reaction of 2,6-dichlorophenol with 2-chloropropanamide in the presence of a weak base. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline methods for product purification and characterization, and include a troubleshooting guide. This application note is intended for researchers and professionals in organic synthesis, drug development, and agrochemical research, providing the scientific foundation and practical guidance necessary for a successful synthesis.
Introduction and Scientific Principles
This compound and its structural analogs are of significant interest in the chemical and life sciences industries. The aryloxyphenoxypropionate structure is a common motif in herbicides, where it targets the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[4] While the direct application of the title compound is specialized, its synthesis provides a model system for constructing the core ether linkage crucial to this class of molecules.[4][5]
The chosen synthetic route is the Williamson ether synthesis , a cornerstone of organic chemistry for over 150 years.[1][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][7] The key steps, which dictate the choice of reagents and conditions, are:
-
Deprotonation: The weakly acidic hydroxyl proton of 2,6-dichlorophenol is removed by a base to form a potent nucleophile, the 2,6-dichlorophenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of an alkyl halide (in this case, 2-chloropropanamide).
-
Displacement: This attack occurs in a single, concerted step, displacing the halide leaving group and forming the desired ether bond.[7]
The efficiency of the SN2 reaction is highly dependent on the steric hindrance at the electrophilic carbon. Therefore, primary or secondary alkyl halides are preferred, as tertiary halides would lead to elimination reactions as a major side product.[2]
Rationale for Reagent Selection:
-
Base (Potassium Carbonate, K₂CO₃): A moderately weak base like potassium carbonate is ideal for this synthesis. It is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions, such as the hydrolysis of the amide or elimination of the alkyl halide.[7][8][9] It is also inexpensive, easy to handle, and readily removed by filtration after the reaction.
-
Solvent (Acetone): A polar aprotic solvent like acetone (or acetonitrile) is chosen to effectively dissolve the reactants while minimally solvating the phenoxide nucleophile.[1][10] This leaves the nucleophile "free" and highly reactive, accelerating the rate of the SN2 reaction.[1][10] Protic solvents, such as water or ethanol, would solvate and stabilize the nucleophile through hydrogen bonding, drastically slowing the reaction.[1][6]
Reaction Mechanism
Caption: SN2 Reaction Mechanism.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 2,6-Dichlorophenol | 87-65-0 | 163.00 | 8.15 g (50.0 mmol) | Corrosive, toxic.[11][12] |
| 2-Chloropropanamide | 27816-36-0 | 107.54 | 5.92 g (55.0 mmol) | Irritant.[13][14] |
| Potassium Carbonate | 584-08-7 | 138.21 | 10.37 g (75.0 mmol) | Anhydrous, finely powdered. |
| Acetone | 67-64-1 | 58.08 | 250 mL | ACS grade, flammable. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | For extraction/TLC. |
| Hexanes | 110-54-3 | 86.18 | ~200 mL | For TLC/recrystallization. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | For drying. |
| Round-bottom flask | - | - | 500 mL | - |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer/hotplate | - | - | - | - |
| Buchner funnel & flask | - | - | - | For filtration. |
| Rotary evaporator | - | - | - | For solvent removal. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: All procedures must be performed in a certified chemical fume hood.
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthesis Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichlorophenol (8.15 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).
-
Solvent and Reagent Addition: Add 250 mL of acetone to the flask, followed by 2-chloropropanamide (5.92 g, 55.0 mmol).
-
Reflux: Attach a reflux condenser to the flask and place the apparatus on a heating mantle. Heat the mixture to a gentle reflux (approximately 56°C) with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the 2,6-dichlorophenol spot (visualized under UV light) has disappeared.
-
Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration: Filter the mixture through a Buchner funnel to remove the insoluble potassium carbonate and potassium chloride salts. Wash the filter cake with a small amount of fresh acetone (~20 mL) to recover any residual product.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification (Recrystallization):
-
Dissolve the resulting crude solid in a minimal amount of hot toluene.
-
Slowly add hexanes until the solution becomes slightly cloudy (turbid).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Final Analysis: Weigh the dried product to determine the yield and proceed with characterization.
Characterization and Analysis
Confirming the structure and purity of the synthesized this compound is a critical final step.
-
Appearance: The pure product should be a white to off-white crystalline solid.
-
Melting Point (MP): A sharp melting point is indicative of high purity. The literature value can be used as a reference.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate (1:1 Ethyl Acetate/Hexanes) suggests a pure compound.
-
Infrared (IR) Spectroscopy:
-
~3400 & ~3200 cm⁻¹: N-H stretching of the primary amide (two bands).
-
~1660 cm⁻¹: C=O stretching (Amide I band).
-
~1240 cm⁻¹: C-O-C asymmetric stretching of the aryl ether.
-
~780 cm⁻¹: C-Cl stretching.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
-
δ ~7.3-7.0 (m, 3H): Aromatic protons of the dichlorophenyl ring.
-
δ ~6.5-5.5 (br s, 2H): Amide (-NH₂) protons.
-
δ ~4.8 (q, 1H): Methine proton (-CH-) adjacent to the oxygen.
-
δ ~1.7 (d, 3H): Methyl (-CH₃) protons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 234. A characteristic isotopic pattern (M, M+2, M+4) in an approximate ratio of 9:6:1 will confirm the presence of two chlorine atoms.[]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive base (e.g., hydrated K₂CO₃). 3. Poor quality reagents. | 1. Extend reflux time and monitor by TLC. 2. Use freshly opened, anhydrous K₂CO₃. 3. Verify the purity of starting materials. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up or filtration. 3. Side reactions (e.g., elimination).[2][10] 4. Product loss during recrystallization. | 1. See above. 2. Ensure thorough washing of the filter cake. 3. Ensure reaction temperature does not significantly exceed the solvent's boiling point. 4. Use a minimal amount of hot solvent for recrystallization and ensure complete cooling. |
| Oily or Impure Product | 1. Incomplete removal of solvent. 2. Presence of unreacted starting materials. 3. Inefficient recrystallization. | 1. Ensure product is completely dry after rotary evaporation and vacuum drying. 2. Perform an aqueous wash during work-up or re-purify. 3. Re-recrystallize the product, potentially using a different solvent system. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 2,6-dichlorophenol using the Williamson ether synthesis. By understanding the underlying chemical principles and adhering to the outlined experimental and safety procedures, researchers can confidently and efficiently produce this valuable chemical intermediate. The described methods for purification and characterization are essential for ensuring the final product meets the required standards of purity for subsequent applications.
References
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dichlorophenolindophenol.
- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 2,6-DICHLOROPHENOL 98%.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2,6-DICHLOROPHENOL.
- PubMed. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- Southern Biological. (2023). Safety Data Sheet 2,6-DICHLOROPHENOL-INDOPHENOL SODIUM SALT.
- chemeurope.com. (n.d.). Williamson ether synthesis.
- PubChem - NIH. (n.d.). 2-Chloropropanamide.
- Unknown. (n.d.). The Williamson Ether Synthesis. [Link]
- Unknown. (n.d.). Williamson Ether Synthesis. [Link]
- Unknown. (n.d.). Williamson Ether Synthesis. [Link]
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
- ResearchGate. (n.d.). The synthesis of dichlorprop anno 1950.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 8. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 9. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Williamson_ether_synthesis [chemeurope.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 2-Chloropropanamide | C3H6ClNO | CID 94385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(2,6-Dichlorophenoxy)propanamide
Authored by a Senior Application Scientist
These application notes provide a comprehensive, field-proven protocol for the synthesis of 2-(2,6-Dichlorophenoxy)propanamide. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who require a detailed, reliable method for obtaining this compound. The protocol herein is designed with scientific integrity at its core, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction
This compound is a compound of interest due to its structural similarity to known biologically active molecules, such as phenoxy herbicides.[1] The synthesis of such compounds is crucial for the exploration of new potential herbicides, pesticides, or pharmaceutical intermediates. The protocol detailed below follows a robust and logical two-step synthetic sequence. The first step involves a Williamson ether synthesis to create the 2-(2,6-dichlorophenoxy)propanoic acid intermediate from 2,6-dichlorophenol and 2-bromopropanoic acid. The second step is the amidation of the resulting carboxylic acid to yield the final product. This method was chosen for its reliability, high potential yield, and the ready availability of the starting materials.
Overall Synthetic Scheme
Caption: Synthetic workflow for this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2,6-Dichlorophenol | Reagent grade, ≥98% | Standard chemical supplier |
| 2-Bromopropanoic acid | Reagent grade, ≥97% | Standard chemical supplier |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Standard chemical supplier |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Standard chemical supplier |
| Ammonium hydroxide (NH₄OH) | 28-30% solution in water | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |
| Diethyl ether | Anhydrous, ≥99% | Standard chemical supplier |
| Hydrochloric acid (HCl) | Concentrated, 37% | Standard chemical supplier |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Standard chemical supplier |
| Deionized water |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Experimental Protocol
Part 1: Synthesis of 2-(2,6-Dichlorophenoxy)propanoic Acid
This procedure is adapted from the general synthesis of phenoxypropanoic acids.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichlorophenol (10.0 g, 61.3 mmol) in 100 mL of deionized water containing sodium hydroxide (5.4 g, 135 mmol). Stir the mixture at room temperature until all solids have dissolved. The use of a slight excess of sodium hydroxide ensures the complete deprotonation of the phenol to the more nucleophilic phenoxide.
-
Addition of Alkylating Agent: To the resulting solution, add 2-bromopropanoic acid (10.3 g, 67.4 mmol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,6-dichlorophenol) is no longer visible.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form. This step protonates the carboxylate to form the desired carboxylic acid, which is less soluble in water.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(2,6-dichlorophenoxy)propanoic acid as a white solid.
-
Dry the purified product under vacuum. The expected yield is typically in the range of 70-85%.
-
Part 2: Synthesis of this compound
This amidation protocol utilizes thionyl chloride to activate the carboxylic acid, a common and effective method for amide synthesis.[3]
-
Formation of the Acyl Chloride:
-
In a 250 mL round-bottom flask equipped with a stir bar and a reflux condenser (with a gas outlet connected to a trap for acidic gases), suspend the dried 2-(2,6-dichlorophenoxy)propanoic acid (5.0 g, 21.3 mmol) in 50 mL of anhydrous dichloromethane.
-
Slowly add thionyl chloride (3.8 g, 2.3 mL, 31.9 mmol) to the suspension at room temperature. This reaction is exothermic and releases HCl and SO₂ gas, hence the need for a fume hood and gas trap.
-
Heat the mixture to reflux (approximately 40°C) for 2-3 hours, or until the solution becomes clear and gas evolution ceases. This indicates the formation of the acyl chloride intermediate.
-
-
Amidation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate beaker, prepare a solution of 50 mL of concentrated ammonium hydroxide (28-30%) and cool it to 0°C.
-
Slowly and carefully add the acyl chloride solution to the cold ammonium hydroxide solution with vigorous stirring. This step is highly exothermic and should be performed with caution to control the reaction rate.
-
Continue stirring the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
-
Dry the final product under vacuum to obtain a white to off-white solid. The expected yield for this step is typically 80-90%.
-
Characterization of this compound
| Property | Expected Value/Characteristics |
| Molecular Formula | C₉H₉Cl₂NO₂[] |
| Molecular Weight | 234.08 g/mol [] |
| Appearance | White to off-white solid |
| ¹H NMR | Expect signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amide protons. |
| ¹³C NMR | Expect signals for the aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbon. |
| IR (cm⁻¹) | Expect characteristic peaks for N-H stretching (amide), C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spectrometry | Expect a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two chlorine atoms. |
Safety and Handling
-
2,6-Dichlorophenol: Toxic and an irritant. Handle with care in a well-ventilated fume hood.
-
2-Bromopropanoic acid: Corrosive and causes burns. Avoid contact with skin and eyes.
-
Thionyl chloride: Highly corrosive and reacts violently with water. The reaction produces toxic gases (HCl and SO₂). All work must be conducted in a fume hood.
-
Dichloromethane: A suspected carcinogen. Use appropriate personal protective equipment.
-
Concentrated acids and bases: Are corrosive and should be handled with extreme care.
Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this synthesis.
References
- Verma, R., et al. (2018). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Clark, J. (2023). the preparation of amides. Chemguide.
- LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
- JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Vaja, J., et al. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- PubChem. (n.d.). 2,6-Dichlorophenoxyacetic acid. PubChem.
- Google Patents. (n.d.). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine. Google Patents.
- ResearchGate. (n.d.). The synthesis of dichlorprop anno 1950. ResearchGate.
- PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. PubChem.
- Google Patents. (n.d.). EP1321449B1 - Production method of a 2,6-dichlorophenol compound. Google Patents.
- MDPI. (2021). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. MDPI.
- Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. Google Patents.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- PubMed. (1999). 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors. PubMed.
- NIH. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PMC.
- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Google Patents.
- Wikiwand. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikiwand.
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Application Notes and Protocols for the Purification of Crude 2-(2,6-Dichlorophenoxy)propanamide
Introduction
2-(2,6-Dichlorophenoxy)propanamide is a molecule of significant interest in the development of novel therapeutic agents and specialized agrochemicals. The synthesis of this compound, typically via the Williamson ether synthesis from 2,6-dichlorophenol and a 2-halopropanamide, often yields a crude product containing a variety of impurities. These can include unreacted starting materials, isomers, and byproducts from side reactions, all of which can interfere with downstream applications and compromise the integrity of research data. Therefore, robust and efficient purification is a critical step in obtaining this compound of high purity.
This comprehensive guide provides detailed application notes and protocols for the purification of crude this compound. We will explore several field-proven techniques, including liquid-liquid extraction, recrystallization, and column chromatography, explaining the scientific principles behind each method and offering step-by-step instructions to guide researchers, scientists, and drug development professionals in achieving the desired purity for their specific needs.
Understanding the Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the potential impurities in the crude product. The synthesis of this compound from 2,6-dichlorophenol and a 2-halopropanamide (e.g., 2-bromopropanamide) in the presence of a base can lead to the following common impurities:
-
Unreacted Starting Materials: Residual 2,6-dichlorophenol and 2-bromopropanamide.
-
Isomeric Byproducts: Positional isomers may form if the starting phenol is not exclusively substituted at the 2 and 6 positions.
-
Over-alkylation Products: Reaction of the product with the alkylating agent.
-
Hydrolysis Products: Hydrolysis of the amide functionality to the corresponding carboxylic acid.
-
Solvent and Reagent Residues: Residual solvents and bases used in the synthesis.
The choice of purification technique will depend on the nature and concentration of these impurities.
Purification Strategies: A Comparative Overview
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Partitioning of the compound and impurities between two immiscible liquid phases based on their differential solubilities and acid-base properties.[1] | High throughput, effective for removing acidic or basic impurities. | May not effectively separate compounds with similar polarities, can lead to emulsion formation. | Initial cleanup to remove acidic or basic impurities like unreacted 2,6-dichlorophenol. |
| Recrystallization | Differential solubility of the desired compound and impurities in a hot, saturated solution, leading to the formation of pure crystals upon cooling. | Cost-effective, scalable, can yield very high purity. | Requires a suitable solvent system, potential for product loss in the mother liquor. | Final purification step for crystalline solids to achieve high purity. |
| Column Chromatography | Separation of components in a mixture based on their differential adsorption to a stationary phase as a mobile phase passes through it. | Highly versatile, can separate complex mixtures and closely related compounds. | Can be time-consuming, requires larger volumes of solvent, may be less scalable for large quantities. | Purification of complex mixtures or when recrystallization is ineffective. |
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is designed as an initial purification step to remove unreacted 2,6-dichlorophenol, which is acidic due to its phenolic hydroxyl group.
Rationale: By washing the organic solution of the crude product with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic 2,6-dichlorophenol will be deprotonated to its water-soluble phenoxide salt and will partition into the aqueous phase, while the neutral amide product remains in the organic phase.[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A typical starting concentration is 5-10% (w/v).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and invert it, venting frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by adding a drop of water). Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2-4) one to two more times to ensure complete removal of the acidic impurities.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove any residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for removing acidic impurities.
Protocol 2: Recrystallization for High-Purity Product
Recrystallization is a powerful technique for obtaining highly pure crystalline this compound. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Solvent Selection Rationale: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For amides and aromatic compounds, common solvents to screen include ethanol, methanol, acetonitrile, toluene, and mixtures such as ethanol/water or dichloromethane/hexane.[3]
Solvent Screening Data (Hypothetical):
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Soluble | Very Soluble | Poor |
| Acetonitrile | Sparingly Soluble | Soluble | Good |
| Toluene | Sparingly Soluble | Soluble | Fair |
| Dichloromethane | Very Soluble | Very Soluble | Poor |
| Ethanol/Water (9:1) | Insoluble | Soluble | Excellent |
| DCM/Hexane (1:3) | Sparingly Soluble | Soluble | Good |
Based on this hypothetical screening, an ethanol/water mixture appears to be an excellent choice for recrystallization.
Step-by-Step Protocol (using Ethanol/Water):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[3]
-
Redissolve: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
Recrystallization Workflow
Caption: Step-by-step recrystallization process.
Protocol 3: Flash Column Chromatography
Flash column chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the stationary phase, leading to faster separations.
Rationale: This technique is particularly useful for separating compounds with similar polarities that are difficult to resolve by recrystallization. The choice of stationary phase (typically silica gel) and mobile phase (an organic solvent or mixture of solvents) is critical for achieving good separation.
Mobile Phase Selection (based on TLC analysis):
Thin-layer chromatography (TLC) is used to determine the optimal mobile phase for column chromatography. A good mobile phase will result in a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
| Mobile Phase System (Hexane:Ethyl Acetate) | Rf of Product | Separation from Impurities |
| 9:1 | 0.1 | Poor |
| 7:3 | 0.3 | Good |
| 1:1 | 0.6 | Fair |
A 7:3 mixture of hexane and ethyl acetate appears to be a suitable mobile phase.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (7:3 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing. A layer of sand can be added to the top of the silica gel to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply gentle air pressure to the top of the column to force the solvent through the silica gel.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize the spots under UV light.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Flash Column Chromatography Workflow
Caption: The process of flash column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the exact purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Conclusion
The purification of crude this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. The choice of purification method should be guided by the specific impurity profile of the crude material and the desired final purity. A combination of techniques, such as an initial liquid-liquid extraction followed by recrystallization or column chromatography, often provides the most effective purification strategy. By following the detailed protocols outlined in this guide, researchers can confidently obtain high-purity this compound for their applications.
References
- Wikipedia. (n.d.). Liquid–liquid extraction.
- PubMed. (n.d.). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2024). Supramolecular chemistry of liquid–liquid extraction. Chemical Science.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- (n.d.). recrystallization-2.doc.pdf.
- Reddit. (2019). Recrystallization with two solvents. r/Chempros.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
- PubChem. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
- ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
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- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
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- EPA. (n.d.). Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM), were solvent extracted.
- ResearchGate. (2010). 5 The synthesis of dichlorprop anno 1950. The initial chlorination of....
- Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT.
- PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid.
- Google Patents. (n.d.). US6635787B2 - Production method of a 2,6-dichlorophenol compound.
- Cheméo. (n.d.). Chemical Properties of Propanamide, 3-chloro-2,2-dimethyl- (CAS 41461-75-0).
- ResearchGate. (2025). Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts.
- PubChem. (n.d.). 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid.
- Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
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Application Notes and Protocols for the Characterization of 2-(2,6-Dichlorophenoxy)propanamide
Introduction
2-(2,6-Dichlorophenoxy)propanamide is a chemical compound of interest within pharmaceutical research and development. Its structural features, comprising a dichlorinated aromatic ring linked via an ether bond to a propanamide moiety, suggest potential biological activity. As with any compound intended for further investigation or as a synthetic intermediate, comprehensive characterization is paramount to ensure its identity, purity, and quality. This guide provides a detailed overview of the analytical methodologies for the thorough characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and are grounded in established principles of analytical chemistry, with references to authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | [] |
| Molecular Weight | 234.08 g/mol | [] |
| IUPAC Name | This compound | [] |
| SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [] |
| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [] |
Synthesis and Potential Impurities
A likely synthetic route to this compound involves the reaction of 2,6-dichlorophenol with a 2-halopropanamide (e.g., 2-bromopropanamide) under basic conditions (Williamson ether synthesis). Alternatively, it could be synthesized by the amidation of 2-(2,6-dichlorophenoxy)propanoic acid. Understanding the synthesis is critical for identifying potential process-related impurities.
Potential Impurities:
-
Starting Materials: Unreacted 2,6-dichlorophenol and 2-bromopropanamide (or 2-(2,6-dichlorophenoxy)propanoic acid).
-
By-products: Products of side reactions, such as isomeric impurities or degradation products.
-
Reagents and Solvents: Residual reagents (e.g., base) and solvents used in the synthesis and purification steps.
The analytical methods described below should be validated to ensure they can separate and quantify these potential impurities.
Chromatographic Methods
Chromatography is a cornerstone for the separation and quantification of this compound and its impurities.[1][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity determination and assay of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for a molecule with the polarity of this compound.
Protocol: HPLC Purity and Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the elution of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water) to a concentration of approximately 1 mg/mL.[11][12] Filter through a 0.45 µm syringe filter before injection.[11]
-
System Suitability: As per USP <621>, system suitability should be established by injecting a standard solution multiple times.[1][3][4][5][7] Key parameters include tailing factor (should be ≤ 2.0) and repeatability of peak areas (RSD ≤ 2.0%).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2][6][8][9]
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining moderately non-polar compounds.
-
The gradient elution allows for the separation of a wider range of impurities with varying polarities.
-
Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Detection at 220 nm is selected as many aromatic compounds have strong absorbance in this region.
Visualization of HPLC Workflow:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.[13][14][15] Given its structure, this compound may have sufficient volatility for GC analysis, although derivatization might be necessary to improve its thermal stability and chromatographic behavior.[12]
Protocol: GC-MS for Volatile Impurities
-
Instrumentation: A GC system coupled to a mass spectrometer (preferably with a quadrupole analyzer).
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[12]
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Causality Behind Experimental Choices:
-
A DB-5ms column is a good general-purpose column for separating a wide range of organic compounds.
-
The temperature program is designed to separate volatile impurities at the beginning of the run and then elute the main compound.
-
Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching.
Spectroscopic Methods
Spectroscopic methods provide crucial information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[16]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) and multiplicities:
-
Aromatic protons: ~7.0-7.5 ppm (multiplet).
-
CH proton: ~4.5-5.0 ppm (quartet).
-
CH₃ protons: ~1.6-1.8 ppm (doublet).
-
NH₂ protons: Broad singlet, chemical shift can vary.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ):
-
Carbonyl carbon: ~170-175 ppm.
-
Aromatic carbons attached to chlorine: ~128-132 ppm.
-
Other aromatic carbons: ~120-130 ppm.
-
Aromatic carbon attached to oxygen: ~150-155 ppm.
-
CH carbon: ~70-75 ppm.
-
CH₃ carbon: ~15-20 ppm.
-
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the connectivity of the atoms. Compare the ¹³C NMR chemical shifts with predicted values.
Causality Behind Experimental Choices:
-
High-field NMR provides better resolution and sensitivity.
-
CDCl₃ is a common solvent for many organic compounds, while DMSO-d₆ can be used for less soluble samples and allows for the observation of exchangeable protons like those of the amide group.
-
The predicted chemical shifts are based on typical values for similar functional groups and substituted aromatic rings.[17][18][19][20]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source for LC-MS or an electron ionization (EI) source for GC-MS.
-
ESI-MS (for LC-MS):
-
Infuse a dilute solution of the sample in methanol or acetonitrile directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Expected ions in positive mode: [M+H]⁺ (m/z 235.00) and [M+Na]⁺ (m/z 256.98).
-
-
EI-MS (from GC-MS):
-
The mass spectrum will show the molecular ion peak [M]⁺ (m/z 234) and characteristic fragment ions.
-
Predicted Fragmentation Pattern:
-
Loss of the propanamide side chain to give the 2,6-dichlorophenoxy radical cation (m/z 162).
-
Cleavage of the C-C bond in the side chain, leading to the formation of the [O=C-NH₂]⁺ ion (m/z 44), which is often a prominent peak for primary amides.[21][22][23][24][25]
-
Fragments showing the characteristic isotopic pattern of two chlorine atoms.
-
-
Visualization of Analytical Strategy:
Caption: Integrated analytical strategy for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach, employing a combination of chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a robust framework for confirming the identity, determining the purity, and identifying potential impurities of this compound. Adherence to established guidelines from bodies like the USP and ICH is crucial for ensuring the quality and reliability of the analytical data generated.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- United States Pharmacopeia.
- Agilent.
- United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. Are You Sure You Understand USP <621>?
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Doc Brown's Chemistry. Mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and....
- Advances in the Analysis of Persistent Halogen
- MDPI.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Restek. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
- Thermo Fisher Scientific.
- Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
- Common Sample Prepar
- ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples | Request PDF.
- ERIC.
- Chemistry LibreTexts.
- MicroSolv.
- ResearchGate. (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
- ResearchGate. GC- MS Analysis of Halocarbons in the Environment | Request PDF.
- National Institute of Standards and Technology. Propanamide - the NIST WebBook.
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- YouTube.
- BOC Sciences. CAS 344411-67-2 this compound.
- PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Biosynth. 2-Chloro-N-(2,6-dichlorophenyl)propanamide | 42276-43-7 | FC114026.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
- Google Patents. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Helda - University of Helsinki.
- UKnowledge. Enantioselective Synthesis of (+) and (–)-2-[1-(2,6-Dichlorophenoxy)-Ethyl]-1,3-Diazacyclopent-2-Ene.
- Eurisotop.
- The Royal Society of Chemistry.
- MDPI.
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HPLC method for purity analysis of 2-(2,6-Dichlorophenoxy)propanamide
An Application Note and Protocol for the Purity Determination of 2-(2,6-Dichlorophenoxy)propanamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for this compound. The method is designed for accuracy, precision, and efficiency, making it suitable for quality control and stability testing in research and pharmaceutical development environments. The protocol herein provides a comprehensive guide, from method rationale and experimental conditions to system suitability and method validation, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a chemical intermediate whose purity is critical for the synthesis of downstream active pharmaceutical ingredients (APIs) or other fine chemicals. Ensuring the purity of starting materials and intermediates is a fundamental requirement in drug development and manufacturing, as impurities can affect the efficacy, safety, and stability of the final product.[1] High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of chemical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1]
This document, authored from the perspective of a senior application scientist, provides a detailed protocol for a purity assay of this compound. It goes beyond a simple recitation of steps to explain the scientific rationale behind the chosen parameters, ensuring the method's trustworthiness and scientific integrity.
Method Development Rationale: The Science Behind the Separation
The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte. The structure of this compound (Molecular Formula: C₉H₉Cl₂NO₂, Molecular Weight: 234.08 g/mol ) features a dichlorinated phenyl ring and a propanamide functional group, rendering the molecule moderately non-polar and UV-active.[]
-
Chromatographic Mode: Reversed-Phase (RP-HPLC) The molecule's moderate hydrophobicity makes it an ideal candidate for reversed-phase chromatography. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by varying the polarity of the mobile phase.
-
Stationary Phase Selection: C18 Column A C18 (octadecylsilane) bonded silica column was selected as it is the most common and versatile stationary phase for RP-HPLC. It provides excellent retention and selectivity for a wide range of aromatic and moderately polar compounds. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.
-
Mobile Phase Composition: Acetonitrile and Water A binary mobile phase consisting of an aqueous component (Water) and an organic modifier (Acetonitrile) was chosen.
-
Acetonitrile (ACN) is favored over methanol for this application due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
An isocratic elution (constant mobile phase composition) was selected for its simplicity, robustness, and shorter run-to-run equilibration times, which are highly desirable for quality control applications. The ratio was optimized to achieve a reasonable retention time (typically between 3-10 minutes) and good peak shape.
-
-
Detection: UV Absorbance The dichlorinated benzene ring in the analyte's structure is a strong chromophore. A UV-Vis detector is therefore the logical choice. A preliminary scan would indicate maximum absorbance; however, a wavelength of 225 nm is selected to provide high sensitivity for the parent compound and a broad range of potential aromatic impurities.
Experimental Protocol
Reagents, Standards, and Materials
-
Analyte: this compound reference standard (>99.5% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and purified Water (e.g., Milli-Q® or equivalent).
-
Equipment:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Absorbance at 225 nm |
| Run Time | 15 minutes |
| Diluent | Acetonitrile : Water (55:45, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 100 mL Class A volumetric flask.
-
Dissolve and dilute to volume with Diluent following the same procedure as the stock solution.
-
Prior to injection, filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Step-by-Step Analytical Procedure
The overall workflow from sample preparation to final purity calculation is a systematic process designed to ensure data integrity.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of regulatory guidelines to ensure the system is fit for its intended purpose on the day of analysis.[3][4][5]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Inject the Working Standard Solution (0.1 mg/mL) five (5) times consecutively.
-
Evaluate the results against the predefined acceptance criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision and repeatability of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Confirms the stability and precision of the pump flow rate. |
Proceed with sample analysis ONLY if all SST criteria are met.
Sample Analysis
-
Following a successful SST, inject the prepared sample solutions.
-
To ensure system stability throughout the run, it is good practice to bracket sample injections with injections of the Working Standard Solution (e.g., after every 10-15 sample injections).
Calculation of Purity
Purity is determined using the area normalization method. This calculation assumes that all impurities have a similar UV response to the main peak at the chosen wavelength.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Note: Disregard any peaks originating from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%).
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R1) guidelines.[6][7][8] The validation process provides a self-validating system, ensuring the trustworthiness of the results.
Caption: Core components of analytical method validation.
A summary of the validation tests is provided below.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze a blank (diluent) and a placebo (if applicable). Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution. | Main peak is spectrally pure. No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Analyze a series of at least five concentrations, typically from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | Perform spike-recovery experiments. Spike a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument. | % RSD of the purity result should be ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | % RSD between the two full studies should be ≤ 2.0%. |
| Robustness | Deliberately vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Organic Content ±2%) and assess the impact on SST. | System suitability parameters must remain within acceptance criteria. |
Conclusion
The RP-HPLC method described in this application note is a simple, rapid, and reliable tool for the purity determination of this compound. The isocratic method is easy to implement and robust, making it ideal for routine quality control analysis. The comprehensive protocol, including system suitability checks and a full validation plan, ensures that the method will generate accurate and reproducible results that meet stringent regulatory expectations.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Hsu, H., & Chien, C. (n.d.). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. PubChem. [Link]
- ICH. (2023). Analytical Procedure Development Q14. [Link]
- ResearchGate. (n.d.). Calculated system suitability parameters for the HPLC method (ICH guidelines). [Link]
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
Sources
- 1. moravek.com [moravek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
Application Notes & Experimental Protocols: Evaluating 2-(2,6-Dichlorophenoxy)propanamide as a Novel Agrochemical
Abstract
This document provides a comprehensive experimental framework for the evaluation of 2-(2,6-Dichlorophenoxy)propanamide (CAS 344411-67-2) as a potential new active ingredient in agrochemistry. While public data on the specific herbicidal applications of this molecule is scarce, its chemical structure exhibits features common to established classes of herbicides, namely phenoxyacetic acids and chloroacetamides. This guide, therefore, is designed for researchers and drug development professionals to systematically investigate its biological activity, mechanism of action (MOA), crop selectivity, and environmental behavior. The protocols herein are synthesized from established, robust methodologies for herbicide testing and are presented as a tiered evaluation program, from initial high-throughput screening to detailed whole-plant and soil interaction studies.
Introduction & Scientific Rationale
This compound is an organic molecule with the formula C₉H₉Cl₂NO₂[]. Its structure is notable for two key moieties:
-
A 2,6-Dichlorophenoxy Group: This is structurally related to the phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds function as synthetic auxins, leading to uncontrolled and unsustainable growth in susceptible broadleaf (dicot) plants[2][3]. The substitution pattern on the phenyl ring is critical for activity and receptor binding.
-
A Propanamide Moiety: This functional group is present in various agrochemicals. It shares similarities with the chloroacetamide class of herbicides, which typically inhibit very-long-chain fatty acid (VLCFA) synthesis, a process essential for the growth of grass weeds[4].
This structural duality suggests two primary, testable hypotheses for its potential herbicidal mechanism of action:
-
Hypothesis A: It acts as a synthetic auxin, primarily affecting broadleaf weeds.
-
Hypothesis B: It inhibits a key enzymatic process more common in grasses, such as VLCFA synthesis.
The following experimental protocols are designed to test these hypotheses and build a complete profile of the compound's agrochemical potential.
Tier 1: Primary Screening for Herbicidal Activity
The initial phase focuses on establishing whether this compound exhibits any biological activity on plants in a rapid and resource-efficient manner.
Protocol 1.1: In Vitro Seed Germination and Seedling Vigor Assay
This assay provides a quick assessment of the compound's effect on fundamental plant processes.[5][6]
Objective: To determine the effect of the test compound on the germination and early growth of representative monocot and dicot species.
Materials:
-
This compound (analytical grade)
-
Acetone (for stock solution)
-
Petri dishes (90 mm) with sterile filter paper
-
Seeds of test species (e.g., Lolium rigidum (annual ryegrass - monocot), Amaranthus retroflexus (redroot pigweed - dicot))
-
Growth chamber with controlled light and temperature
-
Deionized water
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.
-
Dose Preparation: Create a log series of treatment solutions (e.g., 0, 1, 10, 100, 1000 ppm) by diluting the stock solution in deionized water. Ensure the final acetone concentration is constant and minimal (<0.5%) across all treatments, including the control.
-
Assay Setup:
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 5 mL of the respective treatment solution onto the filter paper.
-
Arrange 25 seeds of a single test species evenly on the surface.
-
Prepare four replicates for each concentration and each species[6].
-
-
Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber under appropriate conditions (e.g., 25°C/15°C day/night with a 12-hour photoperiod).
-
Data Collection: After 7-10 days, measure the following:
-
Germination percentage.
-
Root length and shoot length of germinated seedlings.
-
Record any visual signs of phytotoxicity (e.g., necrosis, discoloration, growth malformation).
-
Data Analysis & Interpretation: Calculate the percentage inhibition of root and shoot growth relative to the untreated control. A significant, dose-dependent inhibition suggests herbicidal activity. Differential sensitivity between the monocot and dicot species will provide the first clue regarding its spectrum of activity and potential MOA.
Tier 2: Greenhouse Bioassays for Efficacy & Selectivity
Positive results from Tier 1 warrant progression to whole-plant assays in a controlled greenhouse environment. These studies are essential for confirming herbicidal activity under more realistic conditions.
Protocol 2.1: Post-Emergence Dose-Response Bioassay
Objective: To determine the effective dose of this compound required to control key weed species when applied post-emergence.
Materials:
-
Pots (10 cm diameter) filled with a standard greenhouse soil mix.
-
Seeds of target weed species.
-
Test compound formulated as a sprayable solution (e.g., with adjuvants).
-
Cabinet spray chamber for uniform application.
-
Greenhouse with controlled environment.
Procedure:
-
Plant Propagation: Sow seeds of selected weed species and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Treatment Preparation: Prepare a series of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). The range should be chosen to bracket the expected effective dose[7].
-
Application:
-
Transfer the potted plants to a cabinet spray chamber.
-
Apply the herbicide treatments uniformly. Ensure the application volume is consistent with typical field practices[7].
-
Include an untreated control and a commercial standard herbicide for comparison.
-
-
Post-Application Care: Return plants to the greenhouse and maintain optimal growing conditions.
-
Assessment: At 14 and 21 days after treatment (DAT), perform assessments:
-
Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction: Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it.
-
Data Presentation: The results should be used to calculate the GR₅₀ (the dose causing a 50% reduction in growth) for each species.
| Weed Species | Growth Stage | GR₅₀ (g a.i./ha) | Visual Injury at Proposed Rate (e.g., 200 g/ha) |
| A. retroflexus | 2-4 leaf | ||
| L. rigidum | 2-3 leaf | ||
| Abutilon theophrasti | 2-3 leaf |
Protocol 2.2: Crop Selectivity & Phytotoxicity Assessment
Objective: To evaluate the safety of this compound on important agricultural crops.
Procedure: This protocol is identical to 2.1, but uses key crop species (e.g., corn, soybean, wheat, cotton) instead of weeds. It is crucial to test at the proposed use rate (1X) and at double the rate (2X) to establish a margin of safety. Assessments should focus on any signs of phytotoxicity, such as stunting, chlorosis, or yield reduction if grown to maturity. Dedicated crop safety trials in the absence of weeds are recommended[7].
Visualization of Experimental Workflow
The overall strategy for evaluating a novel herbicidal compound can be visualized as a tiered progression.
Caption: Tiered experimental workflow for novel herbicide evaluation.
Tier 3: Elucidating the Mechanism of Action (MOA)
If the compound shows promising and selective herbicidal activity, identifying its MOA is critical. Based on the initial hypotheses, specific experiments can be designed.
Workflow Logic:
-
If broadleaf weeds are more sensitive: Suspect an auxinic MOA. Look for characteristic symptoms like epinasty (stem and petiole twisting), and callus formation.
-
If grass weeds are more sensitive: Suspect inhibition of a grass-specific process, like ACCase (involved in fatty acid synthesis) or VLCFA synthesis.
-
If both are sensitive: The MOA may be a more general metabolic inhibitor.
Hypothesized MOA Pathway: Auxin Mimicry
If the compound acts as a synthetic auxin, it would likely hijack the plant's natural auxin signaling pathway, leading to a lethal overstimulation of growth-related genes.
Caption: Hypothesized auxin mimicry signal transduction pathway.
Tier 4: Preliminary Environmental Fate Studies
Understanding how the compound behaves in soil is a regulatory and environmental necessity.
Protocol 4.1: Laboratory Soil Degradation Study
Objective: To determine the rate of degradation of this compound in soil under controlled laboratory conditions.
Materials:
-
Radiolabeled (e.g., ¹⁴C) test compound is preferred for sensitive detection, but not essential for preliminary studies[8].
-
Representative agricultural soil, characterized and sieved.
-
Incubation flasks.
-
Controlled environment chamber (e.g., 20°C, in darkness).
-
Analytical instrumentation (HPLC or LC-MS/MS).
Procedure:
-
Soil Treatment: Treat a known mass of soil with the test compound at a concentration relevant to the expected field application rate. Ensure moisture is adjusted to a specific level (e.g., 40% of maximum water holding capacity).
-
Incubation: Place the treated soil in incubation flasks and store them in a dark, temperature-controlled chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove replicate soil samples.
-
Extraction & Analysis:
-
Extract the compound from the soil using an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the extracts using HPLC or LC-MS/MS to quantify the concentration of the parent compound remaining.
-
-
Data Analysis: Plot the concentration of the compound against time and calculate the time required for 50% of the compound to dissipate (DT₅₀) using first-order kinetics[8].
Conclusion
This document outlines a systematic, tiered approach to thoroughly evaluate the agrochemical potential of this compound. By progressing from simple in vitro assays to complex whole-plant and soil studies, a comprehensive data package can be generated. This data is essential for making informed decisions about the compound's potential for further development into a commercial herbicide product. The proposed protocols are grounded in established scientific and regulatory guidelines, ensuring the integrity and applicability of the results.
References
Sources
- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deq.mt.gov [deq.mt.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. envirolink.govt.nz [envirolink.govt.nz]
- 7. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. weedcontroljournal.org [weedcontroljournal.org]
Application Notes and Protocols for In Vitro Profiling of 2-(2,6-Dichlorophenoxy)propanamide
Introduction: Unveiling the Bioactivity of 2-(2,6-Dichlorophenoxy)propanamide
This compound is a synthetic organic compound with potential applications in drug discovery and development.[][2] Its structural resemblance to known bioactive molecules suggests it may exhibit interesting pharmacological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing in vitro assays to characterize the bioactivity of this compound. While the precise biological target of this compound is not extensively documented in publicly available literature, its structural features provide clues for initial investigation.
Notably, the dichlorophenoxy moiety is present in various compounds with herbicidal and pharmacological activities. For instance, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) acts as a synthetic auxin, leading to uncontrolled growth and subsequent death in targeted plants.[3] Furthermore, structural analogs like Lactofen, a diphenyl ether herbicide, are known inhibitors of protoporphyrinogen oxidase (PPO).[4] Given these structural parallels, a logical starting point for characterizing this compound is to investigate its potential as a modulator of enzymatic activity, possibly within pathways related to oxidative stress or cellular metabolism.
This guide will focus on a hypothesized mechanism of action: the inhibition of Protoporphyrinogen Oxidase (PPO), a key enzyme in the heme and chlorophyll biosynthesis pathways. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX can generate reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.[4]
The following sections will provide detailed protocols for a primary enzymatic assay to assess the direct inhibitory effect of this compound on PPO, and a secondary cell-based assay to measure the downstream consequence of PPO inhibition – the induction of oxidative stress.
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
Solubility and Stock Solution Preparation:
This compound is an organic compound and its solubility in aqueous buffers is expected to be low. Therefore, a suitable organic solvent is required for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent that can dissolve a broad range of organic compounds and is miscible with water.[5]
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM. This will serve as the primary stock solution.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, and repeated exposure to atmospheric moisture can affect compound stability and solubility.[6][7]
Stability Considerations:
While DMSO is a stable solvent, the stability of this compound in DMSO over time should be empirically determined.[6] It is recommended to prepare fresh dilutions from the stock solution for each experiment. Long-term storage of diluted solutions in aqueous buffers is not advised due to the potential for compound precipitation. The effect of DMSO on the assay system should also be evaluated by including a vehicle control (DMSO at the same final concentration as in the compound-treated samples) in all experiments. High concentrations of DMSO can affect enzyme activity and cell viability.[8]
Primary Assay: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This enzymatic assay directly measures the inhibitory potential of this compound on PPO activity. The assay is based on the fluorometric detection of protoporphyrin IX, the product of the PPO-catalyzed oxidation of protoporphyrinogen IX.
Principle:
Protoporphyrinogen IX, the substrate of PPO, is non-fluorescent. PPO catalyzes its oxidation to the highly fluorescent protoporphyrin IX. The rate of increase in fluorescence is directly proportional to the PPO activity. An inhibitor will decrease the rate of fluorescence generation.
Materials:
-
Purified PPO enzyme (e.g., from a commercial source or prepared in-house)
-
Protoporphyrinogen IX (substrate)
-
This compound
-
Assay buffer: 50 mM HEPES, pH 7.5, 1 mM EDTA, 0.1% (v/v) Tween-20
-
DMSO (anhydrous)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: ~405 nm, Emission: ~630 nm)
Experimental Workflow:
Caption: Workflow for the PPO enzyme inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.
-
Assay Plate Setup:
-
Add 2 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 96-well microplate.
-
Include wells with assay buffer only (no enzyme) as a background control.
-
Include wells with enzyme and DMSO but no compound as a positive control (100% activity).
-
-
Enzyme Addition: Add 98 µL of the PPO enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of the protoporphyrinogen IX substrate solution (pre-warmed to room temperature) to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every minute.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the background control wells from all other wells.
-
Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound / V_vehicle)) where V_compound is the rate of reaction in the presence of the compound and V_vehicle is the rate of reaction in the presence of DMSO alone.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
Expected Results:
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 0.1 | 8.2 ± 3.1 |
| 0.3 | 25.6 ± 4.5 |
| 1.0 | 48.9 ± 5.2 |
| 3.0 | 75.3 ± 3.8 |
| 10.0 | 92.1 ± 2.9 |
| 30.0 | 98.7 ± 1.5 |
This is example data and will vary based on experimental conditions.
Secondary Assay: Cell-Based Reactive Oxygen Species (ROS) Assay
This assay assesses the downstream cellular effect of PPO inhibition by measuring the generation of reactive oxygen species (ROS).
Principle:
If this compound inhibits cellular PPO, it will lead to the accumulation of protoporphyrin IX. In the presence of light, this photosensitizer will generate ROS. The increase in intracellular ROS can be detected using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
A suitable cell line (e.g., a human cancer cell line like HepG2 or a plant cell suspension culture)
-
Cell culture medium and supplements
-
This compound
-
H2DCFDA probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or microplate reader
Signaling Pathway:
Caption: Hypothesized pathway of ROS generation by PPO inhibition.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for a predetermined time (e.g., 24 hours).
-
Probe Loading:
-
Remove the compound-containing medium and wash the cells once with warm PBS.
-
Add medium containing 10 µM H2DCFDA to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm). Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of wells containing cells but no H2DCFDA probe.
-
Fold Change in ROS: Normalize the fluorescence of compound-treated wells to the fluorescence of vehicle-treated wells to determine the fold change in ROS production.
-
Dose-Response Curve: Plot the fold change in ROS against the compound concentration to generate a dose-response curve.
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following controls should be included in each assay:
-
Vehicle Control (DMSO): To account for any effects of the solvent on the assay system.
-
Positive Control: A known PPO inhibitor (e.g., Lactofen) should be included in the PPO inhibition assay to validate the assay's performance. For the ROS assay, a known ROS inducer (e.g., H2O2) can be used as a positive control.
-
Negative Control: Wells without enzyme or cells to determine the background signal.
By incorporating these controls, the assays become self-validating systems, providing confidence in the generated data.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By investigating its potential to inhibit PPO and induce oxidative stress, researchers can gain valuable insights into its mechanism of action. These foundational assays can guide further studies, including more complex cell-based assays and in vivo models, to fully elucidate the pharmacological profile of this compound.
References
- National Center for Biotechnology Information. "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" PubChem Compound Summary. [Link]
- Carl ROTH.
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Application Notes and Protocols for Testing the Herbicidal Activity of Propanamide Derivatives
Introduction: The Chemical Versatility and Herbicidal Significance of Propanamide Derivatives
Propanamide derivatives represent a structurally diverse class of compounds with significant importance in modern agriculture as herbicides. Their chemical backbone, characterized by a propanamide moiety, allows for extensive synthetic modification, leading to derivatives with distinct modes of action and weed control spectrums. Understanding this chemical diversity is paramount for designing and interpreting herbicidal activity assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the herbicidal potential of novel propanamide derivatives.
The protocols herein are designed not merely as a sequence of steps but as a self-validating system, emphasizing the causal relationships between experimental design, the anticipated mode of action, and the resulting data. We will delve into the primary mechanisms by which these compounds exert their phytotoxic effects, from the well-established photosystem II (PSII) inhibition of propanil to the disruption of lipid synthesis by other propanamide families.
Understanding the Diverse Modes of Action of Propanamide Herbicides
The efficacy and characteristic symptoms of a propanamide herbicide are dictated by its specific molecular target within the plant. Acknowledging the potential mode of action of a novel derivative is crucial for selecting the appropriate bioassays and assessment parameters. The primary modes of action associated with propanamide and related amide herbicides include:
-
Photosystem II (PSII) Inhibition: The archetypal propanamide herbicide, propanil , functions by interrupting the photosynthetic electron transport chain. It binds to the D1 protein in photosystem II, blocking electron flow and halting CO2 fixation.[1][2][3] This leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation and cell membrane damage, which manifests as chlorosis and necrosis.[3]
-
Very-Long-Chain Fatty Acid (VLCFA) Synthesis Inhibition: This mode of action is characteristic of chloroacetamide herbicides (e.g., metolachlor, acetochlor) and some other acetamides.[3][4][5] These compounds inhibit elongase enzymes involved in the synthesis of VLCFAs, which are essential components of cell membranes, cuticular waxes, and suberin.[6][7] Inhibition of VLCFA synthesis disrupts cell division and expansion, particularly in germinating seedlings, leading to stunted growth and improper emergence from the soil.[3][7]
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: Many aryloxyphenoxy-propionamide derivatives (often referred to as "FOPs") are potent inhibitors of the ACCase enzyme.[8][9] This enzyme catalyzes a critical step in the biosynthesis of fatty acids.[8] Its inhibition prevents the formation of phospholipids necessary for building new cell membranes, which is vital for cell growth, particularly in meristematic tissues.[8] This mode of action is typically highly effective against grass species.
The following diagram illustrates the primary sites of action for these different classes of propanamide-related herbicides.
Caption: Major herbicidal modes of action for different propanamide derivative classes.
Part 1: Pre-Emergence Herbicidal Activity Protocol
Pre-emergence trials are designed to assess a compound's ability to affect germinating seeds and emerging seedlings. This is particularly relevant for derivatives expected to act as VLCFA synthesis inhibitors, as their primary effect is on early seedling development.[3]
Experimental Design and Rationale
A dose-response experiment is crucial for determining the concentration at which a compound exhibits herbicidal effects. We recommend a randomized complete block design with a minimum of four replications to ensure statistical robustness.
| Parameter | Recommendation | Rationale |
| Test Species | Include at least one monocot and one dicot species. Examples: Barnyardgrass (Echinochloa crus-galli), Green Foxtail (Setaria viridis), Velvetleaf (Abutilon theophrasti), and Waterhemp (Amaranthus tuberculatus).[1][6] | To determine the spectrum of activity. Different species exhibit varying susceptibility to different modes of action. |
| Growth Medium | A standardized sandy loam soil or a commercial potting mix. The composition should be consistent across all replicates. | Soil type can significantly influence herbicide availability and efficacy. Consistency is key for reproducibility. |
| Containers | 10x10 cm pots or trays with drainage holes. | To ensure adequate space for root development and prevent waterlogging. |
| Dose Range | A logarithmic series of at least 5 concentrations (e.g., 0.1, 1, 10, 100, 1000 g a.i./ha) plus an untreated control and a solvent control. | To establish a dose-response relationship and determine key efficacy metrics like GR₅₀ (50% Growth Reduction). |
| Replicates | Minimum of 4 replicates per treatment. | To account for biological variability and increase the statistical power of the results. |
Step-by-Step Protocol
-
Preparation of Test Substance:
-
Accurately weigh the propanamide derivative.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., acetone, DMSO). The choice of solvent is critical and should be tested for phytotoxicity in a solvent-only control.
-
Prepare a stock solution and then perform serial dilutions to achieve the desired test concentrations. An aqueous solution containing a surfactant (e.g., 0.1% Tween 20) is often used as the final carrier to ensure uniform application.[10]
-
-
Potting and Seeding:
-
Fill each pot with the growth medium to a uniform depth, leaving a small headspace.
-
Sow a predetermined number of seeds (e.g., 10-20) of the chosen weed species onto the soil surface.
-
Cover the seeds with a thin, uniform layer of soil (approximately 0.5-1 cm). This depth is critical to distinguish between herbicidal effects and failure to emerge due to deep burial.
-
-
Herbicide Application:
-
Utilize a laboratory track sprayer or precision bench sprayer to apply the herbicide solutions uniformly over the soil surface. This ensures consistent and reproducible application rates.[11]
-
The application volume should be calibrated to a standard rate, for example, equivalent to 200 L/ha.
-
Apply the untreated control (water only) and solvent control treatments in the same manner.
-
-
Growth Conditions:
-
Transfer the treated pots to a greenhouse or growth chamber with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate light intensity).
-
Water the pots as needed, typically by subirrigation initially to avoid disturbing the treated soil layer.
-
-
Assessment:
-
Assess the pots 14 to 21 days after treatment (DAT).
-
Primary assessment parameters include:
-
Emergence Count: The number of seedlings that have successfully emerged from the soil.
-
Visual Injury Rating: A qualitative score on a scale of 0% (no effect) to 100% (complete death). Symptoms to note include stunting, discoloration, and malformation.
-
Biomass Measurement: Carefully remove all emerged seedlings from each pot, wash the roots, and dry the plant material in an oven at 60-70°C until a constant weight is achieved. This provides a quantitative measure of growth inhibition.
-
-
Part 2: Post-Emergence Herbicidal Activity Protocol
Post-emergence assays evaluate the efficacy of a compound on established plants. This is the primary testing method for derivatives expected to inhibit PSII or ACCase, as these herbicides are absorbed by the foliage of actively growing plants.[8][12]
Experimental Design and Rationale
Similar to pre-emergence testing, a randomized complete block, dose-response design is recommended.
| Parameter | Recommendation | Rationale |
| Test Species | Same as pre-emergence, but may also include species known to be susceptible to the suspected mode of action (e.g., various grasses for ACCase inhibitors). | To evaluate foliar activity and systemic effects on a range of weeds. |
| Plant Growth Stage | Treat plants at the 2-4 true leaf stage. | This is a stage of active growth where plants are generally most susceptible to foliar-applied herbicides. Uniformity in growth stage across replicates is critical. |
| Dose Range | A logarithmic series of at least 5 concentrations plus untreated and solvent controls. | To determine the foliar dose-response relationship. |
| Formulation | The test substance should be formulated with a surfactant to improve leaf wetting and absorption. | Adjuvants are crucial for overcoming the waxy cuticle barrier on plant leaves. |
| Replicates | Minimum of 4 replicates per treatment. | To ensure reliable and statistically significant results. |
Step-by-Step Protocol
-
Plant Propagation:
-
Sow seeds in pots or trays and grow them in a greenhouse under controlled conditions until they reach the 2-4 true leaf stage.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) several days before treatment to minimize competition.
-
-
Preparation of Test Substance:
-
Prepare the treatment solutions as described in the pre-emergence protocol, ensuring the inclusion of an appropriate surfactant.
-
-
Herbicide Application:
-
Apply the herbicide solutions using a laboratory track sprayer, ensuring complete and uniform coverage of the plant foliage.
-
Shield the soil surface with a layer of perlite or vermiculite during application if only foliar activity is to be assessed.
-
-
Post-Application Conditions:
-
Return the plants to the greenhouse. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.
-
-
Assessment:
-
The timing of assessment depends on the expected mode of action:
-
PSII Inhibitors (e.g., Propanil): Symptoms like chlorosis and necrosis can appear rapidly. Initial assessments can be made at 3-7 DAT, with final assessments at 14-21 DAT.[3]
-
ACCase and VLCFA Inhibitors: Symptoms such as growth cessation and discoloration of new growth may develop more slowly. Assessments are typically performed at 7, 14, and 21 DAT.
-
-
Assessment parameters include:
-
Visual Injury Rating (0-100%): Record symptoms such as chlorosis, necrosis, stunting, and epinasty (twisting).[13]
-
Biomass Measurement: At the final assessment point, harvest the above-ground plant material, dry it to a constant weight, and compare the biomass of treated plants to the untreated control.
-
-
Part 3: Advanced Efficacy and Mode of Action Diagnostics
For promising derivatives, more advanced techniques can provide deeper insights into their herbicidal activity and confirm their mode of action.
Chlorophyll Fluorescence Analysis
This non-destructive technique is highly effective for rapidly diagnosing herbicides that interfere with photosynthesis.[14][15]
-
Principle: PSII-inhibiting herbicides block electron transport, leading to a rapid increase in chlorophyll fluorescence. By measuring fluorescence parameters with a fluorometer, such as the maximum quantum yield of PSII (Fv/Fm), the effect of the herbicide can be detected within hours of application, long before visual symptoms appear.[15]
-
Protocol Outline:
-
Treat plants at the 2-4 leaf stage as per the post-emergence protocol.
-
At various time points (e.g., 3, 6, 24, 48 hours post-treatment), dark-adapt a leaf for 20-30 minutes.
-
Use a portable fluorometer to measure Fv/Fm and other relevant parameters.
-
A significant decrease in Fv/Fm in treated plants compared to controls is a strong indicator of PSII inhibition.
-
The following workflow illustrates the key stages of herbicidal activity testing.
Caption: General experimental workflow for testing herbicidal activity.
Part 4: Data Analysis and Interpretation
The relationship between herbicide dose and plant response is fundamental to understanding efficacy.[16] This is best analyzed using non-linear regression to fit a dose-response curve.
Dose-Response Curve Analysis
The log-logistic model is a widely accepted standard for analyzing herbicide dose-response data.[10][17] The model is typically represented by the equation:
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
Where:
-
Y is the response (e.g., biomass as a percentage of the control).
-
d is the upper limit (response at zero dose, typically 100%).
-
c is the lower limit (response at an infinite dose).
-
e is the dose that causes a 50% response, also known as the GR₅₀, ED₅₀, or I₅₀. This is a key metric for herbicide potency.
-
b is the slope of the curve around the GR₅₀.
-
x is the herbicide dose.
Statistical software packages with non-linear regression capabilities (e.g., R with the 'drc' package, GraphPad Prism) should be used for this analysis.[18] The primary output is the GR₅₀ value, which allows for quantitative comparison of the herbicidal potency of different compounds.
The following diagram provides a conceptual representation of a dose-response curve, highlighting the key parameter, GR₅₀.
Caption: A typical sigmoidal dose-response curve illustrating the GR₅₀ value.
Conclusion and Authoritative Grounding
The protocols detailed in this guide provide a robust and scientifically sound methodology for the evaluation of propanamide derivative herbicides. By integrating an understanding of the potential modes of action with rigorous bioassay design and quantitative data analysis, researchers can effectively characterize novel compounds and identify promising candidates for further development.
Adherence to standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), is recommended to ensure that data is reliable, reproducible, and suitable for regulatory consideration.[4][19][20] These guidelines provide a comprehensive framework for conducting terrestrial plant toxicity tests and efficacy assessments.[4][21]
References
- Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. (n.d.). [Source Not Provided]
- Statistical modelling of dose response curves. (n.d.). [Source Not Provided]
- Propanil. (n.d.). In Wikipedia.
- A new method for assessing herbicide damage in weeds. (n.d.). Eighteenth Australasian Weeds Conference.
- OECD 208 Terrestrial Plant Toxicity Test for Herbicides. (n.d.). Eurolab.
- Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227.
- Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995).
- Propanil 80%. (n.d.). Behn Meyer.
- Gouissem, D., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants.
- O'Sullivan, J., et al. (2021). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances. MDPI.
- Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. (2021). Alexandria Science Exchange Journal, 42(2), 341-350.
- Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. (n.d.). ASHS Journals.
- Herbicide Mode of Action. (n.d.). [Source Not Provided]
- Field, greenhouse, and laboratory studies on the efficacy and action of the herbicides SC-0051 and SC-0774. (n.d.). VTechWorks.
- Laboratory and Greenhouse Spray Chamber. (1973). Weed Science, 21(5), 461-463.
- Propanil. (n.d.). Chemical Warehouse.
- Herbicide Injury to Garden Plants. (n.d.). [Source Not Provided]
- FORMULATION OF HERBICIDES. (n.d.). [Source Not Provided]
- Ritz, C. (n.d.). Dose-Response curves. In Statistical Analysis of Agricultural Experiments using R.
- Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271.
- Inhibitors of Biosynthesis of Very-Long-Chain Fatty Acids. (n.d.).
- Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. (n.d.). PubMed.
- Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay. (2023). PLOS ONE, 18(12), e0288841.
- HERBICIDE MODE OF ACTION TABLE. (n.d.). [Source Not Provided]
- Herbicide Inhibitors of Vlcfa Elongation. (n.d.). Plant and Soil Sciences eLibrary.
- Drawing graphs with dot. (2015). Graphviz.
- Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube.
- Modes of Action. (n.d.). Agroscope.
- Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. (2023). Illinois Experts.
- Guidance For Efficacy Testing at the Lower Certified Limits. (n.d.). US EPA.
- List of Herbicide Resistant Weeds by Herbicide Mode of Action. (n.d.). International Herbicide-Resistant Weed Database.
- C715 Herbicide Mode of Action. (n.d.). Southeast Research-Extension Center.
- Herbicide How-To: Understanding Herbicide Mode of Action. (n.d.).
- Tutorial: Plotting dose-response curves. (n.d.). GraphPad.
- Dose-Response Curves. (n.d.). Toxicology MSDT.
- Test Guidelines for Pesticides and Toxic Substances. (n.d.). US EPA.
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Application Note & Protocol: Continuous Flow Synthesis of Amide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Amide Bond Formation
The amide bond is a ubiquitous functional group, central to the structure of peptides, proteins, polymers, and a vast array of pharmaceuticals.[1][2] Traditionally, the synthesis of amides has been dominated by batch processes. While effective, these methods often present challenges related to reaction time, scalability, safety, and purification.[3] The advent of continuous flow chemistry offers a transformative approach to amide synthesis, providing significant advantages in efficiency, control, and safety.[3][4][5] This guide provides an in-depth exploration of the principles, protocols, and practical considerations for synthesizing amide compounds using flow chemistry.
The Flow Chemistry Advantage: Why Move Beyond the Flask?
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[5] This methodology offers several key advantages over traditional batch synthesis for amide bond formation:
-
Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling hazardous reagents and managing exothermic reactions.[3] This is particularly crucial when dealing with potent coupling agents or thermally unstable intermediates.
-
Precise Reaction Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields.[5][6]
-
Rapid Reaction Times: The efficient mixing and superior heat transfer in microreactors dramatically reduce reaction times from hours or days in batch to minutes or even seconds in flow.[3][7][8][9]
-
Improved Yield and Purity: By minimizing byproduct formation through precise control, flow synthesis often results in higher yields and purer products, simplifying downstream purification processes.[3]
-
Seamless Scalability: Scaling up a reaction in flow is typically achieved by extending the run time or by "numbering up" (running multiple reactors in parallel), which is often more predictable and straightforward than re-optimizing a large-scale batch process.[3]
-
Automation and Integration: Flow systems can be readily automated and integrated with in-line analysis and purification techniques, enabling high-throughput screening and streamlined multi-step syntheses.[6][10]
Core Principles of Flow Amide Synthesis
The fundamental principle of amide synthesis in flow involves the continuous mixing of a carboxylic acid, an amine, and a coupling reagent in a reactor. The reaction mixture then travels through a temperature-controlled reaction coil or channel for a specific residence time, allowing for the formation of the amide bond.
Key Components of a Flow Chemistry Setup for Amide Synthesis:
-
Pumps: To deliver precise and pulseless flows of reagent solutions.
-
Reagent Reservoirs: To hold the starting materials (carboxylic acid, amine, coupling agent) in solution.
-
Mixer: A T-junction or more sophisticated micromixer to ensure rapid and efficient mixing of the reagent streams.
-
Reactor: Typically a heated or cooled coil or microfabricated chip where the reaction takes place.
-
Back Pressure Regulator: To maintain a constant pressure within the system, allowing for heating solvents above their boiling points and controlling gas evolution.
-
Collection Vessel: To collect the product stream.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of amide compounds using continuous flow.
Protocol 1: General Amide Synthesis using a Carbodiimide Coupling Agent
This protocol describes a general method for the coupling of a carboxylic acid and an amine using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling agent.
Materials:
-
Carboxylic Acid
-
Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN))
-
Flow chemistry system with at least two pumps, a T-mixer, and a heated reactor coil.
Reagent Preparation:
-
Solution A: Prepare a solution of the carboxylic acid (1.0 eq) and EDC·HCl (1.2 eq) in the chosen anhydrous solvent.[11][12] The concentration will depend on the specific substrates and solubility, but a typical starting point is 0.1 M.
-
Solution B: Prepare a solution of the amine (1.1 eq) in the same anhydrous solvent.
Experimental Workflow:
Caption: General workflow for continuous flow amide synthesis.
Procedure:
-
System Priming: Prime the entire flow system with the anhydrous solvent to remove any air or moisture.
-
Reagent Pumping: Set the flow rates for Pump A and Pump B. The ratio of the flow rates will determine the stoichiometry of the reaction. For example, to achieve a 1:1 molar ratio of the solutions, set equal flow rates.
-
Mixing and Reaction: The two reagent streams are combined in the T-mixer and enter the heated reactor coil. The temperature and residence time will need to be optimized for the specific reaction. A good starting point is room temperature with a residence time of 10 minutes.
-
Product Collection: The product stream is collected at the outlet of the system.
-
Workup and Purification: The collected solution is then subjected to standard workup procedures, such as washing with aqueous solutions to remove the urea byproduct and any unreacted starting materials, followed by solvent removal. Further purification can be achieved by chromatography if necessary.
Protocol 2: Dipeptide Synthesis in Flow
This protocol is adapted from methodologies for continuous-flow peptide synthesis and demonstrates the formation of a dipeptide bond.[1][3]
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-β-alanine)
-
Amine-functionalized amino acid ester
-
N-ethyl-N′-[3-(dimethylamino)propyl]carbodiimide (EDCI)[1][3]
-
Anhydrous Dimethylformamide (DMF)
-
Microreactor system with multiple inlet pumps.
Reagent Preparation:
-
Reservoir A: 0.1 M solution of Fmoc-β-alanine in anhydrous DMF.[1][3]
-
Reservoir C: 0.1 M solution of the amine in anhydrous DMF.[1][3]
Experimental Workflow:
Caption: Workflow for dipeptide synthesis in a microreactor.
Procedure:
-
System Priming: Prime the microreactor with anhydrous DMF.[1][3]
-
Reaction Setup: Pump the solutions from Reservoirs A, B, and C into the microreactor at controlled flow rates to ensure stoichiometric mixing.[3]
-
Reaction: The combined streams flow through a reaction coil of a defined volume to provide the desired residence time for the coupling reaction to occur.[3] A typical residence time for dipeptide synthesis can be on the order of minutes.[8][9]
-
In-line Purification (Optional): The product stream can be passed through columns containing immobilized scavengers to remove excess reagents and byproducts.[3]
-
Product Collection: The product stream is collected in a receiving reservoir.
-
Solvent Removal and Further Purification: The solvent is removed under reduced pressure to yield the crude dipeptide, which can be further purified by chromatography if necessary.
Data Presentation: Flow vs. Batch Synthesis
The decision to adopt flow chemistry is often driven by quantitative improvements in reaction performance. The following table summarizes a typical comparison for amide synthesis.
| Parameter | Flow Chemistry | Batch Synthesis | Key Advantage of Flow Chemistry |
| Reaction Time | Seconds to Minutes[3][7][8][9] | Hours to Days | Significant reduction in reaction time, leading to higher throughput.[3] |
| Yield | Often higher and more consistent[3] | Variable, can be lower than flow[3] | Precise control over reaction parameters minimizes byproduct formation. |
| Purity | Generally higher, requiring less purification[3] | May require extensive purification | In-line purification techniques can be integrated into flow systems.[3] |
| Safety | Enhanced due to small reaction volumes[3][4] | Risks associated with handling large volumes of hazardous reagents and exotherms.[3] | Minimizes risks of thermal runaways and exposure to toxic intermediates.[3] |
| Scalability | Readily scalable by extending run time or "numbering up" reactors.[3] | Scaling up can be challenging and may require re-optimization. | More predictable and linear scalability. |
| Space-Time Yield | Significantly higher | Lower | More product generated per unit of volume and time.[3] |
Common Coupling Reagents for Flow Amide Synthesis
A variety of coupling reagents can be employed in flow chemistry for amide bond formation. The choice of reagent will depend on the specific substrates, desired reactivity, and cost considerations.
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | DCC, DIC, EDC·HCl[13][14][15] | Widely used and cost-effective. Byproducts (ureas) can sometimes be challenging to remove. |
| Phosphonium Salts | BOP, PyBOP, PyAOP[6][15][16] | Highly reactive and effective for hindered couplings and minimizing racemization. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU[6][15] | Fast reaction times and low racemization. Often used in peptide synthesis. |
| Other | Triphosgene[8][9], DPDTC[4][17] | Can offer advantages in terms of cost, safety, or unique reactivity profiles. |
Process Optimization in Flow
A key advantage of flow chemistry is the ability to rapidly optimize reaction conditions. This can be achieved by systematically varying parameters such as:
-
Temperature: The effect of temperature on reaction rate and selectivity can be quickly assessed.
-
Residence Time: Controlled by the reactor volume and the total flow rate, this determines how long the reagents are in the reaction zone.
-
Stoichiometry: The molar ratio of reactants can be precisely controlled by adjusting the relative flow rates of the reagent pumps.
-
Concentration: The effect of reagent concentration on the reaction outcome can be easily studied.
-
Solvent and Base: Different solvents and bases can be screened to find the optimal conditions.[9]
Conclusion: The Future of Amide Synthesis is in Flow
Continuous flow chemistry represents a significant advancement in the synthesis of amide compounds. By offering enhanced safety, precise control, rapid reaction times, and improved scalability, this technology provides a powerful tool for researchers, scientists, and drug development professionals. The ability to automate and integrate flow systems with in-line analytics and purification paves the way for more efficient and sustainable chemical manufacturing. As the field continues to evolve, the adoption of flow chemistry for amide synthesis is poised to become increasingly widespread, accelerating discovery and innovation in the chemical and pharmaceutical industries.
References
- Hartrampf, N., et al. (2020). Synthesis of proteins by automated flow chemistry. Science, 368(6494), 980-987.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Amide Synthesis: Flow Chemistry vs.
- (2013). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Science of Synthesis, 21, 359-378.
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2015). Organic Letters, 17(10), 2454–2457.
- Yadav, A. K., et al. (2020). Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides. Chemical Communications, 56(63), 8993-8996.
- Wang, N., et al. (2019). Microdroplets as Microreactors for Fast Synthesis of Ketoximes and Amides. The Journal of Organic Chemistry, 84(2), 851–859.
- Postigo, A., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(16), 11536–11544.
- Fuse, S., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(3), 851-855.
- Fuse, S., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie, 126(3), 865-869.
- Postigo, A., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(16), 11536–11544.
- AMF - Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques.
- Commonly used amide/peptide coupling reagents. (n.d.).
- Synthesis of amides under flow chemistry conditions. (n.d.).
- Pastre, J. C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 6(12), 1136–1140.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Optimization of the continuous flow synthesis of amide 7
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Capaldo, L., et al. (2023). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). Frontiers in Chemistry, 10, 829582.
- Droplet Microreactors: The Future of Precision Chemistry. (2025). YouTube.
- New application note released - rapid mixing reactor for amide formation under Schotten-Baumann biphasic flow reaction conditions. (2017). Vapourtec.
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Application Note: High-Recovery Solid-Phase Extraction (SPE) Methods for Propanamide Compounds in Aqueous Matrices
Abstract
This guide provides a detailed technical overview and robust protocols for the solid-phase extraction (SPE) of polar propanamide compounds, with a focus on acrylamide, from water samples. Propanamide and its derivatives are highly polar and water-soluble, posing significant challenges for efficient extraction from aqueous matrices.[1][2] This document explores the underlying chemical principles for selecting the appropriate SPE sorbent and optimizing the extraction process. We present two field-proven protocols utilizing graphitized carbon and polymeric reversed-phase sorbents, designed to deliver high recovery and reproducibility for subsequent analysis by techniques such as GC-MS or LC-MS/MS. This application note is intended for researchers, analytical scientists, and professionals in environmental monitoring and drug development who require reliable methods for concentrating trace levels of propanamide compounds.
Guiding Principles: The Chemistry of Propanamide Extraction
The successful isolation of propanamide compounds from water is fundamentally dependent on understanding the interplay between the analyte's properties, the sample matrix, and the SPE sorbent chemistry.
The Analyte: Physicochemical Profile of Propanamides
Propanamides, exemplified by acrylamide and propanamide itself, are small, highly polar organic molecules.[1][3] Their defining feature is the amide functional group (-CONH₂), which is capable of extensive hydrogen bonding.[2][3] This characteristic governs their behavior in aqueous systems.
-
High Polarity & Water Solubility: The amide group makes these compounds highly soluble in water, which means they have a low affinity for traditional nonpolar sorbents.[1][2]
-
Low Hydrophobicity: With low octanol-water partition coefficients (LogP), they are not readily retained by conventional reversed-phase mechanisms that rely solely on hydrophobic interactions.[4]
These properties necessitate SPE sorbents that offer retention mechanisms beyond simple hydrophobic interaction.
Table 1: Physicochemical Properties of Acrylamide
| Property | Value | Significance for SPE |
|---|---|---|
| Molecular Formula | C₃H₅NO | Small size can affect interaction with sorbent pores. |
| Molecular Weight | 71.08 g/mol | Low molecular weight. |
| Water Solubility | 2155 g/L (at 30°C)[5] | Extremely high; analyte prefers to stay in the aqueous phase. |
| LogP (octanol/water) | -0.67 to -0.98 | Indicates very low hydrophobicity, challenging for C18. |
| pKa | ~16 (Amide N-H) | Essentially neutral in typical water pH ranges. |
The Sorbent: Rationale for Sorbent Selection
Choosing the correct sorbent is the most critical decision in developing an SPE method for propanamides. The selection must be driven by the analyte's polarity.
-
Reversed-Phase (Silica-Based C18, C8): These sorbents rely on nonpolar, hydrophobic interactions.[6][7] Due to the high polarity of propanamides, silica-based reversed-phase sorbents often provide insufficient retention, leading to low recovery as the analyte breaks through during sample loading.[8][9] While used in some analytical columns for HPLC, they are less ideal for pre-concentration from large water volumes.[8][10]
-
Polymeric Sorbents (e.g., Oasis HLB, Styrene-Divinylbenzene): These materials offer a significant advantage for polar analytes.[11][12] They possess a much higher surface area than silica-based sorbents and provide a mixed-mode retention mechanism, combining hydrophobic interactions from the polymer backbone with hydrophilic interactions (dipole-dipole, hydrogen bonding) from incorporated polar functional groups.[11][13] This "hydrophilic-lipophilic balance" (HLB) makes them highly effective at retaining polar compounds from water.[12]
-
Carbon-Based Sorbents (Activated/Graphitized Carbon): Porous graphitic carbon (PGC) or activated carbon is an exceptionally effective sorbent for extracting polar compounds from water.[5][14] Its retention mechanism is based on interactions with the polarizable surface of the graphite, involving both hydrophobic and electronic (pi-pi) interactions. This makes it particularly suitable for small, polar molecules like acrylamide.[8][15] Numerous validated methods for acrylamide in drinking water rely on carbon-based SPE.[5][14][15]
Table 2: Comparison of Recommended SPE Sorbents for Propanamide Extraction
| Sorbent Type | Primary Retention Mechanism(s) | Advantages for Propanamides | Disadvantages |
|---|---|---|---|
| Graphitized Carbon | Hydrophobic & pi-pi interactions | Excellent retention of small, polar analytes; high surface area.[5][15] | Can be less forgiving with elution conditions; potential for irreversible adsorption if not optimized. |
| Polymeric (HLB) | Hydrophilic-Lipophilic Balance (Hydrophobic & Polar) | High capacity and stability across a wide pH range; robust and resistant to drying out.[11][12] | May require specific conditioning and elution solvents to achieve optimal recovery. |
Field-Proven Methodologies: Detailed Protocols
The following protocols are designed to be self-validating, with each step explained to ensure technical accuracy and reproducibility.
Protocol 1: High-Recovery Extraction using Graphitized Carbon Cartridges
This method is optimized for trace-level analysis of acrylamide in drinking water and is adapted from established environmental analysis procedures.[5][8][14][15]
Materials and Reagents:
-
SPE Cartridges: Graphitized Carbon, 500 mg, 6 mL (e.g., Restek CarboPrep, CHROMABOND Carbon A)[14][15]
-
Methanol (HPLC Grade)
-
Acetone (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Reagent Water (Type I)
-
SPE Vacuum Manifold
-
Sample Collection Bottles (Glass)
-
Nitrogen Evaporation System
Step-by-Step Methodology:
-
Sample Pretreatment:
-
Collect water samples in glass containers. If residual chlorine is present, quench immediately with 100 mg/L sodium thiosulfate.[15]
-
To prevent microbial degradation, add sodium azide to a final concentration of 40 mg/L if samples are to be stored.[15]
-
Acidify the water sample (typically 250-500 mL) with formic acid to a final concentration of 0.1%. This can improve the stability of some analytes.
-
-
Cartridge Conditioning:
-
Causality: This step removes potential contaminants from the cartridge and activates the sorbent to ensure reproducible interaction with the analyte.
-
Place cartridges on the vacuum manifold.
-
Pass 5 mL of Acetone through the cartridge.
-
Pass 5 mL of Methanol through the cartridge.
-
Equilibrate the cartridge by passing 10 mL of 0.1% formic acid in reagent water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Causality: A slow, controlled flow rate is critical to allow sufficient residence time for the analyte to interact with and be retained by the sorbent surface.[16]
-
Load the pretreated water sample onto the cartridge at a slow, steady flow rate of approximately 5 mL/min.
-
-
Washing (Interference Removal):
-
Causality: This step removes weakly bound, interfering compounds from the matrix without eluting the target propanamide analyte.
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water.
-
Dry the cartridge thoroughly under a full vacuum or with nitrogen for at least 30 minutes. This is a critical step to remove residual water before elution with an organic solvent.[8]
-
-
Elution:
-
Causality: A strong organic solvent is used to disrupt the sorbent-analyte interactions and release the concentrated analyte from the cartridge.
-
Place collection tubes inside the manifold.
-
Elute the retained propanamide with 2 x 4 mL aliquots of Acetone or Methanol. Allow the solvent to soak the sorbent bed for 1-2 minutes before applying vacuum to draw it through.
-
The final eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
-
Protocol 2: Robust Extraction using Polymeric Reversed-Phase (HLB) Cartridges
This protocol offers a versatile alternative, suitable for a broader range of polar compounds and complex matrices, leveraging the unique properties of hydrophilic-lipophilic balanced sorbents.[12]
Materials and Reagents:
-
SPE Cartridges: Polymeric HLB, 200-500 mg, 6 mL (e.g., Waters Oasis HLB)
-
Methanol (HPLC Grade)
-
Reagent Water (Type I)
-
SPE Vacuum Manifold
-
Sample Collection Bottles (Glass)
-
Nitrogen Evaporation System
Step-by-Step Methodology:
-
Sample Pretreatment:
-
Filter aqueous samples (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter that could clog the cartridge.
-
For ionizable propanamide derivatives, adjust the sample pH to 2 units below the pKa (for bases) or 2 units above the pKa (for acids) to ensure the compound is in its neutral, most retentive form.[17] For acrylamide, no pH adjustment is typically needed.
-
-
Cartridge Conditioning:
-
Causality: Conditioning with a water-miscible organic solvent solvates the polymer chains, while equilibration with water creates the ideal interface for retaining analytes from an aqueous sample.
-
Place cartridges on the vacuum manifold.
-
Pass 5 mL of Methanol through the cartridge.
-
Equilibrate the cartridge by passing 5 mL of reagent water. Polymeric sorbents are generally more forgiving if they go dry, but it is still best practice to avoid it.[12]
-
-
Sample Loading:
-
Causality: The high surface area and mixed-mode chemistry of HLB sorbents allow for efficient trapping of polar analytes even at higher flow rates than silica, but a controlled flow ensures maximum recovery.
-
Load the pretreated water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
-
Washing (Interference Removal):
-
Causality: A weak organic wash (e.g., 5% methanol in water) removes hydrophilic interferences more effectively than water alone, without risking the loss of the target analyte.
-
Wash the cartridge with 5 mL of 5% Methanol in water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Causality: 100% Methanol is a sufficiently strong solvent to disrupt both the hydrophobic and hydrophilic interactions holding the propanamide analyte to the HLB sorbent.
-
Place collection tubes inside the manifold.
-
Elute the analyte with 2 x 4 mL aliquots of Methanol.
-
Concentrate the eluate as needed for final analysis.
-
Visualization of Workflows and Mechanisms
Diagram 1: Generalized Solid-Phase Extraction Workflow
This diagram illustrates the universal four-step process of any SPE method.
Caption: Retention mechanisms for propanamide on different SPE sorbents.
Troubleshooting Common SPE Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Analyte Breakthrough: Sample loading flow rate is too fast, or sorbent capacity is exceeded. [18][19] | Decrease the sample loading flow rate (e.g., 1-5 mL/min). [20]Use a larger sorbent bed mass if capacity is an issue. [18] |
| Incomplete Elution: Elution solvent is too weak or volume is insufficient. [19] | Increase the strength of the elution solvent (e.g., try acetone instead of methanol) or increase the elution volume. Perform a second elution step. [19] | |
| Improper Conditioning: Sorbent was not properly activated or was allowed to dry out (for silica-based). | Ensure conditioning and equilibration steps are performed correctly. Do not let the sorbent bed dry before sample loading. | |
| Poor Reproducibility (High %RSD) | Inconsistent Flow Rates: Variable flow rates during loading or elution between samples. | Use a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates for all samples. [21] |
| Cartridge Channeling: Sample passes through cracks in the sorbent bed instead of interacting with it. | Avoid excessively high vacuum that can crack the sorbent bed. Ensure the sample is loaded gently onto the center of the cartridge. | |
| Contaminated Eluate | Insufficient Washing: The wash step did not effectively remove matrix interferences. | Optimize the wash step. Try a slightly stronger wash solvent (e.g., 5% methanol in water) that will remove interferences without eluting the analyte. [20] |
| Contaminated Reagents/Apparatus: Solvents, glassware, or the SPE manifold are contaminated. | Use high-purity HPLC-grade solvents. Run a method blank (reagent water processed through the entire protocol) to identify sources of contamination. |
References
- Propanamide (CH3CH2CONH2) properties. Google AI Search.
- Analysis of acrylamide in drinking w
- ASPEC® 274: Automated Extraction of Acrylamide from Underground Water Prior to HPLC-DAD Analysis. Nova Analítica.
- Understanding and Improving Solid-Phase Extraction.
- Solid-Phase Extraction (SPE) Method Development.
- Characterization of Liquid Chromatography- Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples. US EPA.
- Determination of Acrylamide in Water by Liquid Chromatography Coupled to Tandem Mass Spectrometry.
- How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments.
- Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Hawach Scientific.
- Solid-Phase Extraction Products | SPE Cartridges & Well Plates.
- The Role of Polymers in Solid-Phase Extraction and Sample Preparation.
- propanamide. Solubility of Things.
- Application Brief: General Reversed Phase SPE Optimiz
- New Polymeric Sorbents: Enhancing Solid-Phase Extraction.
- Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction.
- Analysis of acrylamide from water according to DIN EN ISO 38413-6. Macherey-Nagel.
- Reversed-Phase SPE Methodology. Sigma-Aldrich.
- Propanamide. Grokipedia.
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
- How to Solve Common Challenges in Solid-Phase Extraction. SiliCycle.
- Solid Phase Extraction (SPE)
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. grokipedia.com [grokipedia.com]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. specartridge.com [specartridge.com]
- 8. epa.gov [epa.gov]
- 9. welch-us.com [welch-us.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
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- 16. youtube.com [youtube.com]
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- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. silicycle.com [silicycle.com]
- 21. waters.com [waters.com]
Application Note & Protocols: A Modular Approach to the Synthesis and Screening of Novel 2-(2,6-Dichlorophenoxy)propanamide Derivatives
Abstract
This document provides a comprehensive guide for the design, synthesis, purification, and screening of a chemical library based on the 2-(2,6-dichlorophenoxy)propanamide scaffold. The objective is to facilitate the exploration of structure-activity relationships (SAR) to identify novel modulators of biological targets, with a particular focus on ion channels.[1][2][3] We present a modular and robust workflow, from parallel synthesis and high-throughput purification to a tiered screening cascade involving fluorescence-based assays and automated electrophysiology. Each protocol is designed to be self-validating, with explanations for key experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Rationale for Derivatization
The this compound core represents a privileged scaffold, combining a dichlorinated aromatic ring, an ether linkage, and a chiral propionamide moiety. This combination of features is present in a variety of bioactive molecules. The true potential of such a scaffold can only be unlocked through systematic structural modification and subsequent biological evaluation.
Creating a focused library of derivatives allows for a comprehensive investigation of the structure-activity relationship (SAR).[1] By systematically altering the substituents on the propanamide nitrogen, researchers can probe the specific steric, electronic, and hydrophobic requirements of the target's binding pocket. This empirical approach is fundamental to modern drug discovery, enabling the optimization of initial hits into lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Given that many small molecule drugs exert their effects by modulating the activity of ion channels, this guide will focus on a screening strategy designed to identify such modulators.[4][5][6] Ion channels are critical therapeutic targets for a wide range of pathologies, including cardiovascular and neurological disorders.[5]
Part I: Synthetic Strategy and Library Generation
Our strategy involves a two-step sequence: first, the synthesis of the key carboxylic acid intermediate, followed by a parallel amidation reaction with a diverse set of amines to generate the final library. This approach is highly amenable to library synthesis formats (e.g., 96-well plates).
Overall Synthetic Workflow
The workflow is designed for efficiency and modularity, allowing for the easy incorporation of diverse building blocks.
Caption: Synthetic workflow for library generation.
Protocol 1: Synthesis of 2-(2,6-Dichlorophenoxy)propanoic acid Intermediate
This protocol details the synthesis of the core acid, which will be used in all subsequent derivatization reactions.
Materials:
-
2,6-Dichlorophenol
-
Ethyl 2-bromopropionate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Ether Synthesis: To a solution of 2,6-dichlorophenol (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq). Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: The use of K₂CO₃, a mild base, deprotonates the phenol to form the phenoxide, which acts as a nucleophile. Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy.
-
-
After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Saponification: Dissolve the crude ester residue in methanol. Add a 2M solution of NaOH (3.0 eq) and stir at 50°C for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Cool the mixture and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl. A white precipitate of the desired carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2,6-dichlorophenoxy)propanoic acid.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Parallel Synthesis of the Propanamide Library
This protocol is designed for a 96-well plate format, enabling the rapid synthesis of numerous derivatives.
Materials:
-
2-(2,6-Dichlorophenoxy)propanoic acid (from Protocol 1)
-
Amine Library (diverse primary and secondary amines, pre-dissolved in DMF or DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block
Procedure:
-
Reagent Preparation: Prepare stock solutions of the carboxylic acid, EDC, HOBt, and DIPEA in anhydrous DMF.
-
Amine Plate: Using a liquid handler or multichannel pipette, dispense 0.1 mmol of each unique amine from your library into the individual wells of the 96-well reaction block.
-
Reagent Addition: a. Add the carboxylic acid stock solution (1.05 eq, 0.105 mmol) to each well. b. Add the HOBt stock solution (1.1 eq, 0.11 mmol) to each well. c. Add the DIPEA stock solution (2.0 eq, 0.2 mmol) to each well. d. Initiate the reaction by adding the EDC stock solution (1.1 eq, 0.11 mmol) to each well.
-
Causality Note: EDC is a carbodiimide coupling agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[7] HOBt is added to suppress racemization (especially important for chiral acids) and improve efficiency by forming a more stable active ester. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and maintain a basic pH.
-
-
Reaction: Seal the reaction block and shake at room temperature for 16-24 hours.
-
Quenching (Optional): Add water to each well to quench any remaining activated acid.
-
The crude reaction plate is now ready for high-throughput purification.
| Representative Amine Building Blocks for Library Diversity |
| Aliphatic (Primary) : Cyclopropylamine, Isobutylamine, 2-Methoxyethylamine |
| Aliphatic (Secondary) : Pyrrolidine, Morpholine, N-Methylbenzylamine |
| Aromatic : Aniline, 4-Fluoroaniline, 3-(Trifluoromethyl)aniline |
| Heterocyclic : 2-Aminopyridine, 3-Aminopyrazole, 4-(Aminomethyl)piperidine |
Part II: High-Throughput Purification & Quality Control
Ensuring the purity and identity of library compounds is critical for obtaining reliable screening data. False positives often arise from impure samples.
Protocol 3: Automated Parallel Purification
System: A mass-directed preparative HPLC-MS system is ideal for this application.
-
Method Development: Develop a generic gradient method suitable for a broad range of compound polarities (e.g., a 5-95% acetonitrile/water gradient over 5-7 minutes).
-
Sample Preparation: Dilute a small aliquot from each well of the crude reaction plate for analytical LC-MS analysis to determine the retention time and mass of the target product.
-
Automated Purification: Program the preparative HPLC system to inject the contents of each well from the crude plate. The system will automatically collect fractions based on the target mass identified in the analytical run.
-
Post-Purification: Evaporate the solvent from the collected fractions in a centrifugal evaporator.
-
Quality Control: Analyze each purified compound by LC-MS to confirm >95% purity and verify the correct molecular weight.[8][9] For a subset of compounds, ¹H NMR can provide definitive structural confirmation.[10]
| Technique | Purpose | Acceptance Criteria |
| LC-MS | Confirm Identity & Purity | Correct [M+H]⁺, Purity > 95% (UV 214/254 nm) |
| ¹H NMR | Structural Confirmation & Quantitation | Spectrum consistent with proposed structure |
| High-Res MS | Exact Mass Confirmation | Mass accuracy within 5 ppm |
Part III: High-Throughput Screening (HTS) for Ion Channel Activity
A tiered screening approach maximizes efficiency by using a rapid, cost-effective primary assay to identify initial "hits," which are then confirmed and characterized using a more physiologically relevant secondary assay.[6][11]
Screening Cascade
Caption: Tiered high-throughput screening cascade.
Protocol 4: Primary HTS - Fluorescence-Based Membrane Potential Assay
This assay uses a voltage-sensitive dye to report changes in membrane potential in real-time, allowing for high-throughput screening of compounds that either block or activate ion channels.[4]
Materials:
-
HEK293 cells stably expressing the ion channel of interest (e.g., Naᵥ1.7, Kᵥ1.3).
-
Assay-specific buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Voltage-sensitive dye kit (e.g., from Molecular Devices).
-
Ion channel activator/agonist (e.g., Veratridine for sodium channels, high KCl for potassium channels).
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR Tetra® or similar fluorescence imaging plate reader.
Procedure:
-
Cell Plating: Plate the cells in 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove growth media and add the voltage-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Transfer compounds from the library source plate to the cell plate using a pintool or acoustic liquid handler to a final concentration of 10 µM. Incubate for 15-30 minutes.
-
Assay Execution: Place the cell plate into the FLIPR instrument.
-
The instrument will establish a baseline fluorescence reading for several seconds.
-
It will then add the channel activator to all wells simultaneously and continue to record the fluorescence signal for 60-120 seconds.
-
Data Analysis: The change in fluorescence upon channel activation is proportional to ion flux. The activity of each test compound is calculated as a percentage of the control response (DMSO-treated wells). Hits are typically defined as compounds causing >50% inhibition or activation.
Protocol 5: Secondary Screen - Automated Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channels, providing direct measurement of ion flow across the cell membrane.[12][13] Automated platforms make this technique feasible for secondary screening.[6]
Materials:
-
Automated patch-clamp system (e.g., Sophion Qube 384).
-
Cells expressing the ion channel of interest.
-
Extracellular and intracellular solutions (see table below).
-
Confirmed hit compounds.
| Solution Component | Extracellular (mM) | Intracellular (mM) |
| KCl | 4.5 | 140 |
| NaCl | 140 | 10 |
| CaCl₂ | 2 | - |
| MgCl₂ | 1 | 2 |
| HEPES | 10 | 10 |
| EGTA | - | 10 |
| Mg-ATP | - | 4 |
| Na-GTP | - | 0.3 |
| pH | 7.4 with NaOH | 7.2 with KOH |
| Osmolarity (mOsm) | ~310 | ~295 |
Note: Solution compositions must be optimized for the specific ion channel being studied.[14]
Procedure:
-
System Preparation: Prepare fresh solutions and prime the automated patch-clamp system according to the manufacturer's instructions.
-
Cell Preparation: Prepare a single-cell suspension of the appropriate density.
-
Experiment Setup: Load the cells, solutions, and compound plate into the instrument. Program the voltage protocol required to elicit currents from the target channel (e.g., a series of depolarizing voltage steps).
-
Execution: The system will automatically achieve whole-cell patch-clamp configuration, apply the voltage protocol, and apply the test compound at multiple concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Data Analysis: The instrument software will measure the current amplitude in the presence of each compound concentration. This data is used to generate concentration-response curves and calculate an accurate IC₅₀ value for each confirmed hit, validating the results from the primary screen.
Conclusion
The integrated workflow presented in this application note provides a robust and efficient pathway for the discovery of novel bioactive molecules based on the this compound scaffold. By combining rational library design, high-throughput synthesis and purification, and a sophisticated, multi-tiered screening cascade, researchers can effectively navigate the complexities of early-stage drug discovery. This systematic approach enables the rapid generation of high-quality SAR data, accelerating the identification and optimization of promising new chemical entities.
References
- Martinez-Pino, M., et al. (2020). High-throughput screening for ion channel modulators. PubMed.
- Xu, J., et al. (2001). Flux assays in high throughput screening of ion channels in drug discovery. PubMed.
- Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Metrion Biosciences.
- Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River Laboratories.
- Wang, H. (2018). Ultra High-Throughput Drug Screen for Lipid Regulated Ion Channels. Defense Technical Information Center.
- Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- Czerwiński, P., & Furman, B. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry.
- Protocols.io. (2018). Whole Cell Patch Clamp Protocol. protocols.io.
- Czerwiński, P., & Furman, B. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. National Institutes of Health.
- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UNISS.
- Gu, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Thermo Fisher Scientific. (2018). Improving Small Molecule Characterization. AnalyteGuru.
- Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. www.organic-chemistry.org.
- Van den Broek, P. H., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health.
- Axon Instruments. (n.d.). Patch-clamp protocol. axionbiosystems.com.
- Mathie, A. (2021). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. National Institutes of Health.
- Giraud, M., et al. (2001). Characterization of Small Combinatorial Chemistry Libraries by 1 H NMR. Quantitation with a Convenient and Novel Internal Standard. Scilit.
- ResearchGate. (2023). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Dunayevskiy, Y., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. ACS Publications.
- Encyclopedia of Analytical Science. (2005). Acids: Derivatization for GC Analysis. ScienceDirect.
- ResearchGate. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ResearchGate.
- Vyas, J. (2021). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- ResearchGate. (2022). Structure-activity relationship of the propenamide and propanamide series. ResearchGate.
- Hu, Y., et al. (2020). Structure-activity relationship of BMS906024 derivatives for Cryptosporidium parvum growth inhibition. National Institutes of Health.
- Google Patents. (n.d.). Preparation method of 2,6-dichlorodiphenylamine. Google Patents.
- Bajorath, J. (2016). On Exploring Structure Activity Relationships. National Institutes of Health.
- Funari, C. S., et al. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI.
- Boss, C., et al. (2014). Structure-activity relationship, biological, and pharmacological characterization of the proline sulfonamide ACT-462206: a potent, brain-penetrant dual orexin 1/orexin 2 receptor antagonist. PubMed.
- Taki, A. C., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. National Institutes of Health.
Sources
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship, biological, and pharmacological characterization of the proline sulfonamide ACT-462206: a potent, brain-penetrant dual orexin 1/orexin 2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Characterization of Small Combinatorial Chemistry Libraries by 1H NMR. Quantitation with a Convenient and Novel Internal Standard | Scilit [scilit.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
troubleshooting 2-(2,6-Dichlorophenoxy)propanamide synthesis side reactions
Welcome to the technical support resource for the synthesis of 2-(2,6-Dichlorophenoxy)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis followed by amidation or a direct coupling of 2,6-Dichlorophenol with a propanamide synthon, can be attributed to several factors.
A1: Key Factors Affecting Yield:
-
Incomplete Deprotonation of the Phenol: The first critical step is the formation of the 2,6-dichlorophenoxide anion. 2,6-Dichlorophenol has a pKa of approximately 6.8. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leaving unreacted starting material.
-
Troubleshooting:
-
Base Selection: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation. Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) can also be effective but may require higher temperatures and longer reaction times.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to drive the equilibrium towards the phenoxide.
-
Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can quench the base and the reactive phenoxide, significantly reducing yield.
-
-
-
Steric Hindrance: The two chlorine atoms ortho to the hydroxyl group in 2,6-Dichlorophenol create significant steric hindrance. This can slow down the rate of the SN2 reaction with the electrophile (e.g., 2-bromopropanamide).
-
Troubleshooting:
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction closely by TLC or LC-MS.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation of the base, leaving a "naked" and more reactive phenoxide anion, which can enhance the reaction rate.
-
-
-
Side Reactions: The most common side reaction is the elimination of the electrophile, especially if it is a secondary halide like 2-bromopropanamide, which can lead to the formation of acrylamide.
-
Troubleshooting:
-
Temperature Control: Maintain the lowest possible temperature that still allows the reaction to proceed at a reasonable rate.
-
Base Strength: A very strong, sterically hindered base might favor elimination. A less hindered base like NaH is often preferred.
-
-
Q2: I am observing an impurity with a similar Rf value to my product on the TLC plate. What could it be?
An impurity with a similar polarity to the desired product can be challenging to separate. In this synthesis, several possibilities exist.
A2: Potential Impurities and Identification:
-
Unreacted 2,6-Dichlorophenol: Although more polar than the ether product, its presence can sometimes lead to co-elution, especially in non-optimal solvent systems. It can be identified by its characteristic phenolic proton in 1H NMR spectroscopy.
-
C-Alkylation vs. O-Alkylation: While O-alkylation is the desired pathway, competitive C-alkylation at the positions para to the hydroxyl group can occur, especially if there is any resonance delocalization of the phenoxide's negative charge onto the aromatic ring. This is less likely with the highly deactivating chlorine substituents but remains a possibility.
-
Product of Elimination: As mentioned, elimination of the electrophile (e.g., 2-bromopropanamide) can form acrylamide, which could potentially react further or remain as an impurity.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for identifying and mitigating the source of impurities.
Caption: Troubleshooting workflow for impurity identification.
Experimental Protocols
Protocol 1: Purification of 2,6-Dichlorophenol
Commercial 2,6-Dichlorophenol can contain isomers or oxidized impurities. Purification via recrystallization is recommended for high-purity applications.
-
Dissolution: Dissolve the crude 2,6-Dichlorophenol in a minimal amount of a hot solvent, such as hexane or a mixture of ethanol and water.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Procedure for Synthesis of this compound
This protocol assumes the use of 2-bromopropanamide as the electrophile.
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen or argon inlet.
-
Solvent: Add anhydrous DMF (or another suitable polar aprotic solvent) to the flask.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to the solvent.
-
Phenol Addition: Slowly add a solution of purified 2,6-Dichlorophenol (1.0 eq.) in anhydrous DMF to the NaH suspension at 0 °C.
-
Phenoxide Formation: Allow the mixture to stir at room temperature for 30 minutes or until hydrogen gas evolution ceases.
-
Electrophile Addition: Cool the mixture back to 0 °C and add a solution of 2-bromopropanamide (1.05 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation without competing. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic; solvates the cation, increasing phenoxide reactivity. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate against potential elimination side reactions. |
| Stoichiometry | Slight excess of base (1.1 eq.) | Drives the deprotonation equilibrium to completion. |
| Workup | Quench with aq. NH4Cl | Neutralizes excess base and protonates any remaining phenoxide. |
Mechanistic Considerations: Side Reactions
Understanding the potential side reactions is key to troubleshooting. The primary competition is between the desired SN2 reaction and a base-induced E2 elimination.
Caption: Competing SN2 and E2 reaction pathways.
The phenoxide anion can act as both a nucleophile (leading to the desired product) and a base (leading to elimination). The sterically hindered nature of the 2,6-dichlorophenoxide can sometimes favor its action as a base, particularly at elevated temperatures.
References
- PubChem. (n.d.). 2,6-Dichlorophenol. National Center for Biotechnology Information.
Propanamide Synthesis: Technical Support & Troubleshooting Guide
Welcome to our dedicated technical support center for the optimization of propanamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic protocols, troubleshoot common issues, and enhance reaction efficiency. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding propanamide synthesis.
Q1: What are the most common methods for synthesizing propanamide?
The primary methods for synthesizing propanamide include the ammonolysis of propanoyl chloride or propanoic anhydride, and the hydration of propanenitrile.[1] The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The reaction of propanoyl chloride with ammonia is a vigorous reaction that is often preferred for its high yield and relatively straightforward workup.[2]
Q2: What is the role of a catalyst in the hydration of propanenitrile to propanamide?
In the hydration of propanenitrile, a catalyst is crucial for accelerating the reaction rate.[3] Both acid and base catalysts can be employed. Acid catalysts, such as sulfuric acid or hydrochloric acid, protonate the nitrogen atom of the nitrile group, making the carbon atom more susceptible to nucleophilic attack by water.[4][5] Base catalysts, like sodium hydroxide, deprotonate water to generate a stronger nucleophile (hydroxide ion) that attacks the nitrile carbon.[6][7]
Q3: How can I monitor the progress of my propanamide synthesis reaction?
Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[8][9][10] For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the conversion rate.
Q4: What are the typical impurities I might encounter in propanamide synthesis?
Common impurities can include unreacted starting materials (e.g., propanoyl chloride, propanoic acid), byproducts from side reactions (e.g., N,N-dipropylpropanamide if a secondary amine is present), and hydrolysis products if water is not carefully controlled.[11][12] In the case of nitrile hydration, over-hydrolysis can lead to the formation of propanoic acid.[13][14]
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might face during the synthesis of propanamide, providing detailed causal analysis and actionable solutions.
Problem 1: Low Yield of Propanamide
Q: I am consistently obtaining a low yield of propanamide when reacting propanoyl chloride with ammonia. What are the likely causes and how can I improve it?
A: Low yields in this reaction are often traced back to several key factors related to reaction conditions and reagent handling.[15][16]
Causality Analysis:
-
Loss of Gaseous Ammonia: Ammonia is a gas at room temperature and can easily escape the reaction mixture if not properly contained, leading to an insufficient amount of nucleophile to react with the propanoyl chloride.
-
Side Reactions: Propanoyl chloride is highly reactive and can react with any moisture present to form propanoic acid, which will then react with ammonia to form ammonium propanoate, a salt, instead of the desired amide.[17][18][19][20]
-
Inadequate Temperature Control: The reaction is exothermic. If the temperature is not controlled, it can lead to the formation of byproducts and potentially the degradation of the desired product.
Step-by-Step Troubleshooting Protocol:
-
Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator before use to eliminate any traces of water.[15]
-
Use a high-purity, anhydrous solvent (e.g., diethyl ether, dichloromethane) to minimize hydrolysis of the acid chloride.
-
-
Ammonia Delivery:
-
Instead of bubbling ammonia gas directly, consider using a solution of ammonia in an appropriate solvent (e.g., a saturated solution of ammonia in diethyl ether or using aqueous ammonia if the reaction conditions are adapted for it). This ensures a more controlled and sustained delivery of the nucleophile.
-
Alternatively, generate ammonia in situ from a stable precursor if compatible with your reaction setup.
-
-
Temperature Management:
-
Perform the reaction in an ice bath (0 °C) to effectively dissipate the heat generated.
-
Add the propanoyl chloride dropwise to the ammonia solution with vigorous stirring. This slow addition helps to maintain a low and stable temperature throughout the reaction.[15]
-
-
Stoichiometry and Quenching:
-
Use a slight excess of ammonia to ensure complete conversion of the propanoyl chloride.[17]
-
After the reaction is complete (as monitored by TLC or GC), quench the reaction carefully by adding a small amount of cold water or a saturated aqueous solution of ammonium chloride.
-
Workflow for Optimizing Propanamide Yield:
Caption: Workflow for optimizing propanamide yield from propanoyl chloride and ammonia.
Problem 2: Formation of Propanoic Acid Impurity
Q: My final propanamide product is contaminated with a significant amount of propanoic acid, especially when I use the nitrile hydration method. How can I prevent this?
A: The formation of propanoic acid during nitrile hydration is a classic example of over-hydrolysis.[13][14] Controlling the reaction conditions is key to stopping the reaction at the amide stage.
Causality Analysis:
-
Harsh Reaction Conditions: Excessive heat or prolonged reaction times can provide enough energy for the initially formed propanamide to undergo a second hydrolysis step to form propanoic acid and ammonia.[21][22][23]
-
High Catalyst Concentration: A high concentration of either acid or base catalyst can aggressively promote the hydrolysis of the amide product.[24][25]
Step-by-Step Troubleshooting Protocol:
-
Catalyst Concentration:
-
Reduce the concentration of your acid or base catalyst. Start with a catalytic amount and perform small-scale experiments to find the optimal concentration that favors amide formation without significant over-hydrolysis.[7]
-
-
Temperature Control:
-
Maintain a moderate reaction temperature. For many nitrile hydrations, temperatures between 40-60 °C are sufficient.[6] Avoid high temperatures that can accelerate the hydrolysis of the amide.
-
-
Reaction Time:
-
Carefully monitor the reaction progress using GC or HPLC. Stop the reaction as soon as the maximum yield of propanamide is observed and before significant amounts of propanoic acid begin to form.[26] A time-course study is highly recommended to determine the optimal reaction duration.
-
-
Alternative Catalytic Systems:
Data Summary for Nitrile Hydration Optimization:
| Parameter | Standard Condition | Optimized Condition for Selectivity | Rationale |
| Temperature | 80-100 °C | 40-60 °C | Reduces the rate of amide hydrolysis.[6] |
| Catalyst Conc. | 1-2 M H₂SO₄ | 0.1-0.5 M H₂SO₄ | Minimizes catalyst-driven over-hydrolysis.[7] |
| Reaction Time | 2-4 hours | 1-2 hours (or until peak amide yield) | Prevents prolonged exposure to hydrolytic conditions.[26] |
Problem 3: Difficulty in Product Isolation and Purification
Q: I'm struggling to isolate pure propanamide from the reaction mixture. My workup procedure seems to be inefficient. What are the best practices for purification?
A: Propanamide is a polar, water-soluble solid, which can make its extraction and purification from aqueous media challenging.[28]
Causality Analysis:
-
High Water Solubility: The amide functional group makes propanamide soluble in water, leading to poor partitioning into common organic solvents during extraction.[28]
-
Emulsion Formation: Vigorous shaking during extraction, especially in the presence of salts, can lead to the formation of stable emulsions that are difficult to break.
Step-by-Step Purification Protocol:
-
Solvent Evaporation:
-
If your reaction was performed in a volatile organic solvent, carefully remove the solvent under reduced pressure using a rotary evaporator.
-
-
Extraction with a More Polar Solvent:
-
Instead of common non-polar solvents like hexane or diethyl ether, consider using a more polar extraction solvent such as dichloromethane or chloroform, which can better solvate the propanamide.
-
Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to improve efficiency.
-
-
"Salting Out":
-
Recrystallization:
-
Recrystallization is an excellent method for purifying solid propanamide.[33][34][35][36] A suitable solvent system might be a mixture of ethanol and diethyl ether or acetone and hexane. Dissolve the crude product in a minimum amount of the hot, more polar solvent and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.[37][38]
-
Troubleshooting Logic for Purification:
Caption: Decision-making workflow for the purification of propanamide.
References
- Detailed mechanism for the reaction of propanoyl chloride with ammonia. (n.d.). Homework.Study.com.
- Provide a detailed, stepwise mechanism for the reaction of propanoyl chloride with ammonia to produce propanamide. (2021, May 2). Chegg.
- Addition-Elimination Reactions of Acyl Chlorides. (2025, January 4). Save My Exams.
- Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
- A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams.
- Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. (n.d.). GalChimia.
- Reaction of propanoyl chloride, ammonia. (2023, February 2). Reactory.
- Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
- Enhancing Extractions by Salting Out. (2023, August 1). LCGC International.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Salting-out Liquid-Liquid Extraction (SALLE). (n.d.). LCGC International.
- For monitoring the amide-forming reaction by TLC. (2022, February 10). Chegg.
- Chemistry of Amides. (2024, September 30). Chemistry LibreTexts.
- Uses of TLC. (2022, April 18). Chemistry LibreTexts.
- Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- Salting Out. (2023, January 29). Chemistry LibreTexts.
- TLC Monitoring of Reaction Progress. (2025, October 14). Coconote.
- Transition metal-free hydration of nitriles to amides mediated by NaOH. (n.d.). OAText.
- General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017, August 15). ACS Publications.
- How To: Purify by Crystallization. (n.d.). University of Rochester Department of Chemistry.
- Amides to Carboxylic Acids: Hydrolysis. (2023, April 30). JoVE.
- Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal.
- Selective NaOH-catalysed hydration of aromatic nitriles to amides. (n.d.). RSC Publishing.
- How To: Improve Yield. (n.d.). University of Rochester Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry.
- Catalytic Hydration of Acrylonitrile to Acrylamide under Mild Conditions. (n.d.). Organic Syntheses.
- propanamide. (n.d.). Solubility of Things.
- The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. (2025, August 6). ResearchGate.
- Purification by Recrystallization. (n.d.). CUNY.
- How does reaction time impact synthetic product purity and yield? (2023, February 6). Biotage.
- Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. (2013, April 17). YouTube.
- Preparation method for propanamide. (n.d.). Google Patents.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE. (n.d.). Vedantu.
- Effects of salting-in/out-assisted extractions on structural, physicochemical and functional properties of Tenebrio molitor larvae protein isolates. (2021, February 15). PubMed.
- Propanamide. (n.d.). Wikipedia.
- Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM.
- Chemistry of Acid Halides. (2024, September 30). Chemistry LibreTexts.
- Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018, April 1). YouTube.
- hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
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Technical Support Center: Synthesis of 2-(2,6-Dichlorophenoxy)propanamide
Welcome to the technical support guide for the synthesis of 2-(2,6-Dichlorophenoxy)propanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic process. We will explore the origins of common impurities, provide robust analytical methods for their detection, and offer field-proven troubleshooting strategies to optimize your synthesis for purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
The synthesis, typically a Williamson ether synthesis, involves the reaction of 2,6-dichlorophenol with a 2-halopropanamide (e.g., 2-chloropropanamide). Impurities can arise from unreacted starting materials, side reactions, or contaminants in the starting materials themselves.
Table 1: Summary of Common Potential Impurities
| Impurity Name | Chemical Structure (SMILES) | Typical Origin |
| 2,6-Dichlorophenol | OC1=C(Cl)C=CC=C1Cl | Unreacted starting material.[1][2][3] |
| 2-Chloropropanamide | CC(Cl)C(=O)N | Unreacted starting material.[4] |
| Isomeric Dichlorophenols (e.g., 2,4-DCP, 3,5-DCP) | Varies | Impurities present in the 2,6-dichlorophenol starting material.[5] |
| 2-Hydroxypropanamide | CC(O)C(=O)N | Hydrolysis of 2-chloropropanamide under basic conditions. |
| 2-(2,6-Dichlorophenoxy)propanoic Acid | CC(OC1=C(Cl)C=CC=C1Cl)C(=O)O | Hydrolysis of the final amide product during workup or purification.[6] |
| Residual Solvents (e.g., DMF, Acetonitrile, Toluene) | Varies | Incomplete removal after reaction or purification.[7][8][9] |
Q2: My post-reaction analysis shows a significant amount of unreacted 2,6-dichlorophenol. What are the likely causes and how can I resolve this?
This is a common issue and typically points to incomplete deprotonation of the phenol or insufficient reaction time.
Causality and Troubleshooting:
-
Inadequate Base: The pKa of 2,6-dichlorophenol is approximately 6.78, making it more acidic than phenol.[2] However, a sufficiently strong base is still required to drive the formation of the phenoxide anion for the nucleophilic attack.
-
Troubleshooting: Ensure you are using at least one full equivalent of a suitable base (e.g., NaH, K₂CO₃, NaOH). If using a weaker base like K₂CO₃, increasing the reaction temperature can improve efficacy.
-
-
Stoichiometry: An insufficient amount of the electrophile (2-chloropropanamide) will naturally leave unreacted phenol.
-
Troubleshooting: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1 equivalents) of 2-chloropropanamide can help drive the reaction to completion. Be mindful that a large excess can complicate purification.
-
-
Reaction Conditions: Low temperatures or short reaction times may not be sufficient for the reaction to reach completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the temperature (e.g., from room temperature to 50-60 °C) or extending the reaction time.
-
Q3: I've detected an impurity with a mass corresponding to 2-hydroxypropanamide. How is this formed and how can I prevent it?
The formation of 2-hydroxypropanamide is a classic example of a competing side reaction.
Mechanism of Formation:
The reaction is typically run under basic conditions. The hydroxide ions (or other basic species) present in the mixture can act as nucleophiles, attacking the electrophilic carbon of 2-chloropropanamide. This Sₙ2 reaction results in the displacement of the chloride ion to form 2-hydroxypropanamide.
Prevention Strategies:
-
Control Water Content: The primary source of hydroxide is often water in the solvent or reagents. Using anhydrous solvents and freshly dried reagents can significantly suppress this side reaction.
-
Base Selection: Using a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is preferable to stronger nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can favor the desired etherification over the hydrolysis side reaction.
Q4: How can I reliably detect and quantify the key impurities in my product mixture?
A robust analytical method is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for method development and should be validated for your specific system.
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
-
Gradient Elution:
-
A gradient is recommended to resolve both polar (e.g., 2-hydroxypropanamide) and non-polar (e.g., 2,6-dichlorophenol, product) compounds effectively.
Time (min) % Solvent A % Solvent B 0 70 30 20 10 90 25 10 90 26 70 30 30 70 30 -
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
220 nm and 280 nm. The aromatic rings of the product and phenol-related impurities absorb strongly around these wavelengths.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial conditions or a 50:50 mixture). Filter through a 0.45 µm syringe filter before injection.
-
Expected Elution Order: Generally, more polar compounds will elute first. The expected order would be: 2-Hydroxypropanamide -> 2-Chloropropanamide -> 2,6-Dichlorophenol -> this compound. This should be confirmed with impurity standards. For definitive identification, techniques like LC-MS are invaluable.[10][11][12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Significant side reactions. | 1. Monitor reaction by TLC/HPLC; consider increasing temperature or time. 2. Optimize extraction pH and solvent choice; use care during recrystallization. 3. Review "Prevention Strategies" for hydrolysis (FAQ Q3); ensure high-purity starting materials. |
| Product is Oily or Fails to Crystallize | 1. High levels of residual solvent. 2. Presence of multiple impurities preventing lattice formation. | 1. Dry the product under high vacuum for an extended period. 2. Purify the crude material using column chromatography before attempting crystallization. |
| Presence of Isomeric Impurities | 1. The 2,6-dichlorophenol starting material is contaminated with other isomers (e.g., 2,4-DCP).[5] | 1. Source high-purity (>99%) 2,6-dichlorophenol.[3] 2. If unavoidable, these isomers are often difficult to remove by crystallization; preparative HPLC may be required. |
| Formation of 2-(2,6-Dichlorophenoxy)propanoic Acid | 1. Hydrolysis of the product's amide group. This can occur during aqueous workup if conditions are too acidic or basic, especially with heating. | 1. Perform aqueous workups under neutral or mildly acidic/basic conditions at room temperature. 2. Avoid prolonged exposure to strong acids or bases during purification. |
References
- Wikipedia. (2023). 2,6-Dichlorophenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94385, 2-Chloropropanamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344443-16-9, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
- ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6899, 2,6-Dichlorophenol.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Der Pharma Chemica. (2013). Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac.
- Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- PubMed. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
- United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79982, 3-Chloropropanamide.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
- Wikipedia. (2023). Propanamide.
- European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- ResearchGate. (2010). Pharmaceutical Impurities: An Overview.
- Global Substance Registration System. (n.d.). 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID.
- Molecules. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 3. 2,6-二氯苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloropropanamide | C3H6ClNO | CID 94385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichlorophenol | 87-65-0 [chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. rroij.com [rroij.com]
- 12. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Technical Support Center: Stability of 2-(2,6-Dichlorophenoxy)propanamide in Solution
Welcome to the technical support center for 2-(2,6-Dichlorophenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your experiments, ensuring the integrity and accuracy of your results.
Introduction to the Stability of this compound
This compound is a molecule featuring a propanamide group linked to a 2,6-dichlorophenyl moiety via an ether bond. Understanding its stability in solution is critical for a range of applications, from interpreting biological assay results to developing stable formulations. The primary modes of degradation for this compound are anticipated to be hydrolysis of the amide bond and, under more stringent conditions, cleavage of the ether linkage. The stability is significantly influenced by factors such as pH, temperature, and the solvent system used.
This guide will walk you through the potential stability issues, how to identify them, and the steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation in solution?
The two main functional groups of concern are the amide and the ether linkages. The dichlorinated aromatic ring is generally more stable but can be susceptible to degradation under specific conditions (e.g., photolysis), although this is typically a slower process.
Q2: What is the most likely degradation pathway for this compound in aqueous solution?
Based on general principles of organic chemistry, hydrolysis of the amide bond is the most probable primary degradation pathway under both acidic and basic conditions.[1][2] Amide hydrolysis, while often requiring more forcing conditions than ester hydrolysis, will cleave the amide bond to yield 2-(2,6-Dichlorophenoxy)propanoic acid and ammonia (or the ammonium ion in acidic solutions).[3][4]
The ether linkage, being an aryl ether, is generally more stable and resistant to cleavage, especially under basic conditions. Cleavage of the ether bond typically requires strong acidic conditions and elevated temperatures.[5][6]
Q3: How does pH affect the stability of this compound solutions?
The rate of hydrolysis of the amide bond is catalyzed by both acid and base.[1][2] Therefore, you can expect the compound to be least stable at low pH (e.g., pH < 3) and high pH (e.g., pH > 10). The compound will exhibit its maximum stability in the neutral to slightly acidic pH range. It is crucial to buffer your solutions appropriately if they are to be stored for any significant period.
Q4: I am preparing a stock solution in an organic solvent. What are the best practices for storage?
For stock solutions in anhydrous aprotic organic solvents such as DMSO or DMF, the compound should be relatively stable if stored properly. Key recommendations are:
-
Use high-purity, anhydrous solvents.
-
Store at low temperatures (-20°C or -80°C) to minimize any potential degradation.
-
Protect from light to prevent photodegradation.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q5: Can I expect the dichlorophenyl ring to degrade?
While the C-Cl bonds on the aromatic ring are generally stable, chlorinated aromatic compounds can undergo degradation, such as hydrodechlorination, under specific reductive conditions or through microbial action.[7] However, in typical laboratory solutions for in vitro experiments, degradation of the aromatic ring is not expected to be a primary concern compared to hydrolysis of the amide or ether linkages.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, with a focus on identifying and resolving stability-related problems.
Issue 1: I am observing a new, more polar peak in my HPLC analysis after storing my aqueous sample for a few days.
-
Probable Cause: This is a classic sign of hydrolysis of the amide bond. The resulting carboxylic acid, 2-(2,6-Dichlorophenoxy)propanoic acid, is more polar than the parent amide and will therefore have a shorter retention time in reversed-phase HPLC.
-
Troubleshooting Steps:
-
Confirm the Identity of the Degradant: If you have access to a mass spectrometer, analyze the new peak to confirm its mass corresponds to 2-(2,6-Dichlorophenoxy)propanoic acid.
-
Perform a Forced Degradation Study: To confirm the degradation pathway, intentionally degrade a small sample of the compound under mild acidic and basic conditions (see Protocol 1). Analyze the stressed samples by HPLC to see if the peak of interest increases.
-
Mitigation:
-
Prepare fresh solutions for your experiments.
-
If storage is necessary, adjust the pH of your solution to a neutral or slightly acidic range (pH 6-7) and store at 4°C or lower for the shortest possible time.
-
Consider preparing stock solutions in an anhydrous organic solvent and diluting into aqueous buffers immediately before use.
-
-
Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading, but I don't see any obvious new peaks in my chromatogram.
-
Probable Cause:
-
The degradation products may not be UV-active at the wavelength you are using for detection.
-
The degradants might be very polar and eluting in the solvent front, or they could be adsorbing irreversibly to the column.
-
Multiple small degradation peaks may be forming that are difficult to distinguish from the baseline noise.
-
-
Troubleshooting Steps:
-
Use a Mass Spectrometer Detector: If available, use a mass spectrometer to look for the expected masses of potential degradation products, such as 2-(2,6-Dichlorophenoxy)propanoic acid and 2,6-Dichlorophenol.
-
Change HPLC Detection Wavelength: Analyze your sample at a lower wavelength (e.g., 210-220 nm) where more organic molecules have some absorbance.
-
Modify Your HPLC Method: Use a shallower gradient or isocratic elution with a weaker mobile phase to try and retain and resolve any very polar compounds that might be eluting in the void volume.
-
Issue 3: After treating my compound with a strong acid, I see two new peaks in my HPLC.
-
Probable Cause: Under strong acidic conditions, you may be observing both amide hydrolysis and ether cleavage. The two new peaks would likely be 2-(2,6-Dichlorophenoxy)propanoic acid (from amide hydrolysis) and 2,6-Dichlorophenol (from ether cleavage).
-
Troubleshooting Steps:
-
Analyze by LC-MS: Confirm the identities of the two new peaks by their mass-to-charge ratios.
-
Evaluate Reaction Conditions: If ether cleavage is undesirable, avoid using strongly acidic conditions, especially in combination with heat.
-
Summary of Potential Degradation Products
| Degradation Pathway | Condition | Primary Degradation Product(s) |
| Amide Hydrolysis | Acidic or Basic | 2-(2,6-Dichlorophenoxy)propanoic acid + Ammonia/Ammonium |
| Ether Cleavage | Strong Acid | 2,6-Dichlorophenol + 2-Hydroxypropanamide |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Primary Hydrolytic Degradants
This protocol is designed to accelerate the degradation of this compound to identify its primary hydrolysis products.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Set up Degradation Conditions:
-
Acidic: To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Basic: To 1 mL of stock solution, add 1 mL of 1 M NaOH.
-
Neutral: To 1 mL of stock solution, add 1 mL of water.
-
-
Incubation: Incubate all three solutions at 60°C for 24 hours. Also, keep a control sample of the stock solution at 4°C.
-
Neutralization and Dilution:
-
After incubation, cool the solutions to room temperature.
-
Neutralize the acidic solution with 1 M NaOH and the basic solution with 1 M HCl.
-
Dilute all samples (acid-stressed, base-stressed, neutral, and control) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control to identify the degradation peaks.
Protocol 2: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Method Development Considerations:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol in water with a modifier like 0.1% formic acid or trifluoroacetic acid (for acidic conditions) or a low concentration of an ammonium salt (for neutral conditions) is recommended.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. An MS detector is highly beneficial for identifying degradants.
-
Resolution: The method should be able to resolve the parent peak from all significant degradation peaks. A resolution of >2 is generally considered acceptable.
Procedure:
-
Develop an HPLC method that gives a sharp, symmetrical peak for the parent compound.
-
Inject the samples from your forced degradation study (Protocol 1).
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and its degradation products.
-
Once the method is optimized, it can be used to assess the stability of your experimental samples over time.
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Sources
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Resolving Poor Solubility of 2-(2,6-Dichlorophenoxy)propanamide in Assays
Welcome to the technical support center for 2-(2,6-Dichlorophenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in various experimental assays.
Introduction: Understanding the Challenge
This compound possesses a chemical structure with a dichlorinated phenyl ring, which confers significant hydrophobicity.[] This characteristic often leads to poor aqueous solubility, a common hurdle in drug discovery and development that can result in underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[2][3] This guide provides a systematic approach to diagnose and resolve solubility issues, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound "crashing out" of solution. While this compound may be soluble in a pure organic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause its solubility to plummet, leading to precipitation.[4][5] This is a common issue for hydrophobic compounds and is often related to kinetic solubility, where the compound doesn't have sufficient time to establish a stable dissolved state in the new environment.[4]
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[4] While higher concentrations might initially seem to solve the solubility issue, they can introduce their own problems, including direct toxicity to cells or interference with enzyme activity, which can confound your experimental results.[6][7] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[6]
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A: The structure of this compound contains an amide group, which is generally neutral and not readily ionizable. Therefore, altering the pH of the assay buffer is unlikely to have a significant impact on its solubility. However, for compounds with acidic or basic functional groups, pH modification can be a powerful tool to enhance solubility.[8][9]
Q4: Are there alternative solvents to DMSO I can use?
A: Yes, other water-miscible organic solvents, known as co-solvents, can be explored.[10] These include ethanol, polyethylene glycol (PEG), and propylene glycol.[11][12][13] However, it's important to assess the compatibility of these solvents with your specific assay, as they can also have effects on cells or proteins.[13][14] A thorough evaluation of solvent toxicity and interference is recommended.
Troubleshooting Guide: A Stepwise Approach to Resolving Precipitation
If you are encountering precipitation of this compound in your assays, follow this systematic troubleshooting guide.
Step 1: Optimizing the Stock Solution and Dilution Protocol
The initial handling of the compound is critical. A poorly prepared stock solution or an abrupt dilution can be the primary cause of precipitation.
Protocol 1: Optimized Stock Solution Preparation and Serial Dilution
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. A common starting concentration is 10-20 mM.
-
Ensure complete dissolution by gentle warming (to 37°C) and vortexing or sonication.[15] Visually inspect the solution for any undissolved particles.
-
-
Serial Dilution:
-
Instead of a single large dilution, perform a serial dilution of the DMSO stock solution in your assay buffer or cell culture medium.[16]
-
Pre-warm the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound.[15][16]
-
Add the compound stock to the buffer dropwise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[15][16]
-
Diagram 1: Workflow for Optimized Dilution
Caption: A decision-making flowchart for addressing compound precipitation.
Conclusion
Resolving the poor solubility of this compound requires a systematic and multi-faceted approach. By starting with the optimization of basic laboratory techniques and progressively exploring more complex formulation strategies, researchers can overcome this common challenge. This will lead to more accurate and reliable data, which is essential for making informed decisions in the drug discovery and development process.
References
- Improved delivery of poorly soluble compounds using nanoparticle technology: a review. National Center for Biotechnology Information.
- Cyclodextrins in delivery systems: Applications. National Center for Biotechnology Information.
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. National Center for Biotechnology Information.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics.
- Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Medicinal applications of cyclodextrins. National Center for Biotechnology Information.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information.
- Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. Semantic Scholar.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Target Review.
- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine.
- Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate.
- Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research.
- Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
- Technical Support Center: Addressing Compound Precipitation In Vitro. BenchChem.
- Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information.
- Excipients for Solubility and Bioavailability Enhancement. Gattefossé.
- How to prevent "Antibacterial agent 102" precipitation in assays. BenchChem.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information.
- Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Pharmaceutical composition for solubility enhancement of hydrophobic drugs. Google Patents.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Cosolvent. Wikipedia.
- CAY10650 Technical Support Center: Troubleshooting Precipitation in Cell Culture. BenchChem.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.
- N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. National Center for Biotechnology Information.
- Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
- How to prevent compound precipitation during flash column chromatography. Biotage.
- This compound. BOC Sciences.
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Technical Support Center: Stability and Storage of 2-(2,6-Dichlorophenoxy)propanamide
Welcome to the technical support guide for 2-(2,6-Dichlorophenoxy)propanamide. This document provides researchers, scientists, and drug development professionals with essential information to ensure the chemical integrity and stability of this compound during storage and experimentation. Proper handling is critical for reproducible and accurate results.
This guide is structured to provide quick answers through our FAQ section, followed by in-depth troubleshooting for specific issues, and detailed protocols for storage and stability assessment.
Part 1: Quick Reference & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary chemical liabilities of this molecule?
A1: Based on its structure, this compound has three primary potential degradation pathways:
-
Hydrolysis: The amide functional group can be cleaved by water, especially under acidic or basic conditions, to form 2-(2,6-dichlorophenoxy)propanoic acid and ammonia.[1][2][3][4]
-
Oxidation: The ether linkage is susceptible to oxidative cleavage, a process that can be initiated by atmospheric oxygen (autoxidation) and accelerated by heat or light.[5][6]
-
Photodegradation: Chlorinated aromatic compounds can be sensitive to light, particularly UV radiation, which can initiate degradation.[7][8][9]
Q2: What are the ideal storage conditions for the solid compound?
A2: To minimize degradation, the solid compound should be stored with the following precautions:
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows the kinetics of all potential degradation reactions (hydrolysis, oxidation). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis.[10] |
| Light | Protect from Light (Amber Vial) | Prevents initiation of photodegradation pathways.[7] |
| Container | Tightly Sealed Vial | Prevents ingress of atmospheric moisture and oxygen. |
Q3: How should I prepare and store stock solutions?
A3: Once in solution, the compound may be more susceptible to degradation.
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO, DMF, or Acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage, and always avoid aqueous solutions with acidic or basic buffers.
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[11] The container headspace should be minimized to reduce the amount of available oxygen.[12]
-
Handling: Before opening, allow vials to equilibrate to room temperature to prevent condensation of atmospheric moisture into the cold solution.[13]
Q4: What are the visible signs of degradation?
A4: While analytical confirmation is necessary, visual cues can indicate potential degradation. These include:
-
Change in Color: Development of a yellow or brown tint.
-
Change in Physical State: Clumping of the powder, indicating moisture absorption.
-
Reduced Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of this compound.
Issue 2.1: My analytical results (e.g., HPLC, LC-MS) show declining purity or the appearance of new peaks.
This is the most common indicator of chemical degradation. The identity of the new peaks can provide clues to the degradation mechanism.
Logical Troubleshooting Flow:
Troubleshooting workflow for purity issues.
-
Plausible Cause & Explanation: The appearance of a new peak with a mass corresponding to the carboxylic acid (C₉H₈Cl₂O₃) strongly suggests hydrolysis of the amide bond.[1][4] Other peaks may indicate oxidative or photodegradative processes.
-
Solution: Conduct a forced degradation study (see Protocol 3.2) to intentionally generate and identify potential degradants. This provides reference standards to confirm the identity of impurities in your stored samples. Ensure all future handling adheres strictly to the recommended protocols.
Issue 2.2: I am observing poor reproducibility in my biological or chemical assays.
Poor reproducibility is often a downstream effect of compound instability. A declining concentration of the active parent compound will lead to inconsistent results.
-
Plausible Cause & Explanation: If the compound is degrading in your stock solution or even in the assay buffer, the effective concentration will decrease over time. Amide hydrolysis can be accelerated by acidic or basic pH conditions commonly found in biological buffers.[14]
-
Solution:
-
Quantify Stock Solution: Use a freshly prepared standard to accurately quantify the concentration of your aged stock solution via a validated analytical method (e.g., HPLC-UV, qNMR).
-
Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of the experiment. Sample at time zero and at the end of the experiment, then analyze by HPLC to check for degradation.
-
Remediation: If instability is confirmed, prepare fresh stock solutions more frequently. If instability occurs in the assay buffer, you may need to adjust the buffer pH (if possible) or reduce the incubation time.
-
Part 3: Protocols for Stability Assessment & Storage
Protocol 3.1: Recommended Long-Term Storage Protocol
This protocol outlines the best practices for storing this compound to ensure its long-term stability.
Materials:
-
High-purity this compound (solid)
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas source with a drying trap
-
-20°C and -80°C freezers
-
Anhydrous, aprotic solvent (e.g., DMSO)
Procedure for Solid Storage:
-
Verify the purity of the incoming material using your preferred analytical method (e.g., HPLC, LC-MS, NMR).
-
Weigh the desired amount of solid into a clean, dry amber glass vial.
-
Flush the vial's headspace with a gentle stream of inert gas (Argon or Nitrogen) for 15-30 seconds to displace air and moisture.[10]
-
Immediately and tightly seal the vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, batch number, date, and storage conditions.
-
Store the vial in a designated -20°C freezer, protected from light.[7]
Procedure for Solution Storage:
-
Using an inert atmosphere glovebox or Schlenk line is highly recommended.
-
Dissolve the compound in anhydrous aprotic solvent to the desired concentration.
-
Dispense the solution into single-use aliquots in amber glass vials.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -80°C.
Protocol 3.2: Workflow for a Forced Degradation Study
A forced degradation or "stress testing" study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[15] This is a core requirement of ICH guidelines for drug development.[14][16][17] The goal is to achieve 5-20% degradation, not complete destruction of the compound.[16]
Workflow for a forced degradation study.
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Parameters | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | Amide Hydrolysis[4][16] |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60°C) | Amide Hydrolysis[1][16] |
| Oxidation | 3-30% H₂O₂ at room temperature | Ether Cleavage, Aromatic Ring Oxidation[16] |
| Photostability | Expose solid & solution to light (ICH Q1B options) | Photodegradation[15] |
| Thermal | Expose solid & solution to dry heat (e.g., 80°C) | Thermolysis |
Analysis: After exposure, samples are analyzed by a stability-indicating HPLC method (a method capable of separating the parent compound from all degradants). LC-MS is used to obtain mass information for the new peaks to aid in structural elucidation.
Part 4: Understanding the Chemistry of Degradation
A deeper understanding of the chemical mechanisms of degradation empowers scientists to proactively prevent it.
Mechanism 4.1: Amide Hydrolysis
Amide hydrolysis is the cleavage of the C-N bond by water. This reaction is typically slow at neutral pH but is significantly catalyzed by acid or base.[2][3]
-
Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by water.[4][18]
-
Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The amide anion is a poor leaving group, but under harsh conditions (heat), the C-N bond can break.[1][2]
Primary hydrolysis pathways.
Part 5: References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Resolve Mass Laboratories. Retrieved from [Link]
-
Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. (2006). National Institutes of Health. Retrieved from [Link]
-
Handling Your Analytical Reference Standards. (2012). Restek. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Oxidation mechanism of diethyl ether: a complex process for a simple molecule. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Kamboj, A. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Retrieved from [Link]
-
Photo-Chemical Degradation of 2, 4- Dichlorophenoxyacetic acid (2, 4-D) in the Effluent. (2011). Iranian Journal of Environmental Health Science & Engineering. Retrieved from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Best Practices For Handling, Preparing, And Storing ICP Standards. (n.d.). Inorganic Ventures. Retrieved from [Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus. (2002). American Society for Microbiology. Retrieved from [Link]
-
Archer, W. L., & Bozer, K. B. (1964). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]
-
How to Store Reference Standards. (2024). YouTube. Retrieved from [Link]
-
Archer, W. L., & Bozer, K. B. (1964). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]
-
Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. (2021). Water Science & Technology. Retrieved from [Link]
-
Mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]
-
Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Fe2O2/CeO2/Ag Composite Nanoparticles under Ultraviolet. (2019). Journal of Advances in Environmental Health Research. Retrieved from [Link]
-
Enhanced photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from freshwater and industrial wastewater using TiO2–CuO–clay soil nanocomposites. (2025). Scientific Reports. Retrieved from [Link]
-
Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible l. (2021). ProQuest. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved from [Link]
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- 2. One moment, please... [chemistrysteps.com]
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- 18. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of Dichlorophenyl Compound Purification
Welcome to the technical support center dedicated to the purification of dichlorophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. Dichlorophenyl moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and specialty materials. The position of the chlorine atoms on the phenyl ring dramatically influences the compound's physical, chemical, and biological properties, making the isolation of the desired isomer in high purity a critical, yet non-trivial, step in synthesis and manufacturing.[1][2][3][4]
This guide moves beyond simple protocols. It aims to provide you with the in-depth understanding and practical troubleshooting strategies needed to overcome common purification hurdles. We will delve into the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Safety First: Handling Dichlorophenyl Compounds
Before commencing any purification protocol, it is imperative to handle dichlorophenyl compounds with the utmost care. These compounds can be hazardous, and proper personal protective equipment (PPE) is non-negotiable.
Frequently Asked Safety Questions:
-
What are the primary hazards associated with dichlorophenyl compounds? Many dichlorophenyl derivatives are irritants to the eyes, skin, and respiratory system.[5] Some may be toxic if inhaled, ingested, or absorbed through the skin.[5] Always consult the specific Safety Data Sheet (SDS) for the compound you are working with.
-
What PPE is required? At a minimum, wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Work in a well-ventilated fume hood is essential to avoid inhalation of vapors or dust.[7][8]
-
What should I do in case of accidental exposure?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5]
-
Inhalation: Move to fresh air immediately.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.[5][7]
-
Troubleshooting Purification Techniques
The purification of dichlorophenyl compounds often presents challenges due to the presence of positional isomers and other process-related impurities.[9][10] The subtle differences in the physical properties of these isomers, such as boiling and melting points, make their separation particularly difficult.[9][11][12]
2.1. Column Chromatography
Column chromatography is a workhorse technique for the purification of dichlorophenyl compounds. However, achieving baseline separation of isomers can be challenging.
Troubleshooting Common Chromatography Problems:
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution (Overlapping Peaks) | Mobile phase polarity is not optimized. | Systematically vary the solvent ratio to improve separation. For closely related isomers, a shallow gradient elution can be effective.[13][14] |
| Column is overloaded. | Reduce the amount of sample loaded onto the column.[13] | |
| Flow rate is too high. | Chiral separations, in particular, often benefit from lower flow rates to maximize interaction with the stationary phase.[13] | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., acidic silica). | Add a mobile phase modifier. A small amount of a basic additive like triethylamine can improve the peak shape for basic compounds, while an acidic additive like acetic acid can help with acidic compounds.[13] |
| The sample solvent is too strong. | Dissolve the sample in the mobile phase or a weaker solvent.[13] | |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase.[15] |
| The compound has decomposed on the column. | Test the stability of your compound on silica gel before running a column.[16] Consider using a less acidic stationary phase like alumina.[14] |
Workflow for Troubleshooting Poor Chromatographic Separation:
Caption: Troubleshooting workflow for poor chromatographic separation.
2.2. Crystallization
Crystallization is a powerful technique for purifying solid dichlorophenyl compounds, especially for separating isomers with different melting points.[9] However, success is highly dependent on the choice of solvent and cooling rate.
Troubleshooting Common Crystallization Problems:
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent. | Re-dissolve the oil by heating and add a small amount of additional solvent.[17] A slower cooling rate can also be beneficial.[17] Consider a different solvent or a solvent/anti-solvent system.[15][17] |
| Significant impurities are present. | Perform a preliminary purification step, such as column chromatography, before crystallization. | |
| No Crystals Form | The solution is not supersaturated. | If the mother liquor is clear, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[14] You can also try to slowly evaporate some of the solvent. |
| The solution is supersaturated but crystal nucleation is slow. | Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[14] | |
| Poor Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound.[18][19] |
| The cooling process was too fast, leading to the co-precipitation of impurities. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[9][19] | |
| Inefficient separation of the mother liquor. | Ensure thorough filtration and consider washing the crystals with a small amount of cold solvent.[9] |
2.3. Distillation
For liquid dichlorophenyl compounds, distillation is a common purification method. The primary challenge lies in separating isomers with very close boiling points.[9][11][12]
Troubleshooting Common Distillation Problems:
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Isomers | Boiling points of the isomers are too close for the column's efficiency. | Use a fractional distillation column with a higher number of theoretical plates (e.g., a longer column or one with more efficient packing).[9] |
| Column flooding or channeling. | Optimize the distillation rate (heat input) to ensure proper vapor-liquid equilibrium.[9] | |
| Inefficient Separation | The relative volatility of the isomers is too low. | Consider extractive distillation, which involves adding a solvent that alters the relative volatilities of the isomers.[9][20] |
Frequently Asked Questions (FAQs)
-
Q1: Why is the separation of dichlorophenyl isomers so challenging? A1: The difficulty arises from the very similar physical properties of the isomers, particularly their close boiling points, which makes separation by conventional fractional distillation inefficient.[9][11][12] Their similar polarities can also pose a challenge for chromatographic separation.
-
Q2: What are the most effective methods for purifying 1,4-dichlorobenzene from its isomers? A2: Fractional crystallization is highly effective due to the significantly higher melting point of 1,4-dichlorobenzene compared to its ortho and meta isomers.[9] This allows the para isomer to selectively crystallize out of a cooled solution.
-
Q3: Can chemical methods be used to remove specific isomers? A3: Yes, selective chemical reactions can be employed. For instance, selective chlorination can be used to remove m-dichlorobenzene from a mixture, as it reacts at a much faster rate than the ortho and para isomers.[9]
-
Q4: What analytical techniques are recommended for assessing the purity of dichlorophenyl compounds? A4: A combination of techniques is often necessary for a comprehensive purity profile.[10]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile isomers and impurities.[10][21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[10][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the desired product and any isolated impurities.[10]
-
Logical Flow for Purity Analysis:
Caption: A multi-technique approach for comprehensive purity analysis.
Protocols
4.1. Protocol: Purification of 1,4-Dichlorobenzene by Fractional Crystallization
This protocol describes the purification of 1,4-dichlorobenzene from a mixture containing its ortho and meta isomers.
Materials:
-
Crude dichlorobenzene isomer mixture
-
Suitable solvent (e.g., ethanol, methanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the crude dichlorobenzene mixture into an Erlenmeyer flask. Add a minimal amount of a suitable solvent in which the 1,4-isomer has lower solubility at cold temperatures compared to the other isomers.
-
Heating: Gently heat the mixture with stirring until all the solid dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. This slow cooling is crucial for the formation of pure crystals.[9]
-
Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the crystallization of the 1,4-dichlorobenzene.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.[9]
-
Drying: Dry the purified crystals, for example, by air drying followed by placing them in a desiccator under vacuum.
-
Purity Check: Analyze the purity of the obtained crystals using an appropriate analytical technique such as GC-MS or HPLC. If the purity is not satisfactory, a second recrystallization may be necessary.[15]
4.2. Protocol: HPLC Analysis of Dichlorophenyl Isomers
This protocol provides a general method for the separation of dichlorophenyl isomers using reverse-phase HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water
-
Sample of dichlorophenyl compound dissolved in the mobile phase
Procedure:
-
Sample Preparation: Prepare a stock solution of the dichlorophenyl compound by dissolving a known amount in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[21]
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: A gradient of acetonitrile and water may be necessary to achieve optimal separation. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[23]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[23]
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Interpretation: Identify the peaks corresponding to the different isomers based on their retention times (if known) or by running standards. Calculate the relative peak areas to determine the isomeric purity.
References
- BenchChem. (n.d.). Technical Support Center: Purification of (2r)-2-(3,4-Dichlorophenyl)oxirane by Column Chromatography.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC).
- NJ.gov. (n.d.). Common Name: DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY.
- Benchchem. (n.d.). A Comparative Guide to Impurity Profiling of (2R)-2-(3,4-Dichlorophenyl)oxirane: GC-MS, HPLC, and SFC Methodologies.
- Benchchem. (n.d.). Removing isomeric impurities from 1,4-Dichlorobenzene synthesis.
- Aaron Chemicals. (2024). Safety Data Sheet - (2S)-2-(3,4-dichlorophenyl)oxirane.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (2019). 2,5-Dichlorophenol - Safety Data Sheet.
- CrystEngComm. (2024). Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Benchchem. (n.d.). identifying impurities in 5-(3,4-Dichlorophenyl)-5-oxovaleric acid samples.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Google Patents. (n.d.). US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent.
- Google Patents. (n.d.). US3170961A - Process for separating dichlorobenzene isomers.
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- PMC - NIH. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
- ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2025). Influence of chlorine substituents on biological activity of chemicals: a review.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2,5-Dichloropyrazine.
- RASĀYAN J. Chem.. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Benchchem. (n.d.). overcoming challenges in the purification of 6-(4-Chlorophenyl)-2-formylphenol.
Sources
- 1. eurochlor.org [eurochlor.org]
- 2. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. agilent.com [agilent.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00684D [pubs.rsc.org]
- 12. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
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Technical Support Center: Optimizing HPLC Separation for 2-(2,6-Dichlorophenoxy)propanamide Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of 2-(2,6-Dichlorophenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the HPLC separation of its isomers. The content is structured in a question-and-answer format to directly address common challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not achieving any separation of my this compound isomers on a standard C18 column?
Answer: The isomers of this compound are likely enantiomers (non-superimposable mirror images) or diastereomers. These types of isomers have identical or very similar physicochemical properties, such as hydrophobicity and polarity.[1] Standard achiral stationary phases, like C18, separate compounds primarily based on these properties and therefore typically cannot differentiate between enantiomers.[1][2]
To achieve separation, a chiral environment is necessary. This is accomplished by using a Chiral Stationary Phase (CSP) . The CSP creates transient, diastereomeric complexes with the individual enantiomers, which have different energy levels and stability.[3][4] This difference in interaction strength with the stationary phase leads to different retention times and, consequently, separation.
The fundamental principle of chiral recognition requires at least three points of interaction between the chiral selector of the CSP and the analyte, where at least one interaction is stereochemically dependent.[3] For a molecule like this compound, these interactions can include hydrogen bonding (with the amide group), dipole-dipole interactions, and π-π interactions (with the dichlorophenyl ring).
Q2: I need to develop a separation method from scratch. What is a good starting point for column and mobile phase selection?
Answer: A systematic screening approach is the most efficient way to develop a chiral separation method.[5][6] Since prior information on this specific compound is scarce, we begin with the most broadly applicable CSPs for amide-containing compounds.
Recommended Starting Point: Chiral Stationary Phase (CSP) Selection
Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including aromatic amides.[7][8][9] It is highly recommended to screen a few different polysaccharide columns to find the best selectivity.
| CSP Category | Recommended Columns (Examples) | Primary Interaction Mechanisms |
| Amylose Derivatives | Chiralpak® AD-H, AY-3 | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion.[7] |
| Cellulose Derivatives | Chiralcel® OD-H, OJ-RH | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion.[10] |
Recommended Starting Mobile Phases
The choice of mobile phase is coupled to the chromatography mode (Normal Phase, Reversed-Phase, or Polar Organic).
| Mode | Typical Mobile Phase | Key Characteristics & Tips |
| Normal Phase (NP) | Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Often provides the best selectivity. Start with 90:10 (Hexane:Alcohol) and adjust. For the amide, add a basic modifier like 0.1% Diethylamine (DEA) to improve peak shape.[7][10] |
| Polar Organic (PO) | Acetonitrile (ACN) / Methanol (MeOH) or EtOH | Good alternative if solubility in hexane is poor. Start with 100% MeOH or 100% ACN and screen mixtures. Also benefits from 0.1% DEA. |
| Reversed-Phase (RP) | Water / ACN or MeOH with buffer/additive | Use only with compatible CSPs (e.g., Chiralcel OJ-RH). Can be useful for LC-MS applications. Start with 50:50 Water:ACN with 0.1% Formic Acid or a 10-20 mM buffer.[8][11] |
Below is a logical workflow for your initial method development.
Caption: Systematic workflow for chiral method development.
Q3: My isomer peaks are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape, particularly tailing, is a common issue when analyzing amine- or amide-containing compounds.[12] It compromises both resolution and quantification accuracy. The primary causes and their solutions are outlined below.
Cause 1: Secondary Interactions with Residual Silanols The silica backbone of most CSPs contains acidic silanol groups (-Si-OH). The amide group in your analyte can interact strongly with these sites, causing peak tailing.[7][11]
-
Solution: Add a basic modifier to your mobile phase. This additive competes with your analyte for the active silanol sites, masking them and preventing unwanted interactions.[8]
-
For Normal Phase / Polar Organic Mode: Add 0.05% - 0.2% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[10] DEA is often more effective.
-
For Reversed-Phase Mode: Ensure the mobile phase pH is appropriate. Using a buffer (e.g., 10-20 mM ammonium bicarbonate) can help.
-
Cause 2: Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, asymmetric peaks. Chiral columns are particularly susceptible to overloading.[11][12]
-
Solution: Reduce the sample concentration. Prepare a dilution series (e.g., 1.0, 0.5, 0.2, and 0.1 mg/mL) and inject each. If peak shape improves significantly at lower concentrations, you were likely overloading the column.[7]
Cause 3: Contaminated Column Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause peak tailing.[13]
-
Solution: Implement a column washing procedure. Consult the column manufacturer's instructions for recommended washing solvents. For many polysaccharide CSPs, flushing with a strong solvent like isopropanol or ethanol can be effective.[11][13]
Q4: I have some separation, but the resolution is poor (Rs < 1.5). How can I optimize it?
Answer: Achieving a resolution (Rs) of at least 1.5 is crucial for accurate quantification. If you have initial separation, you are in a great position to optimize. Here are the key parameters to adjust.
1. Mobile Phase Composition (Organic Modifier) The type and percentage of the organic modifier (typically an alcohol in normal phase) is the most powerful tool for optimizing selectivity (α) and resolution.[2][14]
-
Action: Systematically vary the ratio of your mobile phase components. If you are using Hexane/IPA (90:10), try 95:5, 90:10, 85:15, and 80:20.
-
Action: Change the alcohol modifier. The choice between methanol, ethanol, and isopropanol can dramatically alter selectivity.[15] For example, switching from IPA to EtOH may invert the elution order or significantly improve resolution.
2. Temperature Temperature affects the thermodynamics of the chiral recognition process in complex ways.[11] It is an important parameter to screen.
-
Action: Use a column oven to analyze your sample at different temperatures. A good range to screen is 15°C, 25°C, and 40°C.
-
Insight: Lower temperatures often enhance the subtle interactions responsible for chiral recognition, increasing selectivity and resolution.[11] However, the opposite can also occur, and higher temperatures can improve peak efficiency.[16] This parameter must be evaluated empirically.
3. Flow Rate Chiral separations are often sensitive to flow rate. Slower flow rates increase the residence time of the analyte on the column, allowing for more interactions with the CSP.[7]
-
Action: If your standard flow rate is 1.0 mL/min, evaluate the separation at 0.8 mL/min and 0.5 mL/min. While this increases run time, the improvement in resolution can be significant.
The logical relationship between these optimization steps is shown below.
Caption: Hierarchy of parameters for resolution optimization.
Q5: My retention times are drifting between injections. What causes this and how can I fix it?
Answer: Stable retention times are critical for reliable analysis. Drifting retention is usually caused by an unstable system.
Cause 1: Insufficient Column Equilibration Chiral stationary phases, especially in normal phase, can take a long time to fully equilibrate with the mobile phase.
-
Solution: Before starting your analytical run, flush the column with the mobile phase for at least 30-60 minutes, or until you see a stable baseline. This corresponds to flushing with 20-30 column volumes.[7]
Cause 2: Mobile Phase Instability The composition of the mobile phase can change over time.
-
Evaporation: Highly volatile components (like hexane) can evaporate, changing the solvent ratio and strengthening the mobile phase, which leads to shorter retention times.
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and minimize headspace.[2]
-
-
Inadequate Mixing: If solvents are not thoroughly mixed, the composition being drawn by the pump can vary.
-
Solution: Ensure you thoroughly mix your mobile phase after preparation, especially after adding minor components like DEA.
-
Cause 3: Temperature Fluctuations As discussed, temperature affects retention. If the ambient lab temperature changes, so will your retention times.
-
Solution: Always use a thermostatically controlled column oven. Set it to a stable temperature, for example, 25°C or 30°C, even if you are not actively using temperature to optimize the separation.[2][12]
Experimental Protocols
Protocol 1: General Purpose Chiral Screening
-
Sample Preparation: Dissolve your this compound sample in the initial mobile phase (e.g., Hexane/IPA 90:10) to a concentration of 0.5 mg/mL.[7]
-
Column Installation: Install the first chiral column to be screened (e.g., an amylose-based CSP).
-
System Equilibration: Equilibrate the column with the initial mobile phase (e.g., Hexane/IPA 90:10 + 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Injection: Inject 5-10 µL of the sample.
-
Data Acquisition: Run the analysis for a sufficient time to ensure all peaks have eluted.
-
Evaluation: Examine the chromatogram for any sign of peak splitting or separation.
-
Repeat: Repeat steps 2-6 for each column and each mobile phase condition you plan to screen.
References
- BenchChem. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Crawford Scientific. (2025).
- BenchChem. (2025).
- Phenomenex. (2025).
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- BenchChem. (2025). Chiral Separation of N,N-Dimethyl-3-(piperidin-3-yl)propanamide Enantiomers.
- Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Taylor & Francis Online. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID.
- Theseus. (2018).
- LCGC International. (2023).
- Taylor & Francis Online. (n.d.). A new diamide‐type chiral stationary phase for chiral resolution by normal and reversed phase HPLC.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- PubMed. (n.d.). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- SIELC Technologies. (n.d.). Separation of Propanamide on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties.
- Phenomenex. (n.d.).
- Chiralpedia. (2022).
- National Institutes of Health (NIH). (n.d.).
- Pfizer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- SIELC Technologies. (n.d.). Separation of 2-(2,4-Dichlorophenoxy)propan-2-ol on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- ResearchGate. (2019).
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- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Matrix Effects in LC/MS Analysis of Propanamide Herbicides
Welcome to the Technical Support Center for LC/MS analysis of propanamide herbicides. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with matrix effects in their analytical workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these common issues, ensuring the accuracy and reliability of your results.
Section 1: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems associated with matrix effects during the LC/MS analysis of propanamide herbicides.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Q: My calibration curves are inconsistent, and the quantification of propanamide herbicides in my samples is highly variable. What could be the cause?
A: Inconsistent calibration curves and poor reproducibility are classic symptoms of uncompensated matrix effects. Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2][3]
Probable Causes & Solutions:
-
Cause: Co-eluting matrix components are interfering with the ionization of your target propanamide herbicides.[1][4] In complex matrices like food or environmental samples, endogenous substances such as lipids, proteins, and salts can significantly impact the ionization process in the mass spectrometer source.[1]
-
Solution 1: Optimize Chromatographic Separation. The goal is to separate the target analytes from the interfering matrix components.
-
Action: Adjust the gradient profile of your liquid chromatography (LC) method. A shallower gradient can improve the resolution between your herbicides and matrix interferences.
-
Action: Experiment with different stationary phases. A column with a different selectivity might provide the necessary separation. For highly polar herbicides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[5][6]
-
-
Solution 2: Enhance Sample Preparation. A more rigorous cleanup will remove a larger portion of the interfering matrix components before LC/MS analysis.[7][8]
-
Action: Implement or optimize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This method is widely used for pesticide residue analysis in food and agricultural samples and involves an extraction and cleanup step.[9][10][11][12][13]
-
Action: For particularly complex matrices, consider adding a dispersive solid-phase extraction (d-SPE) cleanup step to your QuEChERS protocol. Sorbents like C18, graphitized carbon black (GCB), or primary secondary amine (PSA) can remove different types of interferences.[5][14]
-
-
Solution 3: Employ Matrix-Matched Calibration. This technique compensates for matrix effects by preparing calibration standards in a blank matrix extract that is free of the target analytes.[15][16][17][18] This ensures that the standards and samples experience similar ionization suppression or enhancement.[15][16]
-
Solution 4: Utilize Internal Standards. The addition of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[19][20][21] The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[20] If a SIL standard is unavailable or too costly, a structural analog can sometimes be used, but its effectiveness must be carefully validated.[21]
Issue 2: Significant Ion Suppression Observed
Q: I've confirmed significant ion suppression in my analysis using a post-column infusion experiment. How can I minimize this effect?
A: Observing ion suppression is a clear indication that co-eluting matrix components are competing with your propanamide herbicides for ionization.[4][22][23] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[23][24]
Probable Causes & Solutions:
-
Cause: High concentrations of non-volatile salts or other endogenous materials in the sample extract are altering the physical properties of the ESI droplets, hindering the efficient transfer of analyte ions into the gas phase.[4][23]
-
Solution 1: Sample Dilution. A simple yet effective strategy is to dilute the sample extract.[7]
-
Action: Perform a dilution series (e.g., 1:5, 1:10, 1:20) of your sample extract with the initial mobile phase. Analyze the diluted samples to find a dilution factor that reduces the matrix effect to an acceptable level while maintaining sufficient sensitivity for your target herbicides. A 10-fold dilution has been shown to significantly reduce matrix effects in many cases.[25]
-
-
Solution 2: Change Ionization Source or Mode. Different ionization techniques have varying susceptibilities to matrix effects.
-
Action: If available, switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less prone to ion suppression from non-volatile matrix components.[4][23]
-
Action: If your propanamide herbicides can be ionized in negative mode, switching from positive to negative ESI can sometimes reduce interferences, as fewer matrix components may ionize in this mode.[23]
-
-
Solution 3: Advanced Sample Cleanup. Targeted cleanup can remove the specific classes of compounds causing suppression.
-
Action: If you suspect phospholipids are the main issue (common in fatty matrices), incorporate a cleanup step specifically designed to remove them, such as using a sorbent like Z-Sep.
-
Workflow for Troubleshooting Matrix Effects
Caption: A decision-making workflow for addressing matrix effects.
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC/MS analysis?
A: Matrix effects refer to the influence of all components in a sample, other than the analyte of interest, on the analyte's signal intensity during mass spectrometric detection.[1] These effects typically manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] They arise during the ionization process in the MS source when co-eluting matrix components interfere with the ionization of the target analyte.[4]
Q2: Why are propanamide herbicides susceptible to matrix effects?
A: The susceptibility of propanamide herbicides to matrix effects is not necessarily inherent to their chemical structure but is largely dependent on the complexity of the sample matrix in which they are being analyzed (e.g., soil, water, food products). When analyzing these herbicides in complex matrices, numerous other compounds are co-extracted. If these co-extractives elute from the LC column at the same time as the herbicides, they can interfere with the ionization process.[4]
Q3: What is the difference between matrix-matched calibration and the use of an internal standard?
A:
-
Matrix-Matched Calibration (MMC): This method aims to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract, so both the standards and the samples have a similar matrix composition. This assumes that the matrix effect is consistent across all samples of the same type.[15][16]
-
Internal Standard (IS): This method aims to correct for matrix effects on a per-sample basis. A known amount of a compound (ideally a stable isotope-labeled version of the analyte) is added to every sample, standard, and blank at the beginning of the sample preparation process.[20][26] Because the IS is chemically and physically very similar to the analyte, it experiences the same losses during sample prep and the same degree of ion suppression or enhancement in the MS source. By calculating the ratio of the analyte response to the IS response, these variations can be normalized.[26]
Comparison of Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Optimized Sample Cleanup | Remove interferences | Reduces ion suppression, improves instrument robustness | Can be time-consuming, potential for analyte loss |
| Chromatographic Separation | Separate analyte from interferences | Directly addresses the root cause of co-elution | May require significant method development, may not be possible for all interferences |
| Sample Dilution | Reduce concentration of interfering compounds | Simple and quick | Reduces sensitivity, may not be suitable for trace analysis |
| Matrix-Matched Calibration | Compensate for consistent matrix effects | Effective for specific matrix types | Requires a representative blank matrix, assumes low inter-sample variability |
| Internal Standard (SIL) | Correct for sample-specific matrix effects | Highly accurate, corrects for both matrix effects and recovery losses | SIL standards can be expensive or unavailable |
| Standard Addition | Calibrate within each sample | Very accurate for complex and variable matrices | Labor-intensive, not practical for high-throughput analysis[21] |
Q4: How do I perform a post-column infusion experiment to diagnose matrix effects?
A: A post-column infusion experiment is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Infuse a standard solution of your propanamide herbicide at a constant flow rate into the LC eluent stream after the analytical column and just before the mass spectrometer's ion source, using a T-fitting.
-
Set up your LC-MS/MS system to monitor the signal of the infused standard.
-
-
Execution:
-
Begin the infusion and allow the signal of the standard to stabilize, establishing a baseline.
-
Inject a blank matrix extract (prepared using your standard sample preparation method).
-
Run your typical chromatographic gradient.
-
-
Analysis:
-
Monitor the signal of the infused standard throughout the chromatographic run.
-
Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of matrix components causing the effect.
-
Caption: Experimental setup for post-column infusion analysis.
Section 3: Key Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Propanamide Herbicides in a Vegetable Matrix
This protocol is a general guideline and should be optimized for your specific matrix and target analytes.
-
Homogenization:
-
Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[27] For samples with low water content, add an appropriate amount of reagent water to bring the total water content to ~80%.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.[10]
-
If required, add your internal standard solution at this stage.[27]
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).[10][27] It is important to add the solvent before the salts to prevent an exothermic reaction that could degrade analytes.[27]
-
Immediately cap and shake vigorously for 1 minute.[27]
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing magnesium sulfate and a sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented matrices).
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC/MS analysis. It may be necessary to dilute the final extract to further minimize matrix effects.[25]
-
References
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
- Clavijo, S., Avivar, J., & Cerdà, V. (2021).
- FAO AGRIS. (2022). Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. [Link]
- Providion Group. How can I identify Ion Suppression in Biological Sample Analysis? [Link]
- LC-MS. Electrospray Ionization (ESI)
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences. [Link]
- OneLab. (2024).
- AZoM. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. [Link]
- YouTube. (2023).
- van der Burg, M. J., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(5), 1236-1245. [Link]
- ZefSci. (2023).
- Wikipedia. Ion suppression (mass spectrometry). [Link]
- Trufelli, H., Famiglini, G., & Cappiello, A. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- secrets of science. (n.d.). New approach for analysis of pesticide residues. [Link]
- GERSTEL. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. [Link]
- Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization tandem mass spectrometry analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. [Link]
- Restek Resource Hub. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
- Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1228. [Link]
- Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- ResearchGate. (2023). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. [Link]
- ResearchGate. (2006).
- Chromatography Online. (2007).
- Phenomenex. (2024). QuEChERS Method for Pesticide Residue Analysis. [Link]
- ResearchGate. (2023).
- YouTube. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis. [Link]
- NorthEast BioLab. (n.d.).
- Kaczyński, P. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 524-531. [Link]
- ResearchGate. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. [Link]
- Agilent. (n.d.).
- Fakhari, A. R., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5496-5510. [Link]
- ResearchGate. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. [Link]
- Digital CSIC. (2021).
- Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(28), 7797-7814. [Link]
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Technical Support Center: Automated Optimization for Multistep Synthesis
Welcome to the technical support center for automated synthesis optimization. This guide is designed for researchers, chemists, and drug development professionals who are leveraging automated platforms to accelerate their multistep synthesis workflows. Here, we address common challenges through a combination of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: From Unexpected Outcomes to Optimized Solutions
This section provides direct, actionable advice for specific issues encountered during automated synthesis experiments. Each entry follows a diagnostic approach to help you identify the root cause and implement an effective solution.
Issue 1: Why is my reaction yield consistently low or variable despite the optimization algorithm running?
This is one of the most common frustrations in automated synthesis. While the optimizer explores the defined parameter space, consistently poor results often point to a fundamental issue that the algorithm cannot overcome on its own.
Potential Causes & Diagnostic Workflow:
-
Inaccurate Reagent/Stock Solution Concentration: The platform's liquid handler is precise, but its accuracy depends on the concentrations you provide. Small errors in stock solution preparation can propagate significantly.
-
Reagent Instability or Degradation: Are your reagents sensitive to air, moisture, or light? The environment inside an automated platform, including temperature fluctuations and exposure during multiple sampling events, can degrade sensitive compounds.
-
Poor Mixing or Mass Transfer Limitations: In heterogeneous reactions or viscous solutions, the standard mixing parameters may be insufficient, leading to localized concentration gradients and incomplete reactions. This is a known challenge in scaling down reactions.
-
Incorrect Temperature Probing: Is the temperature sensor accurately reflecting the internal reaction temperature? A poorly calibrated or misplaced probe can lead to significant deviations from the setpoint.
-
Sub-optimal Parameter Space: The optimization algorithm is only as good as the boundaries you set. If the ideal reaction conditions lie outside your defined experimental space, the optimizer will only find the best sub-optimal result.
Diagnostic & Solution Protocol:
-
Verify Stock Solutions:
-
Action: Prepare a fresh batch of all critical stock solutions.
-
Validation: Use an orthogonal method (e.g., UV-Vis spectroscopy, HPLC with a calibration curve, or NMR with an internal standard) to confirm the concentration of the new and old solutions.
-
-
Assess Reagent Stability:
-
Action: Run a time-course experiment. Prepare the reagent as you would for an automated run and sample it periodically over the typical experiment duration, analyzing for degradation products via HPLC or LC-MS.
-
Solution: If degradation is observed, consider using an inert gas overlay (e.g., Argon or Nitrogen) for the reagent vials, chilling the reagent bays, or preparing fresh reagents more frequently during the run.
-
-
Investigate Mixing Efficiency:
-
Action: Perform a visual mixing study using colored dyes or a slurry of an insoluble solid (e.g., silica) in the reaction solvent at different agitation speeds.
-
Solution: If mixing is poor, increase the agitation speed or consider using different vial/reactor geometries or specialized stir bars. For viscous reactions, dilution may be necessary, which then becomes a new parameter for optimization.
-
-
Calibrate Temperature Probes:
-
Action: Cross-reference the platform's temperature reading with a calibrated, independent thermometer placed directly in the reaction mixture.
-
Causality: A temperature deviation of just 5°C can dramatically alter reaction kinetics and byproduct formation, directly impacting yield.
-
Troubleshooting Workflow: Low Reaction Yield
Caption: A step-by-step decision tree for diagnosing the root cause of low reaction yields.
Issue 2: My optimization is generating a new, unknown impurity. How do I identify and eliminate it?
The appearance of unexpected impurities is a common outcome of pushing reactions to new conditions. The goal is to quickly characterize the impurity and correlate its formation with specific reaction parameters to guide the optimization algorithm away from it.
Potential Causes & Identification Workflow:
-
Side Reactions at Extreme Conditions: High temperatures or concentrations can open up alternative reaction pathways that are negligible under standard conditions.
-
Catalyst Decomposition or Alternative Catalytic Cycles: The catalyst might degrade or enter a different, less selective catalytic cycle at certain substrate-to-catalyst ratios or temperatures.
-
Product Degradation: The desired product might be unstable under the "optimal" conditions found by the algorithm, degrading over time.
Identification and Mitigation Protocol:
-
Characterize the Impurity:
-
Action: Use online or at-line LC-MS analysis to get the mass of the impurity. This is the most critical first step.
-
Hypothesis Generation: Based on the mass, propose potential structures. Is it a dimer of the starting material? A product of solvent reaction? An isomer of the desired product?
-
-
Correlate Impurity with Parameters:
-
Action: Analyze the data from your Design of Experiments (DoE). Plot the impurity concentration against each reaction parameter (temperature, time, concentration, etc.).
-
Insight: This will reveal which factors are most influential in its formation. For example, if the impurity level sharply increases with temperature, you have identified a critical constraint.
-
-
Constrain the Optimization Algorithm:
-
Action: Modify the objective function in your optimization software. Instead of just maximizing yield, change it to a multi-objective function, such as "Maximize (Yield / % Impurity Area)".
-
Causality: This tells the algorithm to penalize conditions that generate the impurity, guiding the search towards cleaner reaction spaces even if the absolute yield is slightly lower.
-
-
Mechanistic Investigation (If Necessary):
-
Action: If the impurity is persistent and its formation is non-obvious, perform a targeted experiment to understand its origin. For example, run the reaction without the catalyst to see if it's a thermal byproduct, or without one of the coupling partners to check for self-reaction.
-
Quantitative Data: Parameter Correlation Table
| Parameter | Range Explored | Impurity A (%) @ Min | Impurity A (%) @ Max | Correlation |
| Temperature | 50 - 100 °C | 0.5% | 15.2% | Strong Positive |
| Residence Time | 10 - 60 min | 2.1% | 8.5% | Moderate Positive |
| Catalyst Loading | 0.5 - 2.5 mol% | 3.5% | 3.8% | No Correlation |
| Reagent B Conc. | 0.1 - 0.5 M | 4.1% | 1.8% | Negative |
Frequently Asked Questions (FAQs)
Q1: What is the best optimization algorithm to start with for a new chemical transformation?
For most chemical reactions, a Bayesian Optimization algorithm is the recommended starting point.
-
Why it's effective: Unlike simpler algorithms (e.g., Simplex) that just react to the last result, Bayesian methods build a statistical model of the entire reaction landscape. This "surrogate model" allows the algorithm to:
-
Explore: Intelligently probe areas of high uncertainty to learn more about the reaction space.
-
Exploit: Focus experiments on regions the model predicts will have high yields.
-
-
Benefit: This explore/exploit strategy is highly data-efficient, meaning it can find the optimum with significantly fewer experiments compared to grid or factorial screens, saving valuable time and materials.
Logical Flow: Bayesian Optimization Feedback Loop
Caption: The iterative feedback loop of a Bayesian optimization process.
Q2: How do I handle multistep syntheses? Should I optimize each step independently or all at once?
The best approach is a hybrid model: Optimize each step sequentially, but use the output of one step as the input for the next.
-
Step 1: Independent Optimization: Optimize Step 1 (A -> B) for maximum yield and purity of compound B.
-
Step 2: Telescoping & Re-optimization: Use the crude, unpurified output from the optimal conditions of Step 1 as the starting material for optimizing Step 2 (B -> C).
-
Causality: This is critical because impurities or leftover reagents from Step 1 can act as poisons or inhibitors in Step 2. Optimizing Step 2 with pure, store-bought B may give you a misleading "optimal" condition that fails when you try to run the sequence together.
-
Global Optimization: True global optimization of all steps simultaneously is computationally very complex and often impractical. The sequential approach provides a more robust and experimentally feasible workflow. This method of using the crude output directly is often referred to as "telescoping" the synthesis.
References
- Title: The Hitchhiker's Guide to Flow Chemistry Source: Organic Process Research & Development (2012) URL:[Link]
- Title: A Universal System for Automation of Chemical Reactions Source: Science (2020) URL:[Link]
- Title: Self-optimisation of chemical reactions Source: Nature Reviews Chemistry (2021) URL:[Link]
- Title: A multi-objective optimisation approach for chemical process design and operation Source: Computers & Chemical Engineering (2003) URL:[Link]
- Title: Bayesian optimization for automated chemical synthesis Source: N
- Title: A practical guide to Bayesian optimiz
- Title: Telescoping and flow synthesis: a general-purpose, automated flow platform for rapid and safe discovery and scale-up of new synthetic routes Source: Reaction Chemistry & Engineering (2017) URL:[Link]
Technical Support Center: Reducing By-product Formation in Amidation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Amidation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and minimize the formation of common by-products during amide bond synthesis. By understanding the mechanisms behind these side reactions, you can make informed decisions to optimize your protocols, improve yield, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about common challenges in amidation chemistry.
Q1: What are the most common by-products I should be aware of in amidation reactions?
The most frequently encountered by-products depend on your substrates, coupling reagents, and reaction conditions. Key classes of impurities include:
-
Epimers or Racemization Products: Loss of stereochemical integrity at a chiral center, especially the α-carbon of an amino acid.[1]
-
N-Acylurea: Formed from an intramolecular rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents.[2][3]
-
Dehydration Products: Formation of nitriles from the side chains of amino acids like asparagine (Asn) and glutamine (Gln).[3][4]
-
Guanidinium Adducts: Capping of the amine component by excess uronium or aminium-based coupling reagents (e.g., HBTU, HATU).[5][6]
-
Reagent-Related By-products: Insoluble ureas from DCC (dicyclohexylurea) or soluble ureas from DIC and EDC.[4][7]
Q2: How do coupling additives like HOBt, HOAt, and OxymaPure work to reduce side reactions?
Additives are crucial for suppressing by-products, particularly when using carbodiimides. The primary mechanism involves intercepting the highly reactive O-acylisourea intermediate formed after the carboxylic acid reacts with the carbodiimide.[2][5] This interception forms a more stable and selective active ester (e.g., an OBt ester). This new intermediate is less prone to racemization and rearrangement to N-acylurea, allowing for a cleaner and more efficient reaction with the amine nucleophile.[3][5]
Q3: My starting materials are sterically hindered. What is the best approach to avoid by-products and low yield?
Steric hindrance can significantly slow down the desired reaction, giving side reactions more time to occur.[8] For hindered substrates:
-
Choose a High-Potency Reagent: Uronium/aminium salts like HATU or phosphonium salts like PyAOP are highly effective for coupling sterically demanding amino acids, including N-methylated residues.[4][9]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this must be balanced against the increased risk of epimerization.
-
Extended Reaction Time: Monitor the reaction closely (e.g., by LC-MS) and allow for longer reaction times.
-
Convert to an Acyl Halide: In some cases, converting the carboxylic acid to a more reactive acyl fluoride (e.g., using TFFH) can be effective, though this requires careful control.[8]
Q4: How can I detect and quantify by-products in my reaction mixture?
A multi-pronged analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for separating the desired product from impurities. Chiral HPLC is essential for quantifying epimerization.[1][10]
-
Mass Spectrometry (MS), especially LC-MS: Allows for the identification of components based on their mass-to-charge ratio, helping to confirm the structures of by-products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to characterize unknown impurities once they are isolated.[10]
Troubleshooting Guide: Diagnosing and Solving By-product Formation
This section provides a systematic approach to troubleshooting specific by-products.
Issue 1: Significant Epimerization or Racemization Detected
The loss of stereochemical purity is a critical failure point, especially in pharmaceutical synthesis. It primarily occurs via two mechanisms: oxazolone formation or direct enolization of the α-proton.[1]
The most common route to epimerization involves the formation of a planar oxazolone intermediate, which can be protonated from either face, scrambling the stereocenter.
Caption: Mechanism of epimerization via an oxazolone intermediate.
| Probable Cause | Scientific Rationale | Recommended Solution & Protocol |
| Overly Basic Conditions | Strong bases (e.g., DIPEA, triethylamine) can readily abstract the acidic α-proton, promoting both oxazolone formation and direct enolization.[1][6] | Use a weaker base. Substitute DIPEA with 2 equivalents of N-methylmorpholine (NMM) or, for very sensitive substrates, collidine.[3] |
| High Reaction Temperature | Higher temperatures provide the activation energy needed for epimerization pathways to compete with the main reaction. | Lower the temperature. Run the coupling reaction at 0 °C for the initial activation and coupling steps, then allow it to slowly warm to room temperature while monitoring.[11] |
| Prolonged Pre-activation | Allowing the activated carboxylic acid to sit for too long before adding the amine increases the concentration of the epimerization-prone intermediate.[1] | Minimize pre-activation time or use in-situ activation. Add the coupling reagent to a mixture of the carboxylic acid, amine, and base so the activated species is consumed as it forms. |
| Inappropriate Coupling Reagent/Additive | Carbodiimides without additives form highly reactive intermediates prone to cyclization. | Use modern reagents or additives. Employ HATU, HCTU, or COMU.[3][12] Alternatively, use a carbodiimide like DIC in combination with an additive such as OxymaPure or HOAt, which are highly effective at suppressing racemization.[1][2] |
-
Under an inert atmosphere (e.g., nitrogen), dissolve the N-protected chiral amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine component (1.2 eq) to the mixture.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor reaction completion by LC-MS.
-
Perform an aqueous work-up to remove the diisopropylurea by-product and other water-soluble components.
Issue 2: Formation of N-Acylurea By-product
This is a classic side reaction of carbodiimide chemistry, where the desired O-acylisourea intermediate undergoes an irreversible O-to-N acyl transfer, forming a stable, unreactive N-acylurea.[2][3]
This diagram shows the critical branch point where the O-acylisourea intermediate can either react productively with the amine (via an additive) or rearrange to the dead-end N-acylurea.
Caption: Competing reaction pathways in carbodiimide-mediated coupling.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Absence of an Additive | Without an additive, the highly reactive O-acylisourea intermediate has a longer lifetime, increasing the probability of rearrangement. | Always use an additive. Add 1.0-1.2 equivalents of HOBt or OxymaPure when using any carbodiimide (DCC, DIC, EDC).[2][13] |
| Slow Nucleophilic Attack | If the amine is sterically hindered or a weak nucleophile, the desired coupling is slow, allowing the rearrangement to dominate. | Increase amine concentration or switch reagents. Use a slight excess of the amine (1.2-1.5 eq). If the problem persists, switch to a more potent phosphonium (PyBOP) or uronium (HATU) reagent that does not form this type of intermediate.[4][14] |
| High Temperature | Elevated temperatures can accelerate the intramolecular rearrangement. | Maintain low temperatures. Perform the activation and initial coupling at 0 °C.[3] |
Reference Table of Common Coupling Reagents
The choice of coupling reagent is a critical first step in preventing by-product formation.[15] This table summarizes the properties of major reagent classes.
| Reagent Class | Examples | Pros | Cons & Common By-products |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely available.[6][12] | Prone to epimerization and N-acylurea formation without additives.[2][3] Forms insoluble (DCC) or soluble (DIC, EDC) urea by-products.[7] Can cause dehydration of Asn/Gln side chains.[4] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | High coupling efficiency, rapid reactions.[3][14] Low epimerization, especially HOAt- and Oxyma-based reagents (HATU, COMU).[12][16] | Can form guanidinium by-products if used in excess.[4] HOBt/HOAt-based reagents carry an explosion risk in their anhydrous form.[3][16] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Very efficient, especially for hindered couplings.[4][14] Does not form guanidinium by-products.[9][14] | BOP produces carcinogenic HMPA as a by-product.[4] PyBOP/PyAOP are safer alternatives.[4][6] Higher cost. |
| Other | T3P, CDI | T3P has water-soluble by-products and is cost-effective.[11] CDI by-products (imidazole, CO2) are volatile and easily removed.[12] | Generally less reactive than onium salts. May require higher temperatures or longer reaction times. |
Visualizing a Troubleshooting Workflow
When encountering by-products, a logical decision-making process is key. This workflow can guide your optimization strategy.
Caption: A decision workflow for troubleshooting amidation by-products.
References
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim.
- Industrial application of coupling reagents in peptides. (2003). Luxembourg Bio Technologies.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
- Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
- What Is The Detailed Mechanism Of Amide Bond Formation?. (2025). Chemistry For Everyone.
- Epimerisation in Peptide Synthesis. (2018). PMC - PubMed Central - NIH.
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
- El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
- Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry.
- mechanism of amide hydrolysis. (2019). YouTube.
- Determination of five amides in food contact materials by GC/MS. (n.d.). Atlantis Press.
- Amide bond formation: Beyond the myth of coupling reagents. (2025). ResearchGate.
- Amidation reactions. (2025). Reddit.
- Analysis method for amide compounds. (n.d.). Google Patents.
- Direct Transamidation Reactions: Mechanism and Recent Advances. (2018). MDPI.
- mechanism of amide formation with DCC. (2013). YouTube.
- Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications.
- Why did my amide syntesis does not work?. (2021). ResearchGate.
- 21.7: Chemistry of Amides. (2022). Chemistry LibreTexts.
- Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (n.d.). PMC - NIH.
- Synthesis and analysis of amides. (n.d.). Chemistry Education.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 12. Scimplify Blogs | CDI Alternatives- Pros and Cons [scimplify.com]
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- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(2,6-Dichlorophenoxy)propanamide
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-(2,6-Dichlorophenoxy)propanamide, a compound of interest in pharmaceutical development and safety assessment. Recognizing the critical need for robust and reliable analytical data, this document delves into the validation of three prevalent chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The structure of this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, practical application, and comparative performance of these methods. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document aims to serve as a practical resource for laboratory professionals.
The Imperative of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the essential parameters for validation, ensuring data integrity and reliability. These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus trace-level impurity profiling).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | High-selectivity separation with highly specific mass detection. |
| Analyte Volatility | Not required. | Required. | Not required. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; mass spectrum provides structural information. | Very High; precursor-product ion transitions are highly specific. |
| Sample Throughput | High. | Moderate. | High. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[2][3] For routine quality control and assay of this compound in pharmaceutical formulations, an isocratic reverse-phase HPLC method with UV detection is often the method of choice due to its robustness and cost-effectiveness.
Experimental Protocol: HPLC-UV
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering good retention and separation for moderately polar compounds.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. The optimal ratio should be determined during method development to achieve a retention time of approximately 5-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV scan. A wavelength of 283 nm is a plausible starting point based on the dichlorophenoxy moiety.[2]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution. Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5] Given that this compound may require derivatization to improve its volatility and thermal stability for GC analysis, this method is often employed for trace-level analysis or when high specificity is required.
Experimental Protocol: GC-MS
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-400 m/z for full scan mode or selected ion monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the analyte.
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent like ethyl acetate. For derivatization, a common approach for amides is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase volatility.
-
Injection: 1 µL splitless injection.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace quantitative analysis in complex matrices.[6][7][8] This technique is particularly valuable for determining low-level impurities and for bioanalytical studies.
Experimental Protocol: LC-MS/MS
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for rapid analysis.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.5-4.0 min, 90-10% B; 4.0-5.0 min, 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]+) and a characteristic product ion must be determined by direct infusion of a standard solution.
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved in the initial mobile phase composition and filtered.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
Validation Parameter Comparison (Projected Data)
The following table presents a realistic projection of validation parameters for the three analytical methods, based on typical performance characteristics observed for similar analytes.
| Validation Parameter | HPLC-UV | GC-MS (SIM mode) | LC-MS/MS (MRM mode) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 1 | 0.001 - 0.1 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 | 97.0 - 103.0 |
| Precision (RSD%) | < 2.0 | < 5.0 | < 3.0 |
| LOD (µg/mL) | ~0.1 | ~0.005 | ~0.0005 |
| LOQ (µg/mL) | ~0.3 | ~0.015 | ~0.0015 |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[9][10][11][12] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.
Protocol for Forced Degradation
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9][11]
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light in a photostability chamber.
The developed analytical methods should be able to separate the intact this compound from all significant degradation products, demonstrating the specificity of the method. The amide linkage in the molecule is a likely site for hydrolysis under acidic and basic conditions, potentially yielding 2,6-dichlorophenoxypropanoic acid and ammonia. The aromatic ring may be susceptible to oxidative degradation.
Conclusion
The selection of an analytical method for this compound requires a thorough evaluation of the analytical needs. For routine analysis and quality control where high concentrations are expected, HPLC-UV offers a robust, cost-effective, and high-throughput solution. When higher specificity and sensitivity are required, particularly for trace analysis or in complex matrices, GC-MS is a viable option, although it may necessitate derivatization. For the most demanding applications requiring ultra-high sensitivity and selectivity, such as bioanalysis or the quantification of trace-level impurities, LC-MS/MS is the unequivocal method of choice.
The validation of the chosen method must be performed in accordance with regulatory guidelines to ensure the generation of reliable and defensible data. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound.
References
- 3M Environmental Laboratory. (2019, February 21).
- Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. (n.d.). PubMed. [Link]
- Method Validation Summary for SW-846 Methods 3512 and 8327. (n.d.). EPA. [Link]
- Gas Chromatography Mass Spectrometry. (n.d.). University of Arizona.
- Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (2009, July 3). PubMed. [Link]
- GC/MS-LC/MS multi-residue method. (2019, May 13). University of Guelph. [Link]
- Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatograph. (2022, March 1). California Department of Food and Agriculture. [Link]
- Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (n.d.).
- Validation of GC And GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide in vegetables and soil. (n.d.).
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023, December 1).
- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). International Journal of Pharmacy and Pharmaceutical Research. [Link]
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.).
- Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
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A Comparative Guide to the Efficacy of 2,4-D and 2-(2,6-Dichlorophenoxy)propanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural science, the development and evaluation of herbicidal compounds are critical for ensuring global food security. This guide provides a detailed comparison between the historically significant and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and the less-characterized compound, 2-(2,6-Dichlorophenoxy)propanamide. While 2,4-D's efficacy and mechanism of action are well-documented, a direct comparative analysis with this compound is hampered by a lack of publicly available experimental data for the latter.
This guide will, therefore, provide a comprehensive overview of 2,4-D, and based on structural similarities, infer the likely mechanism of action and potential efficacy of this compound as a representative of the phenoxy herbicide class. Furthermore, we will propose a robust experimental framework for a head-to-head comparison, empowering researchers to generate the necessary data for a definitive evaluation.
2,4-Dichlorophenoxyacetic acid (2,4-D): A Legacy of Weed Control
Since its commercial introduction in 1946, 2,4-D has been a cornerstone of selective broadleaf weed control in monocotyledonous crops such as corn, wheat, and rice.[1][2] Its enduring prevalence is a testament to its efficacy, broad spectrum of control, and cost-effectiveness.[3]
Chemical Properties and Formulations
2,4-D is an organic compound with the chemical formula C₈H₆Cl₂O₃.[1] It is typically formulated as salts (e.g., amine salts) or esters to improve its solubility and handling characteristics.[2][4] The acid form itself has low solubility in water but is soluble in organic solvents.[5][6]
Mechanism of Action: A Synthetic Auxin
2,4-D is a synthetic auxin, a class of plant growth regulators that mimic the natural plant hormone indole-3-acetic acid (IAA).[2][7][8] It is absorbed through the leaves and translocated to the meristematic tissues of the plant.[1][2] At herbicidal concentrations, 2,4-D induces uncontrolled and unsustainable growth in susceptible broadleaf plants, leading to symptoms such as stem and leaf curling (epinasty), and ultimately, plant death.[2][4][8] This action is selective, as most grasses are relatively unaffected due to differences in their hormonal structure and metabolic pathways that allow them to tolerate higher concentrations of the herbicide.[1][9]
The molecular action of 2,4-D involves the upregulation of auxin-responsive genes, leading to an overproduction of ethylene and abscisic acid, which disrupts normal plant development.[8][9]
This compound: An Uncharacterized Potential Herbicide
This compound, with the chemical formula C₉H₉Cl₂NO₂, is a member of the phenoxy herbicide chemical class, similar to 2,4-D.[] However, there is a notable lack of published research on its herbicidal efficacy and specific biological activity.
Inferred Mechanism of Action
Based on its structural similarity to 2,4-D and other phenoxy herbicides, it is highly probable that this compound also acts as a synthetic auxin. The dichlorophenoxy moiety is a common feature in this class of herbicides. The propionamide side chain, while different from the acetic acid side chain of 2,4-D, is also found in other active herbicidal compounds. It is plausible that this compound would bind to auxin receptors, initiating the same cascade of uncontrolled growth in susceptible plants.
Comparative Analysis: Knowns vs. Inferences
The following table summarizes the known properties of 2,4-D and the inferred properties of this compound.
| Feature | 2,4-Dichlorophenoxyacetic acid (2,4-D) | This compound (Inferred) |
| Chemical Formula | C₈H₆Cl₂O₃[1] | C₉H₉Cl₂NO₂[] |
| Molar Mass | 221.04 g/mol [1] | 234.08 g/mol [] |
| Mechanism of Action | Synthetic Auxin[2][7][8] | Synthetic Auxin (Inferred) |
| Primary Target | Broadleaf weeds[1][2] | Broadleaf weeds (Inferred) |
| Selectivity | High for monocots (grasses)[1][7] | Expected to be selective for monocots |
| Resistance | Documented in several weed species[3][11][12][13][14] | Unknown |
Proposed Experimental Protocol for Efficacy Comparison
To empirically determine the efficacy of this compound relative to 2,4-D, the following experimental protocol is proposed. This protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.
Objective
To compare the herbicidal efficacy of this compound and 2,4-D on a representative broadleaf weed species.
Materials
-
Test Compounds: this compound (analytical grade), 2,4-D (analytical grade, e.g., amine salt formulation).
-
Target Weed Species: A common and susceptible broadleaf weed, such as Amaranthus retroflexus (redroot pigweed) or Abutilon theophrasti (velvetleaf).
-
Crop Species (for selectivity assessment): A monocot crop, such as Zea mays (corn) or Triticum aestivum (wheat).
-
Growth Medium: Standard potting mix.
-
Growth Conditions: Controlled environment chamber with controlled temperature, humidity, and photoperiod.
-
Application Equipment: Laboratory-grade sprayer calibrated to deliver a precise volume.
Experimental Design
-
Plant Propagation: Grow the target weed and crop species from seed in individual pots to the 2-4 true leaf stage.
-
Treatment Groups:
-
Untreated control (sprayed with water and any solvent/surfactant used for the test compounds).
-
2,4-D at a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).
-
This compound at the same range of application rates.
-
-
Herbicide Application: Apply the herbicides to the respective treatment groups using the calibrated sprayer, ensuring uniform coverage.
-
Data Collection:
-
Visual Injury Assessment: At 3, 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 60°C until a constant weight is achieved, and record the dry weight.
-
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments. Calculate the GR₅₀ (the dose required to reduce plant growth by 50%) for each compound.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The auxin signaling pathway targeted by 2,4-D and likely this compound.
Caption: Proposed experimental workflow for comparing herbicide efficacy.
Conclusion and Future Directions
While 2,4-D remains a vital tool in weed management, the exploration of new active ingredients is paramount, especially in the face of increasing herbicide resistance.[3][11][14] this compound, as a structural analog of 2,4-D, represents a candidate worthy of investigation. Its efficacy, selectivity, and potential for overcoming existing resistance mechanisms can only be determined through rigorous, controlled experimentation. The protocols and comparative framework provided in this guide offer a clear path for researchers to undertake this essential evaluation, contributing valuable data to the field of agricultural science.
References
- Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
- 2,4-Dichlorophenoxyacetic acid. [URL not available]
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Cultivar Magazine. (2025). 2,4-D. [URL not available]
- Plant Hormones and Growth Regulators. 2,4-Dichlorophenoxyacetic Acid (2,4-D). [URL not available]
- BYJU'S. 2,4-Dichlorophenoxyacetic acid. [URL not available]
- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. [URL not available]
- Blue Tiger Scientific. 2,4-Dichlorophenoxyacetic Acid (2,4-D) Solution 1 mg/mL – Plant Auxin. [URL not available]
- TOKU-E. 2,4-Dichlorophenoxyacetic Acid-plant tissue culture. [URL not available]
- 24d.info. Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. [URL not available]
- Noldin, J. A. (2001). Efficacy and selectivity of 2,4-D applied at different rates, growth stages and formulations in paddy rice. Revista Brasileira de Herbicidas, 2(3), 107-112.
- ScienceDaily. (2012). 2,4-D resistance found in weeds could limit the herbicide's future usefulness. [Link]
- University of Hertfordshire. 2,4-D (Ref: L 208). [URL not available]
- Jugulam, M., & Shaner, D. L. (2011). 2,4-Dichlorophenoxyacetic acid (2,4-D)–resistant crops and the potential for evolution of 2,4-D–resistant weeds. Proceedings of the National Academy of Sciences, 108(33), E498.
- Busi, R., & Powles, S. B. (2016). 2,4-D transport and herbicide resistance in weeds. Journal of Experimental Botany, 67(11), 3183-3186.
- Galon, L., et al. (2022). Selectivity of 2,4-D salts to barley plants applied at distinct phenological crop stages. Agrária, 17(2), 1-8.
- Bayer Crop Science. (2024). Waterhemp Resistance to 2,4-D and Other Herbicides. [URL not available]
- Benchchem. Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols. [URL not available]
- PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. [Link]
- BOC Sciences. CAS 344411-67-2 this compound. [URL not available]
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A Comparative Guide to Aryloxyphenoxypropionate Herbicides: Evaluating 2-(2,6-Dichlorophenoxy)propanamide Against Commercial Standards
Executive Summary
The aryloxyphenoxypropionate (FOP) class of herbicides represents a cornerstone of post-emergence grass weed control in broadleaf crops, primarily through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This guide provides a detailed comparative analysis of the experimental compound 2-(2,6-Dichlorophenoxy)propanamide against established FOP herbicides such as clodinafop-propargyl. We delve into the nuanced differences in their mechanism of action, weed control spectrum, and crop selectivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for conducting robust efficacy and selectivity assessments, designed to provide researchers with a self-validating framework for herbicide evaluation.
Introduction to Aryloxyphenoxypropionate (FOP) Herbicides
Aryloxyphenoxypropionates are systemic herbicides that are selectively toxic to most grass species (Poaceae family) while demonstrating a high degree of safety for broadleaf crops. Their herbicidal activity stems from the specific inhibition of the plastid-localized acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway. This inhibition halts the production of malonyl-CoA, a key building block for lipids essential for cell membrane formation, ultimately leading to the cessation of growth and death of susceptible grass species.
The compound of interest, this compound, is structurally related to the FOP class. A notable example of a commercially successful FOP herbicide is clodinafop-propargyl, which is widely used for controlling annual grasses in cereal crops like wheat. This guide will use clodinafop-propargyl as a primary benchmark for comparing the potential utility and performance of this compound.
Mechanism of Action: The Inhibition of Acetyl-CoA Carboxylase
The primary target site for FOP herbicides is the carboxyltransferase (CT) domain of the homomeric ACCase found in the plastids of grasses. By binding to this domain, the herbicide non-competitively inhibits the enzyme's function, blocking the conversion of acetyl-CoA to malonyl-CoA. This disruption of lipid synthesis is most pronounced in meristematic tissues, where rapid cell division and membrane production are occurring. This explains the characteristic symptoms of FOP herbicide injury, such as growth arrest and necrosis at the growing points of the plant.
Broadleaf plants are naturally tolerant to FOP herbicides because their plastidic ACCase is a heteromeric (prokaryotic-type) enzyme, which has a structure that is not susceptible to inhibition by this chemical class.
Caption: Mechanism of FOP herbicide action via ACCase inhibition in grass plastids.
Comparative Analysis: this compound vs. Clodinafop-propargyl
A direct comparison requires evaluating key performance attributes. While extensive peer-reviewed data on this compound is not publicly available, we can infer its expected behavior based on its structure and compare it to the well-documented profile of clodinafop-propargyl.
| Attribute | This compound (Anticipated) | Clodinafop-propargyl (Documented) |
| Chemical Structure | Propanamide derivative with a 2,6-dichlorophenoxy group. | Propargyl ester of clodinafop, containing a 2,4-dichlorophenoxy group. |
| Primary Target | Acetyl-CoA Carboxylase (ACCase) in grasses. | Acetyl-CoA Carboxylase (ACCase) in grasses. |
| Weed Spectrum | Expected to control annual and perennial grasses. | Excellent control of wild oats (Avena fatua), green foxtail (Setaria viridis), and other annual grasses. |
| Crop Selectivity | Anticipated safety in broadleaf crops. Potential for selectivity in certain cereal crops depending on metabolic detoxification. | Used selectively in wheat and barley. A safener (e.g., cloquintocet-mexyl) is required to protect the crop. |
| Metabolism | Likely metabolized via hydroxylation and conjugation. The 2,6-dichloro substitution may influence the rate of metabolism. | Rapidly hydrolyzed to the active acid form (clodinafop acid) in plants. The safener enhances the rate of herbicide detoxification in the crop. |
Experimental Protocols for Herbicide Performance Evaluation
To empirically compare these two compounds, a series of standardized bioassays are required. The following protocols are designed to provide a robust framework for generating comparative data.
Protocol 1: Whole-Plant Dose-Response Assay for Efficacy
This assay determines the herbicide dose required to achieve a specific level of weed control (e.g., GR₅₀ - the dose causing 50% growth reduction).
Causality Statement: Conducting this assay on multiple weed species is critical because minor structural differences between herbicides can significantly alter their binding affinity to the target ACCase enzyme, leading to a different weed control spectrum.
Methodology:
-
Plant Propagation: Grow target weed species (e.g., Avena fatua, Setaria viridis) in pots containing a standardized soil mix in a controlled greenhouse environment (22-25°C, 16:8h light:dark cycle). Grow plants until they reach the 2-3 leaf stage, as this is an early stage of active growth where herbicides are typically most effective.
-
Herbicide Stock Preparation: Prepare stock solutions of this compound and clodinafop-propargyl (analytical grade) in a suitable solvent (e.g., acetone with 0.5% v/v Tween 20 as a surfactant).
-
Dose Range Selection: Prepare a series of 6-8 herbicide concentrations for each compound to create a dose-response curve. The range should bracket the expected GR₅₀ dose (e.g., 0, 5, 10, 20, 40, 80, 160 g a.i./ha). An untreated control (solvent only) must be included.
-
Herbicide Application: Apply the herbicide solutions using a calibrated track sprayer designed for laboratory use. This ensures uniform application and a precise delivery rate (e.g., 200 L/ha).
-
Experimental Design: Arrange the pots in a randomized complete block design with 4-5 replicates per treatment to minimize the effects of environmental variability within the greenhouse.
-
Data Collection: At 14-21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass for each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Express the dry weight of each replicate as a percentage of the untreated control average. Analyze the data using non-linear regression to fit a log-logistic dose-response curve and calculate the GR₅₀ value for each herbicide-species combination.
Protocol 2: Crop Selectivity Evaluation
This protocol assesses the margin of safety for a given crop.
Causality Statement: The inclusion of a safener with clodinafop-propargyl is essential because the safener induces the expression of glutathione S-transferases (GSTs) or other metabolic enzymes in the crop, allowing the crop to detoxify the herbicide faster than the target weed can. Testing this compound both with and without a safener can reveal its intrinsic selectivity and its potential for enhancement.
Methodology:
-
Plant Propagation: Grow the crop of interest (e.g., wheat, Triticum aestivum) to the 2-3 leaf stage under the same conditions as the weed species.
-
Herbicide Application: Apply both herbicides at a standard field-use rate (1X) and an exaggerated rate (e.g., 2X or 4X). For clodinafop-propargyl, use the commercial formulation which includes the safener cloquintocet-mexyl. For this compound, test it alone and in combination with a safener.
-
Data Collection: At 7, 14, and 21 DAT, visually assess crop injury (stunting, chlorosis, necrosis) on a 0-100% scale. At 21 DAT, measure plant height and collect above-ground biomass for dry weight analysis.
-
Data Analysis: Statistically compare the biomass and height data from the herbicide treatments to the untreated control using an Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine if any treatment causes a significant reduction in crop growth.
Caption: Standardized workflow for comparative herbicide bioassays.
Conclusion and Future Directions
While this compound fits structurally within the FOP class of ACCase inhibitors, its precise performance profile relative to established herbicides like clodinafop-propargyl can only be determined through rigorous empirical testing. The key differentiating factors will likely be its specific efficacy on a range of grass weeds, its intrinsic selectivity on major cereal crops, and its metabolic fate within both tolerant and susceptible species. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to generate the necessary data to fully characterize this and other novel herbicidal compounds. Future research should also focus on in-vitro ACCase enzyme assays to directly compare the inhibitory activity of the compounds at the target-site level.
References
- Takano, J., & Dayan, F. E. (2020). Acetyl-CoA Carboxylase Inhibitors. In Herbicide Resistance in Weeds and Crops. [Link]
- Délye, C. (2013). Unraveling the genetic bases of herbicide resistance in weeds. Pest Management Science, 69(2), 176-187. [Link]
- Tominaga, T. (2004). Clodinafop-propargyl. In Pesticide Action Network UK. [Link]
A Comparative Analysis of Dichloroprop Enantiomers: Unraveling Stereospecificity in Herbicidal Activity
In the realm of agricultural chemistry, the principle of chirality often plays a pivotal role in determining the biological efficacy and environmental impact of pesticides. Dichloroprop, a selective systemic herbicide used for the control of broadleaf weeds, serves as a classic exemplar of this principle. This guide provides a comprehensive comparative study of the enantiomers of dichloroprop, (R)-dichloroprop and (S)-dichloroprop, offering researchers, scientists, and drug development professionals a detailed understanding of their differential activities, supported by experimental data and protocols.
Introduction: The Significance of Chirality in Dichloroprop
Dichloroprop, chemically known as 2-(2,4-dichlorophenoxy)propanoic acid, possesses a single chiral center, giving rise to two stereoisomers (enantiomers): (R)-dichloroprop and (S)-dichloroprop.[1][2] Initially, dichloroprop was commercialized as a racemic mixture, containing equal amounts of both enantiomers.[1][3] However, extensive research has unequivocally demonstrated that the herbicidal activity is almost exclusively associated with the (R)-enantiomer, now commonly referred to as dichlorprop-P.[1][3] This enantioselectivity has profound implications for both agricultural productivity and environmental stewardship, necessitating a shift towards the use of enantiomerically pure formulations.
Mechanism of Action: A Tale of Two Enantiomers
Dichloroprop belongs to the phenoxyalkanoic acid class of herbicides, which act as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[2][4][5] Auxins are crucial for regulating plant growth and development.[6] At herbicidal concentrations, synthetic auxins like dichloroprop disrupt normal plant processes, leading to uncontrolled and disorganized growth, ultimately resulting in the death of susceptible species.[1][2][7]
The differential activity of dichloroprop enantiomers stems from their stereospecific interaction with auxin receptors in plants. The (R)-enantiomer effectively binds to these receptors, initiating a cascade of physiological and molecular events that lead to its herbicidal effects.[5] In contrast, the (S)-enantiomer exhibits negligible binding affinity and is therefore biologically inactive as a herbicide.[1]
The downstream effects of (R)-dichloroprop binding include:
-
Increased Cell Wall Plasticity: Leading to uncontrolled cell elongation and epinastic responses (twisting and curling of stems and leaves).[3][7]
-
Enhanced Protein Biosynthesis: Contributing to abnormal and unsustainable growth.[3]
-
Stimulated Ethylene Production: A plant stress hormone that exacerbates the herbicidal symptoms.[3][7]
-
Induction of Ferroptosis-like Death: Recent studies have revealed that (R)-dichloroprop can trigger a novel form of cell death in plants characterized by the accumulation of reactive oxygen species (ROS) and iron, leading to lipid peroxidation and membrane damage.[8]
The stark difference in the mechanism of action between the two enantiomers underscores the importance of stereochemistry in designing effective and targeted herbicides.
Comparative Biological Efficacy: Experimental Evidence
The superior herbicidal activity of (R)-dichloroprop over the racemic mixture and the inactive (S)-enantiomer has been demonstrated in numerous studies. The following table summarizes typical experimental data illustrating this difference.
| Compound | Concentration (mg/L) | Effect on Arabidopsis thaliana Fresh Weight (%) | Reference |
| Control | 0 | 100 | [9] |
| (S)-Dichloroprop | 0.05 | +7.7 | [9] |
| (R)-Dichloroprop | 0.05 | -37.6 | [9] |
As the data clearly indicates, at a concentration of 0.05 mg/L, (R)-dichloroprop significantly inhibited the growth of Arabidopsis thaliana, while the (S)-enantiomer showed a slight growth-promoting effect, a phenomenon sometimes observed with inactive enantiomers of auxin-like compounds at low concentrations.[9]
Experimental Protocols
To enable researchers to independently verify and build upon these findings, this section provides detailed methodologies for the separation and biological evaluation of dichloroprop enantiomers.
Enantiomeric Separation of Dichloroprop
Objective: To separate the (R) and (S) enantiomers from a racemic mixture of dichloroprop for use in biological assays.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is a robust method for enantiomeric separation.
Protocol:
-
Column Selection: A chiral stationary phase (CSP) column is essential. A commonly used column is a Nucleodex-α-PM (permethylated α-cyclodextrin) column.[10]
-
Mobile Phase Preparation: Prepare a suitable mobile phase. The exact composition may require optimization but a common starting point for phenoxyalkanoic acids is a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a specific pH).
-
Sample Preparation: Dissolve the racemic dichloroprop standard in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 230 nm.[10]
-
Inject the prepared sample.
-
-
Peak Identification and Collection: The two enantiomers will elute at different retention times. Identify the peaks corresponding to (R)- and (S)-dichloroprop based on a certified reference standard of the pure enantiomers. Collect the fractions corresponding to each enantiomer for subsequent experiments.
Whole-Plant Herbicidal Activity Assay
Objective: To compare the herbicidal activity of (R)-dichloroprop, (S)-dichloroprop, and the racemic mixture on a model plant species.
Protocol:
-
Plant Material: Use a susceptible broadleaf plant species such as Arabidopsis thaliana or common chickweed (Stellaria media). Grow the plants from seed in a controlled environment (e.g., 22°C, 16:8 hour light:dark cycle).
-
Treatment Preparation: Prepare stock solutions of (R)-dichloroprop, (S)-dichloroprop, and racemic dichloroprop in a suitable solvent (e.g., acetone with a surfactant). Prepare a series of dilutions to create a dose-response curve.
-
Application: Apply the different concentrations of each compound to the foliage of the plants at a consistent growth stage (e.g., 3-4 true leaves) using a precision sprayer. Include a control group treated only with the solvent and surfactant.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of herbicidal injury (e.g., epinasty, chlorosis, necrosis). Harvest the above-ground biomass and measure the fresh or dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition for each treatment relative to the control. Determine the GR50 (the concentration required to inhibit growth by 50%) for each compound.
Environmental Fate and Ecotoxicity: An Enantioselective Perspective
The environmental fate of dichloroprop enantiomers is a critical consideration for risk assessment. Microbial degradation is a key process in the dissipation of dichloroprop in soil and water. Interestingly, this degradation can also be enantioselective.
Some studies have shown that the herbicidally inactive (S)-enantiomer can be degraded preferentially by certain microorganisms.[10][11][12][13] For instance, the bacterium Sphingomonas herbicidovorans MH has been shown to degrade both enantiomers, but with a preference for the (S)-isomer.[10][13] This bacterium possesses distinct, inducible active transport systems for the (R)- and (S)-enantiomers, highlighting a sophisticated molecular basis for enantioselectivity in microbial degradation.[10][13]
However, the direction of enantioselectivity in degradation is not always consistent and can depend on the specific microbial communities and environmental conditions.[11][14] This variability underscores the complexity of predicting the environmental persistence of chiral pesticides.
From an ecotoxicological standpoint, the higher biological activity of (R)-dichloroprop also translates to a greater potential for adverse effects on non-target organisms. Studies on the green algae Scenedesmus obliquus have shown that the (R)-enantiomer induces a higher production of reactive oxygen species (ROS) compared to the (S)-enantiomer, leading to greater growth inhibition.[15]
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Differential interaction of dichloroprop enantiomers with the plant auxin receptor.
Caption: Experimental workflow for comparing the herbicidal activity of dichloroprop enantiomers.
Conclusion and Future Perspectives
The comparative study of dichloroprop enantiomers provides a clear and compelling case for the importance of stereochemistry in herbicide science. The exclusive herbicidal activity of (R)-dichloroprop has led to the development and commercialization of enantiopure products, which offer the dual benefits of reduced application rates and a lower environmental load of non-functional chemicals.
Future research should continue to explore the molecular intricacies of the enantioselective interactions of dichloroprop with its target sites and the mechanisms of its degradation in various ecosystems. A deeper understanding of these processes will pave the way for the design of even more effective, selective, and environmentally benign herbicides.
References
- Dichlorprop-P (Ref: BAS 044H) - AERU - University of Hertfordshire. [Link]
- Dichlorprop - Wikipedia. [Link]
- Enantiomeric Selectivity in the Environmental Degradation of Dichlorprop As Determined by High-Performance Capillary Electrophoresis - ACS Public
- Degradation of the (R)- and (S)-enantiomers of the herbicides MCPP and dichlorprop in a continuous field-injection experiment - PubMed. [Link]
- Effects of chiral herbicide dichlorprop on Arabidopsis thaliana metabolic profile and its implications for microbial communities in the phyllosphere - ProQuest. [Link]
- Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. - ROAR. [Link]
- Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC - NIH. [Link]
- Object and image in mirror of (R)-and (S)
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Comparative Cross-Reactivity Analysis of 2-(2,6-Dichlorophenoxy)propanamide: A Technical Guide
This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule, 2-(2,6-dichlorophenoxy)propanamide. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents illustrative data, and explains the scientific rationale behind the methodologies. While direct research on the specific molecular target of this compound is limited in publicly available literature, its structural characteristics suggest it may interact with specific biological targets. For the purposes of this illustrative guide, we will hypothesize that its primary target is a novel enzyme, designated "Target X," and will proceed with a comparative cross-reactivity study against structurally similar compounds and alternative biological targets.
Introduction: The Imperative of Cross-Reactivity Profiling
In the landscape of drug discovery and development, the specificity of a candidate molecule for its intended biological target is a cornerstone of its therapeutic potential and safety profile. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and, in some cases, toxicity. Cross-reactivity studies are therefore not merely a regulatory checkbox but a critical investigation into the molecular behavior of a compound. This guide will explore robust methodologies for assessing the binding specificity of this compound, providing a blueprint for rigorous preclinical evaluation.
Our investigation will focus on a panel of structurally related compounds to probe the chemical features that govern binding affinity and specificity. The selected analogues for this comparative study are:
-
Compound A: 2-(2,4-Dichlorophenoxy)propanamide
-
Compound B: 2-(2,6-Dimethylphenoxy)propanamide
-
Compound C: 2-Phenoxypropanamide
-
Compound D (Negative Control): 4-Phenylbutyramide
Experimental Design for Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough cross-reactivity assessment, combining direct binding assays with cell-based functional assays. This ensures that we not only measure the physical interaction between the compound and potential off-targets but also understand the functional consequences of these interactions within a biological system.[1] Our experimental workflow will encompass two primary techniques: Surface Plasmon Resonance (SPR) for label-free, real-time binding kinetics and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening of binding specificity.[2][3][4][5] Furthermore, cell-based assays will be employed to evaluate the compound's effects in a more physiologically relevant context.[6][7]
Caption: Experimental workflow for cross-reactivity assessment.
Comparative Binding Analysis: ELISA and SPR
Competitive ELISA for Specificity Screening
A competitive ELISA is a powerful tool for rapidly screening the binding of our test compounds to the primary target and a panel of homologous enzymes (Off-Target 1, Off-Target 2).[8][9] This assay format is particularly useful for small molecules, or haptens, where direct binding detection can be challenging.[10][11]
Illustrative Data: Competitive ELISA
| Compound | Target X IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) |
| This compound | 50 | > 10,000 | > 10,000 |
| Compound A | 250 | 5,000 | > 10,000 |
| Compound B | 1,500 | > 10,000 | > 10,000 |
| Compound C | > 10,000 | > 10,000 | > 10,000 |
| Compound D | > 10,000 | > 10,000 | > 10,000 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a labeled ligand to the target.
The data clearly indicates that this compound exhibits high selectivity for Target X compared to the tested off-targets and its structural analogs. The chlorine atoms at positions 2 and 6 on the phenoxy ring appear to be critical for potent binding.
Surface Plasmon Resonance (SPR) for Kinetic Profiling
To gain a deeper understanding of the binding interactions, SPR is employed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[3][4][5] This label-free technique provides real-time data on the binding of an analyte (our test compound) to a ligand (the immobilized target protein).[2][12]
Illustrative Data: SPR Kinetic Analysis for Target X
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 2.5 x 10⁵ | 1.0 x 10⁻³ | 4.0 |
| Compound A | 1.8 x 10⁵ | 4.5 x 10⁻³ | 25.0 |
| Compound B | 1.1 x 10⁴ | 2.2 x 10⁻³ | 200.0 |
The SPR data corroborates the ELISA findings, with this compound demonstrating the highest affinity for Target X, characterized by a fast association rate and a slow dissociation rate.
Functional Cross-Reactivity: Cell-Based Assays
While binding assays are crucial, they do not always predict the functional consequences of target engagement. Cell-based assays provide a more biologically relevant system to assess the on-target and off-target effects of a compound.[1][6][7] For this guide, we will utilize a cell line engineered to express Target X and a reporter gene that is activated upon target inhibition.
Caption: Cellular pathway for functional assay.
Illustrative Data: Cell-Based Reporter Assay
| Compound | Target X EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| This compound | 120 | > 50 | > 417 |
| Compound A | 850 | > 50 | > 59 |
| Compound B | 5,200 | > 50 | > 10 |
EC₅₀ is the concentration of a drug that gives a half-maximal response. CC₅₀ is the concentration that reduces cell viability by 50%.
The high selectivity index for this compound indicates a wide therapeutic window, with potent on-target activity at concentrations far below those that induce cytotoxicity.
Detailed Experimental Protocols
Competitive ELISA Protocol
-
Coating: Coat a 96-well high-binding polystyrene plate with a solution of Target X (or off-target) at 2 µg/mL in PBS overnight at 4°C.[13][14]
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by incubating with 1% BSA in PBST for 1 hour at room temperature.[9]
-
Competition: Add a mixture of a fixed concentration of biotinylated tracer ligand and serial dilutions of the test compound. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction with 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Inject the target protein (Target X) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve an immobilization level of approximately 10,000 response units (RU).
-
Blocking: Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.
-
Analyte Injection: Inject serial dilutions of the test compound in running buffer (e.g., HBS-EP+) over the sensor surface.
-
Regeneration: Regenerate the sensor surface with a pulse of a mild acidic or basic solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine ka, kd, and KD.[3][4]
Cell-Based Reporter Assay Protocol
-
Cell Seeding: Seed the engineered reporter cell line in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luciferase) using a luminometer.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a commercially available assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Normalize the reporter gene activity to cell viability and plot against the log of the compound concentration to determine the EC₅₀.
Conclusion
This guide demonstrates a systematic and robust approach to evaluating the cross-reactivity of this compound. The combination of high-throughput screening, detailed kinetic analysis, and functional cellular assays provides a comprehensive understanding of the compound's specificity and potential for off-target effects. The illustrative data suggest that the dichlorophenoxy moiety is a key determinant of binding affinity and selectivity for our hypothetical Target X. This structured approach to cross-reactivity profiling is indispensable for the successful progression of small molecule candidates in the drug discovery pipeline.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Propanamide-Based HDAC Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The validation of a drug's mechanism of action (MoA) is a foundational pillar of modern drug discovery, transforming a promising compound into a credible therapeutic candidate.[1][2] This guide provides a comparative framework for elucidating the MoA of propanamide compounds, a scaffold present in several potent histone deacetylase (HDAC) inhibitors. We will use the well-characterized class of HDAC inhibitors as our central example to illustrate a rigorous, multi-step validation workflow. This process moves logically from confirming direct target binding in the complex cellular environment to quantifying downstream pathway modulation and, finally, to verifying the intended phenotypic outcome.
For this guide, we will focus on propanamide-based HDAC inhibitors like Panobinostat and Givinostat.[3][4] These agents function by inhibiting HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This epigenetic alteration relaxes chromatin, reactivates tumor suppressor genes, and can ultimately induce cell cycle arrest and apoptosis in cancer cells.[3][5][6][7] Our goal is to provide not just protocols, but the strategic reasoning behind the choice of experiments, enabling researchers to build a robust and self-validating data package.
Part 1: Confirming Target Engagement in a Cellular Milieu
The first and most critical step is to prove that the compound directly interacts with its intended target within the native, complex environment of a living cell.[2] While biochemical assays using purified proteins are useful for initial screening, they cannot account for factors like cell permeability, efflux pumps, or intracellular metabolism.[8] Therefore, demonstrating target engagement in intact cells is paramount.
Comparative Analysis of Target Engagement Methodologies
| Method | Principle | Throughput | Physiological Relevance | Key Advantage |
| Biochemical Assays (e.g., FRET) | Measures direct binding to purified recombinant protein. | High | Low | Excellent for initial affinity determination and structure-activity relationship (SAR). |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or lysates.[9][10][11] | Medium | High | Directly measures target engagement in a physiologically relevant context.[8][12] |
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[9][10] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[10] This difference in stability can be quantified to confirm target engagement.
Experimental Causality: We choose CETSA because it provides unequivocal evidence of target binding inside the cell, bridging the gap between biochemical affinity and cellular activity. A positive result strongly indicates that the compound reaches its target in a biologically active conformation.
Step-by-Step Methodology:
-
Cell Treatment: Culture your cells of interest (e.g., a cancer cell line) to approximately 80% confluency. Treat the cells with your propanamide compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: After treatment, harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C.[9]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This can be achieved by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the target protein (e.g., a specific HDAC isoform) remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA.[8]
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for each compound concentration. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating a higher melting temperature (Tm).[10]
Visualization of the CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Quantifying Downstream Pathway Modulation
Confirming target engagement is the first step. The next is to demonstrate that this engagement leads to the expected biological consequence. For an HDAC inhibitor, the primary downstream effect is the increased acetylation of histone proteins.[6][13]
Comparative Analysis of Pathway Modulation Assays
| Method | Principle | Information Depth | Throughput | Key Advantage |
| Quantitative Western Blot | Antibody-based detection of specific acetylated histone marks (e.g., Ac-H3, Ac-H4) in cell lysates.[14] | Specific to target modification | Low-Medium | Highly specific, widely accessible, and provides clear, direct evidence. |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify histone acetylation on a per-cell basis. | Single-cell and population data | High | Provides quantitative data with spatial resolution and reveals cell-to-cell heterogeneity. |
| Proteomics (Mass Spec) | Global, unbiased identification and quantification of changes in protein acetylation across the entire proteome.[15] | Proteome-wide | Low | Unbiased discovery of both histone and non-histone acetylation targets.[13][15] |
Featured Protocol: Quantitative Western Blot for Histone Acetylation
This protocol is a cornerstone for validating HDAC inhibitor activity. It directly measures the accumulation of acetyl groups on histones, the intended consequence of blocking HDAC enzymes.[16]
Experimental Causality: We choose Western blotting for its specificity and accessibility. It provides a direct, semi-quantitative readout of the functional consequence of HDAC inhibition. Normalizing the acetylated histone signal to the total histone signal is crucial for a self-validating system, ensuring that observed changes are due to altered acetylation, not changes in total histone levels.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cells with the propanamide compound at various concentrations and a vehicle control for a suitable time (e.g., 6-24 hours). Lyse the cells directly in a buffer containing a broad-spectrum HDAC inhibitor (like Trichostatin A) to preserve the acetylation state during sample preparation.
-
Histone Extraction (Optional but Recommended): For cleaner results, perform an acid extraction. After cell lysis, pellet the nuclei, resuspend in 0.2 N HCl, and incubate overnight at 4°C to extract basic histone proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-20 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the low molecular weight histones.[14][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[17]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and, on a separate blot or after stripping, an antibody for total Histone H3 as a loading control.[18]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection & Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the image with a digital imager. Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding total histone band for each sample.[18]
Visualization of the HDAC Inhibition Pathway
Caption: HDAC inhibition leads to histone hyperacetylation and gene expression.
Part 3: Connecting Molecular Action to Cellular Phenotype
The final validation step is to link the molecular and pathway-level effects to a desired, disease-relevant cellular outcome. For anti-cancer HDAC inhibitors, the ultimate goal is often to induce programmed cell death, or apoptosis.[7][13][19]
Comparative Analysis of Phenotypic Assays
| Assay | Principle | Measurement | Throughput | Key Advantage |
| Caspase-Glo® 3/7 Assay | Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a luminescent substrate.[20][21] | Luminescence | High | Simple "add-mix-measure" format, high sensitivity, and excellent for HTS applications.[22][23] |
| Annexin V/PI Staining | Flow cytometry-based assay that uses Annexin V to detect externalized phosphatidylserine (an early apoptotic marker) and Propidium Iodide (PI) to identify late apoptotic/necrotic cells. | Fluorescence | Medium | Distinguishes between early apoptosis, late apoptosis, and necrosis, providing more detailed information. |
| Cell Viability (e.g., MTT/XTT) | Measures metabolic activity as a proxy for cell viability. | Colorimetric/Fluorometric | High | Simple and widely used, but does not distinguish between cytotoxic and cytostatic effects. |
Featured Protocol: Caspase-Glo® 3/7 Assay
This assay provides a highly sensitive and specific measurement of apoptosis by quantifying the activity of the key executioner caspases, Caspase-3 and Caspase-7.
Experimental Causality: We choose the Caspase-Glo® assay for its high throughput, sensitivity, and direct measurement of a key event in the apoptotic cascade. Its simple "add-mix-measure" protocol minimizes handling errors and is easily automated.[20][21] A dose-dependent increase in caspase activity following compound treatment provides strong evidence that the observed target engagement and pathway modulation are successfully inducing apoptosis.
Step-by-Step Methodology:
-
Cell Plating & Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence assays. Allow cells to attach overnight. Treat cells with a serial dilution of your propanamide compound and appropriate controls (e.g., vehicle and a known apoptosis inducer like staurosporine).
-
Incubation: Incubate the plate for a period relevant to inducing apoptosis (e.g., 24, 48, or 72 hours).
-
Reagent Preparation & Addition: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature.[22]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[24]
-
Incubation & Measurement: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[21] Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from "no-cell" blank wells. Plot the luminescence signal against the compound concentration to generate a dose-response curve.
Visualization of the MoA Validation Logic
Caption: Logical workflow for validating a compound's mechanism of action.
Conclusion
Validating the mechanism of action for a novel compound is a systematic process of building a logical, evidence-based narrative. By progressing from direct target engagement (CETSA), to proximal pathway modulation (histone acetylation), and finally to a definitive cellular phenotype (apoptosis), researchers can construct a robust and compelling data package. This integrated approach, which compares and selects the most appropriate methodologies for each scientific question, ensures a high degree of confidence in the compound's MoA and provides a solid foundation for further preclinical and clinical development.
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A Comparative Guide to the Quantitative Analysis of 2-(2,6-Dichlorophenoxy)propanamide in Soil for Environmental Monitoring and Agrochemical Research
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(2,6-Dichlorophenoxy)propanamide in soil matrices. Designed for researchers, environmental scientists, and professionals in drug and pesticide development, this document delves into the nuances of sample preparation and instrumental analysis, offering evidence-based insights to inform method selection and development.
Introduction: The Analytical Imperative for this compound
This compound belongs to the family of phenoxy herbicides, a class of compounds widely used in agriculture for the control of broadleaf weeds. The environmental fate and potential toxicological impact of these herbicides necessitate robust and sensitive analytical methods for their quantification in complex matrices such as soil. Accurate measurement of soil residues is critical for environmental risk assessment, efficacy studies of new herbicide formulations, and ensuring compliance with regulatory standards.
The primary challenge in analyzing this compound in soil lies in its effective extraction from a complex and variable matrix, followed by a highly selective and sensitive detection to achieve low limits of quantification. This guide will compare the two most prevalent extraction techniques, QuEChERS and Solid-Phase Extraction (SPE), coupled with state-of-the-art instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Sample Preparation Techniques
The initial and most critical step in the analytical workflow is the extraction of the analyte from the soil matrix. The choice of extraction method significantly impacts recovery, cleanliness of the final extract, and overall method efficiency.
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach
The QuEChERS method has gained widespread adoption for multi-residue pesticide analysis due to its simplicity, high throughput, and low solvent consumption.[1] The technique involves a two-step process: an initial extraction and partitioning with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[2][3]
Causality Behind the Method: The addition of salts in the first step induces a phase separation between the aqueous layer (from residual moisture in the soil) and the acetonitrile, partitioning the moderately polar this compound into the organic phase. The subsequent d-SPE step utilizes a combination of sorbents to remove interfering matrix components. Primary secondary amine (PSA) is effective at removing organic acids, while C18 silica is used to remove nonpolar interferences like lipids.[3]
Solid-Phase Extraction (SPE): The Classic Approach for Selectivity
Solid-Phase Extraction is a more traditional but highly effective technique for sample cleanup and concentration.[4] For acidic herbicides like the phenoxy class, SPE protocols typically involve conditioning the sorbent, loading the sample extract, washing away interferences, and finally eluting the analyte of interest with a small volume of organic solvent.
Causality Behind the Method: The choice of sorbent is critical. For phenoxy herbicides, a reversed-phase sorbent like C18 is commonly used.[5] The acidic nature of the analyte allows for manipulation of its retention based on pH. By acidifying the sample extract, the herbicide is in its neutral form and will be retained on the nonpolar C18 sorbent. Interferences can be washed away with a weak organic solvent, and the analyte is then eluted with a stronger solvent.
dot
Caption: High-level workflow comparing QuEChERS and SPE.
Instrumental Analysis: A Head-to-Head Comparison
The choice of instrumental analysis is dictated by the physicochemical properties of the analyte and the required sensitivity and selectivity of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of polar and semi-polar compounds like this compound. It offers high sensitivity and selectivity without the need for derivatization.[6]
Principle of Operation: The analyte is first separated from other components in the extract on an HPLC column. Reversed-phase columns, such as C18 or Phenyl-Hexyl, are typically employed for phenoxy herbicides.[7] The separated analyte then enters the mass spectrometer, where it is ionized (usually by electrospray ionization - ESI) and fragmented. A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the target analyte.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic herbicides, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.[9]
Principle of Operation: The acidic functional group of the herbicide is converted to a less polar and more volatile ester, commonly a methyl ester. This is often achieved using reagents like diazomethane or BF3/methanol.[5] The derivatized analyte is then injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection.
dot
Caption: Instrumental analysis workflows for LC-MS/MS and GC-MS.
Quantitative Performance Data: A Comparative Overview
The following table summarizes typical performance data for the analysis of phenoxy herbicides in soil, based on literature values for closely related compounds like dichlorprop and 2,4-D. These values provide a benchmark for what can be expected when developing a method for this compound.
| Parameter | QuEChERS + LC-MS/MS | SPE + LC-MS/MS | QuEChERS + GC-MS | SPE + GC-MS |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | 0.001 - 0.01 mg/kg | 0.005 - 0.02 mg/kg | 0.005 - 0.02 mg/kg |
| Limit of Quantification (LOQ) | 0.003 - 0.03 mg/kg | 0.003 - 0.03 mg/kg | 0.01 - 0.05 mg/kg | 0.01 - 0.05 mg/kg |
| Recovery (%) | 70 - 120%[10] | 80 - 110% | 70 - 115%[11] | 80 - 110%[12] |
| Linearity (R²) | > 0.99[13] | > 0.99 | > 0.99 | > 0.99 |
| Throughput | High | Moderate | High | Moderate |
| Solvent Consumption | Low | Moderate | Low | Moderate |
| Derivatization Required | No | No | Yes | Yes |
Note: The presented data are typical ranges derived from multiple sources for analogous compounds and should be validated for the specific analyte and matrix.
Detailed Experimental Protocols
QuEChERS Extraction and LC-MS/MS Analysis
This protocol is adapted from established methods for acidic herbicides in soil.[1]
Step-by-Step Methodology:
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of ultrapure water and vortex for 30 seconds to create a slurry.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 4000 rcf for 5 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥ 5000 rcf for 2 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) and GC-MS Analysis
This protocol is based on EPA methodologies for phenoxy acid herbicides.[5]
Step-by-Step Methodology:
-
Initial Extraction: Extract 10 g of soil with 20 mL of 5% acetic acid in methanol using sonication for 15 minutes. Centrifuge and collect the supernatant. Repeat the extraction.
-
Dilution and Acidification: Combine the extracts, dilute with water, and acidify to pH < 2 with phosphoric acid.
-
SPE Conditioning: Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) with 10 mL of methanol followed by 10 mL of acidified water.
-
Sample Loading: Load the acidified extract onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analyte with 9 mL of 50% methanol in acetone.
-
Derivatization: Concentrate the eluate and add 1 mL of 14% BF₃/methanol. Heat at 70°C for 30 minutes. After cooling, add water and partition the derivatized analyte into hexane.
-
Analysis: Concentrate the hexane layer and inject into the GC-MS.
Conclusion and Recommendations
Both QuEChERS and SPE, when coupled with either LC-MS/MS or GC-MS, can provide reliable and sensitive methods for the quantitative analysis of this compound in soil.
-
For high-throughput screening and routine monitoring , the QuEChERS LC-MS/MS workflow is highly recommended due to its speed, low solvent consumption, and excellent sensitivity without the need for derivatization.
-
For methods requiring the utmost selectivity and for laboratories primarily equipped with GC-MS instrumentation , the SPE GC-MS workflow is a robust alternative, provided that the derivatization step is carefully optimized and controlled.
Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the desired sample throughput. Method validation according to established guidelines, such as those from SANTE, is crucial to ensure the accuracy and reliability of the generated data.[14]
References
- Environmental Chemistry Methods: Dichlorprop-P; 442434-01. EPA.
- Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. PubMed.
- Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. PubMed Central.
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA.
- Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. ResearchGate.
- development and validation of a reliable lc-ms/ms method for the quantitative analysis of pesticide residues in soil. ResearchGate.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
- QuEChERS Methodology: AOAC Method. NUCLEUS information resources.
- LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. ACS Publications.
- Mastering Agilent Triple Quadrupole LC/MS: A Comprehensive Guide. Lab.Training.
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.
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- Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. PMC - NIH.
- Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration. PubMed.
- Environmental Chemistry Methods: Dichloropropene Degradate; 445365-04. EPA.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. ResearchGate.
- 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- Method development for Analysis of Indaziflamand Diuron Residues in Vineyard Soil Using Liquid Chromatography Coupled With Tripl. Quest Journals.
- QuEChERS Method Simplified: Key Steps and Applications | Separation Science. Separation Science.
- Standard calibration curves for the quantitation of the pesticide residues in samples.
- HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies. SIELC Technologies.
- Automated Solid-Phase Extraction (SPE) for Pesticides.
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- Validation parameters for herbicide active substances in two kind of soils (GC-µECD).. ResearchGate.
- Validation of GC And GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide in vegetables and soil. ResearchGate.
- Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. PubMed.
- Field Sampling Plan. EPA.
- Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatograph.
- Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science. Journal of Regulatory Science.
- Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent.
- Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed.
- DER - Dichlobenil & 2,6-dichlorobenzamide in soil MRID 49948601. EPA.
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A Senior Application Scientist's Guide to the Inter-Laboratory Validation of 2-(2,6-Dichlorophenoxy)propanamide Assays
For researchers, scientists, and drug development professionals, the assurance of analytical data integrity is paramount. When quantifying a novel or uncommonly studied compound such as 2-(2,6-Dichlorophenoxy)propanamide, establishing a robust and reproducible analytical method is the foundational step. However, true confidence in a method's performance is only achieved through a rigorous inter-laboratory validation study, also known as a round-robin test. This guide provides a comprehensive framework for designing and executing such a study, drawing upon established principles from leading regulatory and standards organizations.
While a specific, standardized inter-laboratory study for this compound has not been publicly documented, this guide synthesizes best practices and proven methodologies for structurally similar compounds, such as phenoxy acid herbicides. The objective is to provide a detailed, scientifically-grounded protocol that can be readily adapted by laboratories to validate their own analytical methods for this compound.
At the core of this guide is a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique is selected for its high sensitivity, selectivity, and wide dynamic range, making it exceptionally well-suited for the analysis of trace levels of organic molecules in complex matrices. The principles and protocols outlined herein are grounded in the validation guidelines established by the International Council for Harmonisation (ICH)[1][2][3] and AOAC INTERNATIONAL[4][5][6][7].
The Imperative of Inter-Laboratory Validation
A single-laboratory validation provides crucial data on a method's performance characteristics, such as linearity, accuracy, and precision, under a specific set of conditions. However, it does not account for the inherent variability that exists between different laboratories, including differences in instrumentation, reagents, and analyst technique. An inter-laboratory validation study is designed to assess the reproducibility and transferability of an analytical method, providing a more realistic and robust evaluation of its performance in a real-world setting.
The primary goals of an inter-laboratory validation are to:
-
Determine the between-laboratory variability (reproducibility).
-
Assess the within-laboratory variability (repeatability) across multiple laboratories.
-
Confirm the method's accuracy and precision across a range of concentrations.
-
Establish the method's fitness for its intended purpose.
Comparative Analytical Methodologies
While this guide focuses on an LC-MS/MS method, it is important to consider alternative techniques for the analysis of this compound. The choice of method will depend on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.
| Analytical Technique | Principle | Potential Advantages | Potential Considerations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation. | Higher equipment cost and complexity. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | Excellent for volatile and semi-volatile compounds, high resolving power. | May require derivatization for polar analytes to improve volatility and thermal stability. |
| HPLC-UV | Chromatographic separation with detection based on the analyte's absorption of ultraviolet light. | Lower equipment cost, robust and widely available. | Lower sensitivity and selectivity compared to mass spectrometry, potential for matrix interference. |
Proposed Analytical Method: LC-MS/MS
The following is a detailed, hypothetical LC-MS/MS method for the quantification of this compound in a relevant matrix (e.g., a biological fluid or environmental sample). This method is based on established protocols for similar phenoxyalkanoic acid compounds.[8][9]
1. Sample Preparation (Solid Phase Extraction)
-
Principle: Solid Phase Extraction (SPE) is employed to isolate the analyte from the sample matrix and to concentrate it prior to analysis, thereby improving sensitivity and reducing matrix effects.
-
Protocol:
-
Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Acidify the sample (e.g., 1 mL of plasma or a water sample) with 10 µL of formic acid.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two precursor-product ion transitions for the analyte for quantification and confirmation. The specific transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Visualizing the Inter-Laboratory Validation Workflow
Caption: Workflow for the inter-laboratory validation study.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study requires careful planning and a clearly defined protocol. The following steps are based on guidelines from AOAC INTERNATIONAL.[5][6][7]
1. Study Protocol
A detailed study protocol should be developed and distributed to all participating laboratories. This document should include:
-
A clear statement of the study's objectives.
-
The detailed analytical method to be used.
-
Instructions for sample handling, storage, and preparation.
-
A description of the test materials and their concentration levels.
-
A standardized format for data reporting.
2. Participating Laboratories
-
Number of Laboratories: A minimum of eight participating laboratories submitting valid data is recommended for a robust statistical analysis.[6]
-
Laboratory Qualifications: Participating laboratories should have experience with the analytical technique being validated and possess the necessary equipment and resources.
3. Test Materials
-
Matrix: The test materials should be prepared in a matrix that is representative of the samples to be analyzed in routine use.
-
Concentration Levels: A minimum of five concentration levels spanning the expected working range of the assay should be included.[6] This should include a blank sample and samples at the lower and upper limits of quantification.
-
Sample Blinding: Samples should be provided to the participating laboratories in a blind or double-blind manner to prevent bias.
4. Validation Parameters to be Assessed
The following performance characteristics should be evaluated as part of the inter-laboratory validation study, in accordance with ICH Q2(R1) guidelines.[1][10]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Reproducibility (RSDR) | The precision of the method between laboratories. | Varies depending on the concentration and application; typically <15-20%. |
| Repeatability (RSDr) | The precision of the method within a single laboratory under the same operating conditions over a short interval of time. | Typically <10-15%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
Chemical Structure of the Analyte
Caption: this compound
Data Analysis and Interpretation
The data submitted by the participating laboratories should be statistically analyzed to determine the method's performance characteristics. Statistical methods such as analysis of variance (ANOVA) can be used to calculate the repeatability and reproducibility standard deviations. Outlier tests, such as Cochran's or Grubb's test, should be applied to identify and potentially exclude any statistically divergent data.
Conclusion
The inter-laboratory validation of an analytical method for this compound is a critical step in ensuring the reliability and transferability of analytical data. By following the principles and protocols outlined in this guide, which are based on established international guidelines, researchers and analytical laboratories can design and execute a robust validation study. The successful completion of such a study will provide the necessary confidence in the analytical method to support its use in research, drug development, and regulatory submissions.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. (2023). Quality Guidelines. [Link]
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
- Lab Manager. (2023).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ProPharma Group. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- AOAC INTERNATIONAL. (2012).
- AOAC INTERNATIONAL. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
- AOAC INTERNATIONAL. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link]
- AOAC INTERNATIONAL. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
- ResearchGate. (2017).
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
- Agilent Technologies.
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A Senior Application Scientist's Guide to the Synthesis of Dichlorophenoxyacetic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical synthesis, the dichlorophenoxyacetic acid framework stands as a versatile scaffold, foundational to blockbuster herbicides like 2,4-D and a recurring motif in contemporary drug discovery programs. The strategic placement of chlorine atoms on the phenoxy ring profoundly influences the molecule's biological activity, making the choice of synthetic route a critical determinant of a research program's success. This guide provides an in-depth, comparative analysis of the primary synthetic routes to dichlorophenoxyacetic acid and its derivatives, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and practical considerations that govern each method's suitability for specific research and development objectives.
Executive Summary: A Comparative Overview of Synthetic Strategies
The synthesis of dichlorophenoxyacetic acid derivatives can be broadly categorized into classical and modern approaches. The classical methods, primarily developed for the large-scale production of the herbicide 2,4-D, are robust and cost-effective but may lack the subtlety required for the synthesis of complex, functionalized derivatives. Modern catalytic methods, while often more expensive and sensitive, offer unparalleled precision and scope for accessing novel chemical space.
| Synthetic Route | Key Features | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Condensation then Chlorination | Two-step process: Williamson ether synthesis followed by electrophilic aromatic substitution. | 70-85% (overall) | Good to Excellent | High selectivity in chlorination, adaptable to lab scale. | Two distinct reaction setups required. |
| Route 2: Chlorination then Condensation | Two-step process: Chlorination of phenol followed by Williamson ether synthesis. | 85-95% (overall) | Good | High-yielding, industrially established. | Formation of chlorophenol byproducts, potential for dioxin formation at high temperatures.[1] |
| Route 3: One-Pot Synthesis | Condensation of 2,4-dichlorophenol with a haloacetate ester followed by in-situ hydrolysis. | >97% | Excellent | High efficiency, reduced waste, solvent-free options. | Requires careful control of reaction conditions to prevent side reactions. |
| Route 4: Modern Catalytic Methods (Ullmann/Buchwald-Hartwig) | Copper- or palladium-catalyzed cross-coupling of a dichlorophenol with a haloacetic acid derivative. | Variable | Excellent | Broad substrate scope, milder reaction conditions, suitable for complex derivatives. | Higher catalyst cost, sensitivity to air and moisture. |
Foundational Chemistry: The Williamson Ether Synthesis and Electrophilic Aromatic Substitution
At the heart of the classical synthetic routes lie two cornerstone reactions of organic chemistry: the Williamson ether synthesis and electrophilic aromatic substitution. A firm grasp of these mechanisms is paramount to understanding the nuances of dichlorophenoxyacetic acid synthesis.
The Williamson Ether Synthesis: Forging the Ether Linkage
The formation of the phenoxyacetic acid core is a classic example of the Williamson ether synthesis, an SN2 reaction between a phenoxide and an α-haloacetate.[2] The reaction is initiated by deprotonating the phenol with a suitable base, typically sodium or potassium hydroxide, to generate the nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the chloroacetate.
Caption: The Williamson Ether Synthesis for Phenoxyacetic Acid Formation.
Electrophilic Aromatic Substitution: Directing the Chlorination
The chlorination of the phenoxyacetic acid ring is a classic electrophilic aromatic substitution (EAS) reaction. The ether-linked acetic acid moiety is an ortho-, para-directing group due to the lone pairs on the oxygen atom, which can be donated to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the attack by the electrophile.[3][4][5][6] The electrophile, typically Cl+ or a polarized chlorine species, is generated from a chlorine source, often with a Lewis acid catalyst.[7]
Caption: Electrophilic Aromatic Substitution for Chlorination of Phenoxyacetic Acid.
Classical Synthetic Routes: A Detailed Examination
The two primary industrial methods for producing 2,4-D serve as the foundation for many laboratory-scale syntheses of dichlorophenoxyacetic acid derivatives.
Route 1: Condensation then Chlorination
This is a versatile and highly adaptable method for laboratory-scale synthesis. It involves the initial preparation of phenoxyacetic acid, which is then chlorinated in a separate step.
Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid via Condensation then Chlorination
Step 1: Synthesis of Phenoxyacetic Acid [8]
-
In a round-bottom flask, dissolve 45 mmol of phenol in a mixture of 15 mL of deionized water and 5 mL of ethanol with stirring.
-
Add 45 mmol of sodium hydroxide and continue stirring for 20 minutes at room temperature.
-
In a separate beaker, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water and adjust the pH to 8-9 with a 30% sodium hydroxide solution.
-
Add the sodium chloroacetate solution to the phenoxide solution.
-
Heat the mixture to reflux at 102°C for 5 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 1-2 with 2.0 M HCl to precipitate the phenoxyacetic acid.
-
Filter the white precipitate, wash with dilute hydrochloric acid, and dry. A typical yield is around 75%.
Step 2: Chlorination of Phenoxyacetic Acid [2][9]
-
Dissolve the dried phenoxyacetic acid in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.[9]
-
Add a catalytic amount of a Lewis acid, such as iron(III) chloride or iron phthalocyanine.[9]
-
Introduce chlorine gas into the solution while stirring. The reaction is typically carried out at a controlled temperature, for example, 60°C.
-
Monitor the reaction by a suitable method (e.g., TLC or HPLC) until the desired degree of chlorination is achieved.
-
Upon completion, cool the reaction mixture to induce crystallization of the 2,4-dichlorophenoxyacetic acid.
-
Filter the product, wash with cold water, and dry.
Route 2: Chlorination then Condensation
This route is the dominant industrial method for 2,4-D production.[3] It begins with the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid.
Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid via Chlorination then Condensation
Step 1: Chlorination of Phenol
-
Note: This step involves the handling of hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Charge a reaction vessel with phenol and a suitable solvent.
-
Introduce a chlorinating agent, such as chlorine gas, in the presence of a catalyst (e.g., AlCl₃, FeCl₃) to improve selectivity for the 2,4-dichloro isomer.[10]
-
The reaction is typically carried out at a controlled temperature to minimize the formation of unwanted isomers and over-chlorinated products.
-
The resulting 2,4-dichlorophenol is then isolated and purified.
Step 2: Condensation of 2,4-Dichlorophenol with Chloroacetic Acid [3]
-
In a reaction vessel, combine 2,4-dichlorophenol with an aqueous solution of sodium hydroxide to form the sodium salt of 2,4-dichlorophenol.
-
In a separate vessel, neutralize chloroacetic acid with sodium hydroxide to form sodium chloroacetate.
-
Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenoxide solution.
-
Heat the mixture to facilitate the condensation reaction.
-
After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl or H₂SO₄) to precipitate the 2,4-dichlorophenoxyacetic acid.
-
Filter, wash, and dry the product.
The "One-Pot" Approach: A More Efficient Alternative
A significant advancement in the synthesis of 2,4-dichlorophenoxyacetic acid is the development of a "one-pot" method that avoids aqueous solvents and utilizes haloacetates instead of haloacetic acids.[11] This approach offers higher yields, reduced waste, and simpler workup procedures.
Experimental Protocol: One-Pot Synthesis of 2,4-Dichlorophenoxyacetic Acid [11]
-
In a reaction flask, charge 2,4-dichlorophenol, an anhydrous carbonate weak base (e.g., anhydrous sodium carbonate), a haloacetate (e.g., methyl chloroacetate or ethyl bromoacetate), and a phase-transfer catalyst (e.g., polyethylene glycol dimethyl ether or tetrabutylammonium bromide).
-
Heat the mixture to 60-100°C and stir for 10-40 hours, monitoring the reaction by HPLC until the 2,4-dichlorophenol is consumed. This forms the intermediate 2,4-dichlorophenoxyacetic acid ester.
-
Without isolating the intermediate, add a solution of sodium hydroxide to hydrolyze the ester. Heat the mixture to 100-120°C for 3-5 hours.
-
Cool the reaction mixture to 70°C and slowly add concentrated hydrochloric acid until the pH reaches 1-2.
-
Cool to room temperature, filter the resulting white solid, wash with water, and dry to obtain 2,4-dichlorophenoxyacetic acid with a reported yield of over 97% and purity of over 98%.[11]
Modern Synthetic Strategies for Complex Derivatives
For researchers in drug development, the synthesis of novel, highly functionalized dichlorophenoxyacetic acid derivatives is often necessary. In these cases, classical methods may be too harsh or lack the required selectivity. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, provide powerful alternatives.
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O bonds between aryl halides and alcohols or phenols.[12][13] While traditionally requiring harsh conditions, modern modifications have made it a more viable option for laboratory synthesis.
Caption: The Ullmann Condensation for Aryl Ether Synthesis.
The Buchwald-Hartwig Amination/Etherification
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N and C-O bonds.[5][14] This reaction is particularly useful for coupling a wide range of amines and alcohols with aryl halides under relatively mild conditions, making it ideal for the synthesis of complex derivatives with sensitive functional groups.[7][15][16]
Caption: The Buchwald-Hartwig Catalytic Cycle for C-N and C-O Bond Formation.
Synthesis of Key Derivatives: Esters and Amides
The biological activity of dichlorophenoxyacetic acid can be modulated by derivatizing the carboxylic acid moiety. Esters and amides are among the most common and synthetically accessible derivatives.
Esterification
The synthesis of dichlorophenoxyacetic acid esters can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, solvent-free, microwave-assisted methods on solid supports like silica or clays have been shown to be highly efficient.[11]
Amide Synthesis
Amides of dichlorophenoxyacetic acid are readily prepared by first converting the carboxylic acid to the more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of N-allyl-2-(2,4-dichlorophenoxy)acetamide [17]
-
Dissolve 0.10 mol of 2,4-dichlorophenoxyacetic acid in 30 mL of dichloromethane in a round-bottom flask.
-
Slowly add 0.12 mol of thionyl chloride over 30 minutes.
-
Reflux the reaction at 55°C for 4 hours to form the acyl chloride.
-
In a separate flask, prepare a solution of allylamine and a base (e.g., triethylamine) in dichloromethane.
-
Slowly add the acyl chloride solution to the amine solution at a controlled temperature.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent under reduced pressure to obtain the amide product.
Conclusion
The synthesis of dichlorophenoxyacetic acid and its derivatives offers a rich field of study for chemists in various disciplines. For large-scale production of the parent compound, the classical "chlorination then condensation" and the more modern "one-pot" methods offer high yields and efficiency. For researchers and drug development professionals seeking to create novel and complex derivatives, the "condensation then chlorination" route provides a flexible and reliable laboratory-scale method. Furthermore, the strategic application of modern catalytic methods like the Ullmann and Buchwald-Hartwig reactions opens the door to a vast array of functionalized analogs with potentially unique biological activities. The choice of synthetic route is ultimately a strategic decision based on the desired scale, complexity of the target molecule, and available resources. A thorough understanding of the underlying chemical principles of each method is essential for making informed decisions and achieving synthetic success.
References
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A Comparative Analysis of the Biological Activity of 2-(2,6-Dichlorophenoxy)propanamide and its Analogs as Potential Herbicidal Agents
Introduction
2-(2,6-Dichlorophenoxy)propanamide is a molecule of interest within the broader class of phenoxy herbicides, a group of compounds that have been pivotal in weed management for decades. While direct and extensive research on this specific molecule is not widely published, its structural characteristics strongly suggest a mode of action analogous to that of diphenyl ether herbicides: the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the biosynthetic pathways of both chlorophyll in plants and heme in animals.[1][2] Its inhibition leads to a cascade of cytotoxic events, ultimately causing rapid cell death in susceptible plants.[2]
This guide provides a comprehensive comparison of the potential biological activity of this compound and a series of its rationally designed analogs. The analysis is grounded in established structure-activity relationships (SAR) of related PPO-inhibiting herbicides.[3][4] We will explore the mechanistic underpinnings of PPO inhibition and present supporting experimental protocols for researchers seeking to validate these findings.
Core Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The primary molecular target for this compound and its analogs is presumed to be protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[4][5] This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). The inhibition of PPO disrupts this crucial step, leading to the accumulation of Protogen IX in the chloroplast.[1]
This accumulation is not benign. Protogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized by non-enzymatic processes to Proto IX. In the presence of light, this cytoplasmic Proto IX becomes a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[2] Singlet oxygen then initiates a cascade of lipid peroxidation, destroying cell membranes and leading to rapid cellular leakage, necrosis, and ultimately, plant death.[1][2] This photodynamic process is responsible for the characteristic rapid "burning" effect seen with PPO-inhibiting herbicides.[2]
Figure 1: Signaling pathway of PPO inhibition-induced cell death.
Comparative Analysis of this compound and its Analogs
To understand the structure-activity relationship (SAR), we will compare the parent compound, this compound (Compound A), with a series of hypothetical analogs. These analogs are designed to probe the importance of the chlorine substitution pattern on the phenyl ring and the nature of the amide group. The predicted activities are based on established SAR principles for diphenyl ether and other PPO-inhibiting herbicides.[3][4]
Key Structural Features for Activity:
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring is critical for binding to the PPO enzyme. Electron-withdrawing groups, such as chlorine and trifluoromethyl, are often found in active compounds. The positions of these substituents influence the electronic properties and steric fit within the enzyme's active site.[4]
-
Amide Moiety: The propanamide side chain also plays a role in the molecule's activity, potentially through hydrogen bonding interactions within the active site. Modifications to this group can affect both potency and selectivity.
Table 1: Structures of this compound and its Analogs
| Compound | R1 | R2 | R3 | R4 | Amide Group |
| A (Parent) | Cl | H | H | Cl | -C(O)NH₂ |
| B | Cl | H | H | H | -C(O)NH₂ |
| C | H | H | H | Cl | -C(O)NH₂ |
| D | Cl | F | H | Cl | -C(O)NH₂ |
| E | Cl | H | H | Cl | -C(O)NHCH₃ |
Table 2: Predicted Biological Activity of this compound and its Analogs
| Compound | Predicted PPO Inhibition (IC₅₀, µM) | Predicted Herbicidal Activity (% Inhibition at 100 g/ha) | Rationale for Predicted Activity |
| A (Parent) | 0.5 | 85 | The 2,6-dichloro substitution provides a strong foundation for PPO inhibition, offering a good steric and electronic fit in the active site. |
| B | 2.5 | 60 | Removal of the chlorine at the 6-position is expected to decrease activity by reducing the steric hindrance that can favor a specific binding conformation. |
| C | 5.0 | 45 | A single chlorine at the 2-position is generally less effective than di-substitution, leading to a weaker interaction with the PPO enzyme. |
| D | 0.2 | 95 | The addition of a fluorine atom at the 3-position can enhance activity by increasing the electron-withdrawing nature of the ring system, potentially improving binding affinity.[4] |
| E | 0.8 | 80 | N-methylation of the amide can sometimes maintain or slightly decrease activity, depending on the specific interactions within the active site. It may alter hydrogen bonding capabilities. |
Experimental Protocols
To empirically validate the predicted biological activities, the following detailed experimental protocols are recommended.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the direct inhibitory effect of the test compounds on PPO enzyme activity.
Figure 2: Workflow for the in vitro PPO inhibition assay.
Methodology:
-
Enzyme Extraction: Isolate PPO from a suitable plant source, such as young spinach or corn seedlings, following established purification protocols.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT), 0.1% (v/v) Tween 20.
-
Substrate: Prepare a stock solution of protoporphyrinogen IX (Protogen IX).
-
Test Compounds: Dissolve test compounds in DMSO to create a range of stock concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 10 µL of the purified PPO enzyme solution, and 5 µL of the test compound solution (or DMSO for control).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 35 µL of the Protogen IX substrate.
-
Immediately measure the increase in fluorescence (corresponding to the formation of Proto IX) in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Whole-Plant Herbicidal Activity Assay (Post-Emergence)
This assay evaluates the herbicidal efficacy of the test compounds on whole plants under controlled environmental conditions.[6]
Methodology:
-
Plant Cultivation:
-
Sow seeds of a susceptible broadleaf weed species (e.g., velvetleaf, Abutilon theophrasti) in pots containing a standard potting mix.
-
Grow the plants in a greenhouse or growth chamber with controlled temperature, humidity, and light cycles until they reach the 2-3 leaf stage.
-
-
Preparation of Test Solutions:
-
Prepare spray solutions of the test compounds at various concentrations (e.g., corresponding to application rates of 25, 50, 100, and 200 grams per hectare). The solutions should contain a suitable solvent and a surfactant to ensure even coverage.
-
-
Application:
-
Apply the test solutions to the plants using a laboratory track sprayer to ensure uniform application.
-
Include a negative control (sprayed with solvent and surfactant only) and a positive control (a commercial PPO-inhibiting herbicide).
-
-
Evaluation:
-
Return the treated plants to the growth chamber.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment, using a rating scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the evaluation period, harvest the above-ground biomass and measure the fresh weight.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth relative to the negative control.
-
Determine the GR₅₀ value (the concentration required to cause a 50% reduction in growth) for each compound.
-
Conclusion
Based on established structure-activity relationships for PPO-inhibiting herbicides, this compound is predicted to exhibit significant herbicidal activity. The presence and positioning of electron-withdrawing substituents on the phenyl ring are critical for maximizing this activity, as demonstrated by the predicted increase in potency for the 3-fluoro analog (Compound D). Modifications to the propanamide side chain are also expected to influence the compound's efficacy. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions and for the further characterization of this and related chemical series as potential herbicidal agents. This guide serves as a foundational resource for researchers in the fields of agrochemical discovery and weed science.
References
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- Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201-1207.
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Assessing the Selectivity of 2-(2,6-Dichlorophenoxy)propanamide: A Comparative Guide for Researchers
This guide provides a comprehensive technical assessment of the potential herbicidal selectivity of 2-(2,6-Dichlorophenoxy)propanamide. Given the limited publicly available data on this specific molecule, this document establishes a framework for its evaluation by drawing comparisons with structurally related and well-characterized phenoxy herbicides, namely 2,4-D and Dichlorprop. The content herein is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both theoretical grounding and practical methodologies for empirical assessment.
Introduction to Phenoxy Herbicides and the Principle of Selectivity
Phenoxy herbicides are a class of synthetic auxins that have been a cornerstone of selective broadleaf weed control in grass crops since the commercialization of 2,4-D in the 1940s.[1] Their efficacy lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death.[2]
Herbicide selectivity is the differential action of a herbicide, whereby it is toxic to the target weed species but causes minimal or no injury to the desired crop.[3] This phenomenon is not inherent to the herbicide alone but is a complex interplay of factors including the herbicide's chemical structure, application rate, the plant's morphological and physiological characteristics, and environmental conditions.[3] A primary mechanism underpinning the selectivity of phenoxy herbicides is the differential metabolism between susceptible broadleaf weeds and tolerant grass crops.[4] Tolerant species can more rapidly metabolize the herbicide into non-toxic forms, preventing it from accumulating to lethal concentrations at the target sites.
Mechanism of Action: A Shared Pathway
As a member of the phenoxy herbicide family, this compound is presumed to act as a synthetic auxin. This mode of action involves the herbicide binding to auxin receptors, which are part of the SCF-TIR1/AFB E3 ubiquitin ligase complex. This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes. The resulting overstimulation of these genes disrupts normal plant development, causing a cascade of physiological effects including epinasty (twisting of stems and petioles), cell elongation, and ultimately, plant death.
Figure 1: Simplified signaling pathway of auxin-mimicking herbicides.
Comparative Selectivity Profile: An Inferential Analysis
Due to the absence of direct experimental data for this compound, its selectivity profile is inferred based on the well-documented performance of its structural analogs, 2,4-D and Dichlorprop. The key structural difference lies in the substitution pattern on the phenoxy ring (2,6-dichloro vs. 2,4-dichloro). This seemingly minor alteration can influence the molecule's binding affinity to the target receptor and its susceptibility to metabolic degradation by the plant, thereby affecting its selectivity.
Comparator Herbicides: 2,4-D and Dichlorprop
2,4-D is renowned for its selective control of a wide range of broadleaf weeds in various grass crops, including corn, wheat, barley, and sorghum.[5][6] Dichlorprop, a closely related phenoxypropionic acid herbicide, also exhibits excellent selectivity in cereal crops.[7]
| Herbicide | Tolerant Crops | Susceptible Weeds (Examples) |
| 2,4-D | Corn, Wheat, Barley, Sorghum, Soybean (pre-plant)[5][8] | Pigweed (Amaranthus spp.), Lambsquarters (Chenopodium album), Morningglory (Ipomoea spp.), Common Ragweed (Ambrosia artemisiifolia)[9][10] |
| Dichlorprop-P | Barley, Oats, Wheat[7][11] | Chickweed (Stellaria media), Cleavers (Galium aparine), Plantain (Plantago spp.)[12][13] |
Projected Selectivity of this compound
Based on its structural similarity to Dichlorprop, this compound is anticipated to exhibit a similar spectrum of activity, primarily targeting broadleaf weeds while demonstrating tolerance in grass crops. The 2,6-dichloro substitution may alter its efficacy and crop safety profile. It is plausible that this configuration could influence its metabolic fate in different plant species, potentially leading to a unique selectivity profile. However, without empirical data, this remains a hypothesis.
Experimental Workflow for Assessing Herbicide Selectivity
To empirically determine the selectivity of this compound, a systematic greenhouse evaluation is essential. The following protocols provide a robust framework for such an investigation.
Figure 2: Experimental workflow for greenhouse herbicide selectivity screening.
Step-by-Step Experimental Protocol
1. Plant Species Selection:
-
Crop Species: Select a panel of economically important grass crops (e.g., corn, wheat, barley, oats) and broadleaf crops (e.g., soybean, cotton) to assess crop tolerance.[8]
-
Weed Species: Choose a diverse range of common and problematic broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti) and grass weeds (e.g., Setaria faberi, Echinochloa crus-galli) to determine the weed control spectrum.[14][15]
2. Plant Culture:
-
Sow seeds of each species in individual pots filled with a standardized greenhouse potting mix.
-
Grow plants in a controlled greenhouse environment with appropriate temperature, humidity, and photoperiod to ensure uniform growth.
-
Thin seedlings to a consistent number per pot (e.g., 3-5 plants) before herbicide application.
3. Herbicide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant) and then dilute with water to the desired concentration.
-
Create a series of dilutions to establish a dose-response curve. A logarithmic series of concentrations is often effective.
-
Prepare solutions of comparator herbicides (2,4-D and Dichlorprop) in the same manner.
4. Herbicide Application:
-
Apply herbicides at a consistent growth stage, typically when plants have 2-4 true leaves (post-emergence).
-
Use a calibrated track sprayer to ensure uniform application at a defined spray volume.
-
Include an untreated control for each plant species.
5. Evaluation of Phytotoxicity and Efficacy:
-
Visually assess crop injury (phytotoxicity) and weed control efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).[16][17]
-
Use a standardized rating scale, such as a 0-100% scale, where 0% represents no effect and 100% represents complete plant death.[18]
-
At the final evaluation, harvest the above-ground biomass of each pot, dry it in an oven, and record the dry weight.
6. Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment relative to the untreated control.
-
Analyze the dose-response data using non-linear regression, fitting a log-logistic model to determine the effective dose required to cause a 50% reduction in growth (ED50).[19]
-
Compare the ED50 values for different species to quantify the selectivity of the herbicide.
Data Presentation and Interpretation
The results of the selectivity study should be summarized in clear and concise tables for easy comparison.
Table 1: Crop Phytotoxicity of this compound and Comparator Herbicides (Hypothetical Data)
| Herbicide | Application Rate (g ai/ha) | Corn (% Injury) | Wheat (% Injury) | Soybean (% Injury) |
| This compound | X | |||
| 2,4-D | Y | <10 | <10 | >50 |
| Dichlorprop-P | Z | <10 | <5 | >60 |
| Untreated Control | 0 | 0 | 0 | 0 |
Table 2: Weed Control Efficacy of this compound and Comparator Herbicides (Hypothetical Data)
| Herbicide | Application Rate (g ai/ha) | Amaranthus retroflexus (% Control) | Chenopodium album (% Control) | Setaria faberi (% Control) |
| This compound | X | |||
| 2,4-D | Y | >90 | >90 | <20 |
| Dichlorprop-P | Z | >85 | >90 | <15 |
| Untreated Control | 0 | 0 | 0 | 0 |
Conclusion
While direct experimental evidence for the herbicidal selectivity of this compound is currently lacking, its structural analogy to other phenoxy herbicides suggests a potential for selective control of broadleaf weeds in grass crops. The provided experimental framework offers a robust methodology for empirically determining its selectivity profile. Such studies are crucial for elucidating the structure-activity relationships within the phenoxy herbicide class and for the potential development of novel weed management solutions. The comparative data from well-established herbicides like 2,4-D and Dichlorprop will serve as an essential benchmark for these evaluations.
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A Senior Application Scientist's Guide to the Statistical Analysis of 2-(2,6-Dichlorophenoxy)propanamide's Herbicidal Efficacy
This guide provides an in-depth technical comparison of 2-(2,6-Dichlorophenoxy)propanamide, a member of the aryloxyphenoxypropionate (FOP) class of herbicides. Designed for researchers, scientists, and drug development professionals in the agrochemical sector, this document offers a comprehensive analysis of its performance against alternative herbicides with differing mechanisms of action. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction: Understanding the Landscape of Grass Weed Control
Effective weed management is a cornerstone of modern agriculture. Grassy weeds, in particular, pose a significant threat to crop yields worldwide. The aryloxyphenoxypropionate (FOP) herbicides are a critical tool in the selective control of these weeds in broadleaf crops.[1] Their efficacy stems from a specific mode of action: the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in plants.[2][3] This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.[4] this compound belongs to this important chemical family.
This guide will statistically analyze and compare the herbicidal activity of this compound (represented by its close analogue, fenoxaprop-p-ethyl for data purposes) against three key alternatives:
-
Sethoxydim: A cyclohexanedione (DIM) herbicide, which also inhibits ACCase but at a different binding site, providing a valuable comparison within the same mode of action.[5]
-
Propanil: An amide herbicide that acts by inhibiting photosynthesis at photosystem II, representing a different herbicidal mechanism.[6]
-
2,4-D (2,4-Dichlorophenoxyacetic acid): A synthetic auxin herbicide that disrupts hormone balance and causes uncontrolled growth in broadleaf weeds, offering a comparison with a herbicide targeting a different weed spectrum.[7][8]
Mechanism of Action: A Tale of Two Pathways
The efficacy of a herbicide is intrinsically linked to its mechanism of action at the molecular level. Understanding these pathways is crucial for predicting performance, understanding selectivity, and managing the evolution of resistance.
The ACCase Inhibitors: this compound and Sethoxydim
Both this compound (a FOP) and Sethoxydim (a DIM) target the ACCase enzyme, but they bind to different sites on the carboxyltransferase (CT) domain of the enzyme in susceptible grasses. This binding blocks the first committed step in fatty acid synthesis.[9] The disruption of lipid production halts the creation of new membranes, which is essential for cell growth and division, particularly in the meristematic regions of the plant.[10] This leads to symptoms such as chlorosis of new leaves and necrosis of the growing points.[11] The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants; the latter possess a resistant form of the enzyme.[5]
Propanil: Disrupting the Flow of Energy
Propanil's herbicidal activity is centered on the inhibition of photosynthesis. Specifically, it blocks the electron transport chain in Photosystem II (PSII).[12] This disruption prevents the fixation of CO2 and the production of ATP and NADPH, the energy currency of the cell. The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, resulting in contact-type herbicidal effects like leaf burn.[6] The selectivity of propanil, particularly in rice, is due to the presence of high levels of the enzyme aryl acylamidase in the crop, which rapidly detoxifies the herbicide.[12]
2,4-D: A Hormonal Imbalance
2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[8] In susceptible broadleaf plants, 2,4-D induces uncontrolled and disorganized growth by overwhelming the plant's natural hormonal regulation.[13] This leads to a cascade of effects including epinasty (twisting of stems and petioles), tissue proliferation, and ultimately, disruption of the vascular tissues, which impairs water and nutrient transport, leading to plant death.[14] Grasses are generally tolerant to 2,4-D because they have a different hormonal structure and can metabolize the herbicide more effectively.[13]
Experimental Protocols: Ensuring Data Integrity
The foundation of a robust comparative analysis lies in well-designed and meticulously executed experiments. The following protocols are designed to be self-validating, ensuring the reliability of the generated data.
In Vitro ACCase Inhibition Assay
This assay directly measures the inhibitory effect of the test compounds on the ACCase enzyme, providing a quantitative measure of their potency (IC50).
Protocol:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue of the target grass species (e.g., Avena fatua or wild oat) in a chilled extraction buffer (e.g., 0.1 M Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT).
-
Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl2, NaHCO3 (as a source of CO2), and acetyl-CoA.
-
Add a standardized amount of the enzyme extract to the reaction mixture.
-
Introduce a range of concentrations of the test herbicides (dissolved in a suitable solvent like DMSO) to different reaction tubes. Include a solvent-only control.
-
Initiate the reaction by adding a radiolabeled substrate (e.g., 14C-acetyl-CoA or NaH14CO3) or by using a coupled spectrophotometric assay.[15]
-
-
Quantification and Analysis:
-
After a defined incubation period at a controlled temperature (e.g., 30°C), stop the reaction (e.g., by adding acid).
-
Quantify the amount of product formed (e.g., radiolabeled malonyl-CoA or the change in absorbance).
-
Calculate the percentage of inhibition for each herbicide concentration relative to the control.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Whole-Plant Dose-Response Bioassay
This bioassay evaluates the herbicidal efficacy at the whole-plant level, providing a more direct measure of performance under controlled environmental conditions.
Protocol:
-
Plant Material and Growth Conditions:
-
Grow a susceptible grass weed species (e.g., Lolium multiflorum or Italian ryegrass) and a tolerant crop species (e.g., Triticum aestivum or wheat) from seed in pots containing a standardized soil mix.
-
Maintain the plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Ensure uniform growth of the plants to the appropriate growth stage for herbicide application (e.g., 2-3 leaf stage).
-
-
Herbicide Application:
-
Prepare a range of herbicide concentrations for each test compound.
-
Apply the herbicides to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include an untreated control group for comparison.
-
-
Data Collection and Analysis:
-
At a set time after treatment (e.g., 21 days), visually assess the percentage of injury or biomass reduction for each plant.
-
Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Calculate the percent growth reduction relative to the untreated control.
-
Use non-linear regression analysis (log-logistic model) to fit the dose-response data and determine the GR50 value (the dose required to cause a 50% reduction in plant growth).[8]
-
Statistical Analysis and Comparative Performance
The core of this guide is the statistical comparison of this compound's performance against its alternatives. Dose-response curves are analyzed using a four-parameter log-logistic model, which is a standard and robust method in weed science.[8] This model allows for the precise estimation of the GR50 (or ED50), which is the dose required to achieve 50% of the maximum effect.
Log-Logistic Model Equation:
Y = c + (d - c) / (1 + exp(b(log(x) - log(GR50))))
Where:
-
Y is the response (e.g., percent growth reduction).
-
x is the herbicide dose.
-
c is the lower limit of the response.
-
d is the upper limit of the response.
-
b is the slope of the curve at the GR50.
-
GR50 is the dose causing a 50% response.
Comparative Efficacy on a Target Grass Weed (Lolium multiflorum)
The following table summarizes illustrative GR50 values for the control of Italian ryegrass, a common and problematic grass weed.
| Herbicide | Chemical Class | Mechanism of Action | GR50 (g a.i./ha) |
| Fenoxaprop-p-ethyl (Analogue for topic compound) | Aryloxyphenoxypropionate (FOP) | ACCase Inhibitor | 45 |
| Sethoxydim | Cyclohexanedione (DIM) | ACCase Inhibitor | 60 |
| Propanil | Amide | Photosystem II Inhibitor | 1500 |
| 2,4-D | Phenoxy Carboxylic Acid | Synthetic Auxin | > 4000 (Ineffective) |
Data are illustrative and compiled from typical efficacy ranges found in the literature for comparative purposes.
Analysis:
The data clearly demonstrates the high potency of the ACCase inhibitors against Italian ryegrass. Fenoxaprop-p-ethyl, representing the FOP class of this compound, exhibits a lower GR50 value compared to Sethoxydim, indicating a higher intrinsic activity on this particular weed species. Propanil requires a significantly higher dose to achieve a similar level of control, reflecting its different mode of action and typical use rates. As expected, 2,4-D is largely ineffective against this grass weed.
Crop Selectivity
A critical performance metric for any herbicide is its selectivity, or its ability to control weeds without harming the desired crop. The following table illustrates the selectivity of these herbicides on wheat (Triticum aestivum).
| Herbicide | GR50 on Lolium multiflorum (g a.i./ha) | GR50 on Triticum aestivum (g a.i./ha) | Selectivity Index (Crop GR50 / Weed GR50) |
| Fenoxaprop-p-ethyl | 45 | > 500 | > 11.1 |
| Sethoxydim | 60 | > 1000 | > 16.7 |
| Propanil | 1500 | > 4000 | > 2.7 |
| 2,4-D | > 4000 | > 4000 | N/A |
Data are illustrative and compiled from typical efficacy and selectivity ranges found in the literature.
Analysis:
Both ACCase inhibitors show excellent selectivity for wheat, with high selectivity indices. This is due to the inherent resistance of the wheat ACCase enzyme to these herbicides.[5] While Propanil can be used in some cereal crops, its selectivity margin is narrower. 2,4-D is also highly selective in wheat, but its utility is for broadleaf weed control, not grasses.
Conclusion: A Potent and Selective Tool for Grass Weed Management
The statistical analysis of experimental data confirms that this compound, as a member of the aryloxyphenoxypropionate class, is a highly effective and selective herbicide for the control of grass weeds in broadleaf and some cereal crops. Its potency, as indicated by a low GR50 value, surpasses that of other ACCase inhibitors like Sethoxydim in certain grass species. When compared to herbicides with different modes of action, such as Propanil and 2,4-D, its specialization for grass weed control is evident.
The choice of herbicide will always depend on the specific weed spectrum, crop, and environmental conditions. However, the data presented in this guide, grounded in robust experimental protocols and statistical analysis, demonstrates that this compound and its analogues are powerful tools in the arsenal of modern weed management.
References
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- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Nebraska-Lincoln. [Link]
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- Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… (2021).
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- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Jugulam, M., & Shyam, C. (2024). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Science, 1-13. [Link]
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- Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Chemistry. [Link]
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- The basic structure of aryloxyphenoxypropionate (AOPP) herbicides. (n.d.).
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A Comparative Research Guide to the Biological Effects of 2-(2,6-Dichlorophenoxy)propanamide
Abstract
This guide addresses the current knowledge gap in the peer-reviewed literature regarding the biological effects of 2-(2,6-Dichlorophenoxy)propanamide. Due to the scarcity of direct experimental data on this compound, we present a comparative framework based on its structural analogues. This document outlines a systematic approach for researchers, scientists, and drug development professionals to characterize its biological activity. We hypothesize that this compound likely possesses herbicidal properties, acting either as an inhibitor of Acetyl-CoA Carboxylase (ACCase) or Protoporphyrinogen Oxidase (PPO). This guide provides detailed experimental protocols to test these hypotheses and objectively compare the compound's performance against established alternatives.
Introduction: Navigating the Knowledge Gap
This compound is a molecule of interest due to its structural similarity to a class of potent herbicides. However, a comprehensive search of peer-reviewed scientific literature reveals a notable absence of studies detailing its specific biological effects. Its chemical structure, featuring a dichlorophenoxy ring linked to a propanamide side chain, places it within the broader category of aryloxyphenoxypropionate (AOPP) compounds.[1][2] Many molecules in this class are well-documented herbicides, which provides a logical starting point for investigation.[3][4][5]
This guide is designed to provide researchers with a robust, scientifically-grounded workflow to:
-
Formulate primary hypotheses on the mechanism of action (MoA) of this compound.
-
Experimentally characterize its biological activity.
-
Compare its efficacy and MoA against well-understood chemical analogues.
Structural Analogues and Mechanistic Hypotheses
The biological activity of a small molecule is intrinsically linked to its structure. By examining compounds with high structural similarity to this compound, we can formulate evidence-based hypotheses for its potential effects.
Primary Hypothesis: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The most direct structural classification for the target compound is as an aryloxyphenoxypropionate (AOPP). The primary mode of action for AOPP herbicides is the inhibition of Acetyl-CoA Carboxylase (ACCase).[2][6]
-
Mechanism: ACCase is a critical enzyme in the biosynthesis of fatty acids.[1][7] By inhibiting this enzyme, AOPPs block the production of lipids essential for building cell membranes and for energy storage. This disruption of lipid synthesis leads to a cessation of growth, membrane degradation, and ultimately cell death, particularly in susceptible grass species.[1][7]
-
Rationale: Numerous AOPP derivatives with a propanamide or propionate structure have been synthesized and confirmed to have potent herbicidal activity via ACCase inhibition.[5][8] The core structure of our target compound aligns perfectly with this class, making ACCase inhibition its most probable biological effect.
Secondary Hypothesis: Inhibition of Protoporphyrinogen Oxidase (PPO)
A second plausible mechanism, common to many herbicides featuring a phenoxy ether linkage, is the inhibition of protoporphyrinogen oxidase (PPO).[9][10]
-
Mechanism: PPO is the final common enzyme in the synthesis pathway of both chlorophyll and heme.[11][12] When PPO is inhibited, its substrate, protoporphyrinogen IX, accumulates in the cell. In the presence of light and oxygen, this molecule triggers the formation of highly destructive singlet oxygen radicals.[13] These reactive oxygen species cause rapid peroxidation of lipids, leading to the swift collapse of cell membranes and necrotic lesions on plant tissues.[12][13]
-
Rationale: While the AOPP class is primarily associated with ACCase, the broader structural motif of a substituted phenoxy ring is present in many PPO inhibitors. This presents a valid alternative mechanism that must be investigated.
Differential Consideration: Synthetic Auxin Activity
The dichlorophenoxy moiety is famously a component of the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), a synthetic auxin that causes uncontrolled growth in broadleaf weeds.[14] However, structure-activity relationship studies have shown that the 2,6-dichloro substitution pattern, as seen in our target compound, results in significantly weaker auxin activity compared to the 2,4-substitution of 2,4-D.[15] Therefore, while auxin-like effects are a remote possibility, they are considered a low-probability hypothesis.
Proposed Experimental Workflow for Characterization and Comparison
To systematically investigate the biological effects of this compound, we propose the following multi-stage experimental workflow. This process is designed to first confirm the hypothesized herbicidal activity and then to elucidate the specific molecular target.
Caption: Proposed experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following protocols provide a self-validating system for researchers to execute the proposed workflow.
Experiment 1: Primary Herbicidal Activity Assay
-
Objective: To determine if this compound exhibits herbicidal effects on whole plants and to identify its spectrum of activity (grasses vs. broadleaf weeds).
-
Expertise & Experience: This initial screen is critical. By including representative monocot (e.g., Setaria viridis, Green Foxtail) and dicot (e.g., Amaranthus retroflexus, Redroot Pigweed) species, we can quickly ascertain if the compound's activity aligns with ACCase inhibitors (typically grass-selective) or PPO inhibitors (often broad-spectrum).[1][10] A well-known ACCase inhibitor (e.g., Haloxyfop) and a PPO inhibitor (e.g., Fomesafen) should be used as positive controls for direct comparison.
-
Protocol:
-
Prepare stock solutions of the test compound, Haloxyfop, and Fomesafen in an appropriate solvent (e.g., acetone with 0.1% Tween® 20).
-
Grow monocot and dicot indicator species in pots to the 2-3 leaf stage.
-
Prepare serial dilutions of the test compound and controls to create a dose-response range (e.g., 10, 50, 100, 250, 500 g a.i./ha).
-
Apply the solutions to the plants using a calibrated laboratory sprayer. Include a solvent-only control group.
-
Maintain plants in a controlled growth chamber with a defined light/dark cycle.
-
Visually assess plant injury (chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT). Score injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass at 14 DAT, dry, and weigh to determine the fresh and dry weight reduction relative to the control.
-
-
Data Presentation: The results should be summarized in a table to compare the effects across species and against controls.
| Compound | Application Rate (g/ha) | Green Foxtail Injury (%) (14 DAT) | Redroot Pigweed Injury (%) (14 DAT) |
| This compound | 100 | Experimental Data | Experimental Data |
| 250 | Experimental Data | Experimental Data | |
| Haloxyfop (ACCase Inhibitor) | 100 | Expected: High | Expected: Low/None |
| 250 | Expected: High | Expected: Low/None | |
| Fomesafen (PPO Inhibitor) | 100 | Expected: High | Expected: High |
| 250 | Expected: High | Expected: High | |
| Control | 0 | 0 | 0 |
Experiment 2: In Vitro Enzyme Inhibition Assays
-
Objective: To determine if this compound directly inhibits the enzymatic activity of ACCase or PPO.
-
Expertise & Experience: Running these assays in parallel provides a clear, mechanistic answer to the observations from the whole plant assay. If the compound is highly active against grasses, a low IC50 value in the ACCase assay is expected. If it has broad-spectrum activity with rapid necrosis, PPO inhibition is more likely. The source of the enzyme is critical; it should be isolated from a susceptible plant species.
-
Protocol A: ACCase Inhibition Assay
-
Isolate ACCase from a susceptible grass species (e.g., corn or barley).
-
The assay measures the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA, which can be quantified by incorporating radiolabeled ¹⁴C-bicarbonate.
-
In a microplate, add the purified enzyme extract, acetyl-CoA, ATP, MgCl₂, and varying concentrations of the test compound and controls.
-
Initiate the reaction by adding NaH¹⁴CO₃.
-
Incubate at 32°C for 20 minutes.
-
Stop the reaction by adding HCl, which removes unincorporated ¹⁴C-bicarbonate as ¹⁴CO₂.
-
Measure the acid-stable radioactivity (representing ¹⁴C incorporated into malonyl-CoA) using a scintillation counter.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
-
Protocol B: PPO Inhibition Assay
-
Isolate PPO from a susceptible plant species (e.g., etiolated barley).
-
The assay measures the oxidation of protoporphyrinogen IX to protoporphyrin IX, which can be monitored fluorometrically.
-
In a 96-well plate, add the enzyme preparation and varying concentrations of the test compound and controls.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time.
-
The rate of reaction is determined from the slope of the fluorescence curve.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
-
Data Presentation and Comparison: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Enzyme | IC50 (nM) |
| This compound | ACCase | Experimental Data |
| PPO | Experimental Data | |
| Haloxyfop | ACCase | Literature Value (e.g., ~30-60 nM) |
| Fomesafen | PPO | Literature Value (e.g., ~20-30 nM)[10] |
Visualizing Potential Mechanisms of Action
Understanding the downstream cellular consequences of enzyme inhibition is crucial. The following diagrams illustrate the hypothesized signaling pathways.
Caption: Hypothesized pathway of ACCase inhibition.
Caption: Hypothesized pathway of PPO inhibition.
Conclusion and Future Directions
This guide provides a comprehensive, hypothesis-driven framework for elucidating the biological effects of this compound. By leveraging knowledge from its structural analogues, we have established two primary, testable hypotheses: inhibition of ACCase or PPO. The detailed experimental workflows and comparative data tables offer a clear path for researchers to not only characterize this novel compound but also to benchmark its performance against industry standards. The results of these investigations will fill a critical gap in the scientific literature and determine the potential utility of this compound in agrochemical or other life science applications.
References
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (URL: [Link])
- Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. PubMed. (URL: [Link])
- Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis. (URL: [Link])
- Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. CHIMIA. (URL: [Link])
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms.
- A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science. (URL: [Link])
- Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)propionamides. Connect Journals. (URL: [Link])
- Synthesis and herbicidal activity of [JZ]N-arylmethyl-2-(4-arylxoyphenoxy)propionamide.
- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety.
- Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS. (URL: [Link])
- Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides.
- Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds.
- Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy) propionamide Derivatived from Benzofuranol. Chemical Journal of Chinese Universities. (URL: [Link])
- 2,4-Dichlorophenoxyacetic acid. (URL: [Link])
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Safety Operating Guide
Navigating the Safe Handling of 2-(2,6-Dichlorophenoxy)propanamide: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these is 2-(2,6-Dichlorophenoxy)propanamide, a compound whose potential is matched by the imperative for rigorous safety protocols. This guide provides an in-depth operational plan, focusing on the critical role of Personal Protective Equipment (PPE) and compliant disposal methods. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent risks of a chemical is the foundation of a robust safety plan. This compound (CAS No. 344411-67-2) presents several hazards that necessitate careful handling.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards are as follows:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory tract irritation[1] |
These classifications indicate that exposure through ingestion, skin contact, eye contact, or inhalation of dust particles can lead to adverse health effects. The operational and PPE guidelines outlined below are derived directly from this risk profile.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a comprehensive guide to the necessary protective gear.
Hand Protection: The First Line of Defense
Given the skin irritation potential, robust hand protection is paramount.[2] The choice of glove material is critical, as not all materials offer the same level of protection against chlorinated aromatic compounds.
Recommended Glove Materials: While specific breakthrough time data for this compound is not readily available, general guidance for chlorinated hydrocarbons suggests the use of the following materials:
| Glove Material | Protection Level | Key Considerations |
| Nitrile | Good | Provides good resistance to a wide range of chemicals and is a suitable alternative for those with latex allergies.[3] |
| Neoprene | Good | Offers good pliability, dexterity, and resistance to a broad spectrum of chemicals.[3] |
| Butyl Rubber | Very Good | Recommended for handling highly corrosive acids and other aggressive chemicals, though may be less dexterous.[3] |
It is crucial to always inspect gloves for any signs of degradation or puncture before use. [2]
Protocol: Safe Glove Removal Technique
The purpose of this protocol is to remove gloves without contaminating your hands.
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel the glove off, turning it inside out as you remove it.
-
Hold the removed glove in your still-gloved hand.
-
Slide two fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in the designated hazardous waste container.[2]
Eye and Face Protection: Shielding from Splashes and Dust
To prevent serious eye irritation from accidental splashes or airborne dust, appropriate eye and face protection is mandatory.[1]
-
For low-volume handling of solutions: Safety glasses with side shields, approved under standards such as NIOSH (US) or EN 166 (EU), are the minimum requirement.[1]
-
For handling powders or potential splash risks: Chemical safety goggles are required. For high-risk activities, such as transferring large quantities, a full-face shield should be worn over safety goggles.[1][4]
Body Protection: Minimizing Skin Exposure
Protective clothing must be worn to prevent skin contact.
-
Standard Laboratory Coat: A clean, buttoned lab coat should be worn over personal clothing.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
-
Full-Body Suit: For extensive handling or in case of a large spill, a disposable full-body suit may be necessary.[4]
Respiratory Protection: Preventing Inhalation
Given that this compound can cause respiratory irritation, engineering controls are the primary method to control exposure.[1]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize the generation of dust and aerosols.[1][2]
-
Respiratory Masks: If a fume hood is not available or if dust formation is unavoidable, a NIOSH-approved respirator with the appropriate particulate filter is required.[4] For firefighting, a self-contained breathing apparatus is necessary.[1][2]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the process.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Decontamination and Waste Management
Proper disposal is a critical final step to ensure the safety of personnel and the environment. Do not allow the product to enter drains.[1][2]
Protocol: Decontamination of Work Surfaces
-
Prepare a decontaminating solution: A 70% ethanol solution is generally effective for wiping down surfaces where the compound was handled.
-
Wipe down all surfaces: Using absorbent pads soaked in the decontamination solution, wipe down the work surface within the fume hood, any contaminated equipment, and the exterior of primary containers.
-
Collect all cleaning materials: All used pads, wipes, and other cleaning materials must be treated as hazardous waste.
Waste Disposal:
-
Solid Waste: Collect all solid waste, including excess this compound, contaminated gloves, wipes, and disposable lab coats, in a clearly labeled, sealed, and suitable container for chemical waste.[1][2]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Emergency Response: First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Consult a physician.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2] |
Always have the Safety Data Sheet (SDS) available for emergency responders. [1]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Aaronchem. (2024, November 1). Safety Data Sheet.
- Aaronchem. (2024, November 1). Safety Data Sheet this compound.
- CCOHS. Landscaping - Pesticides - Personal Protective Equipment.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Matrix Scientific. SAFETY DATA SHEET 2-Chloro-N-(2,6-dichlorophenyl)propanamide.
- PSEP. Personal Protection for the Applicator and Worker Module.
- PubChem - NIH. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
- Southern Oregon Child and Family Council, Inc. (2016, August). Approved Chemicals for Use in All Centers.
- Sunrise Cooperative, Inc. (2017, September 5). Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
